O-tert-Butyl-DL-serine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCPKNYKNWXULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17083-25-9 | |
| Record name | O-(1,1-Dimethylethyl)serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17083-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-tert-Butyl-DL-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017083259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-TERT-BUTYL-DL-SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HF4U4Q747 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to O-tert-Butyl-DL-serine: Synthesis, Characterization, and Application in Peptide Chemistry
This guide provides a comprehensive technical overview of O-tert-Butyl-DL-serine, a critical building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, analytical characterization, and strategic application of this versatile amino acid derivative. The insights provided herein are grounded in established chemical principles and field-proven methodologies, aiming to empower scientists in their synthetic endeavors.
Foundational Principles: The Strategic Importance of this compound
This compound is a derivative of the amino acid serine where the side-chain hydroxyl group is protected by a tert-butyl ether. This modification is of paramount importance in multi-step organic syntheses, particularly in solid-phase peptide synthesis (SPPS). The rationale for this protection strategy lies in preventing unwanted side reactions involving the nucleophilic hydroxyl group of serine during the peptide chain elongation process. The tert-butyl group is strategically employed due to its stability under a wide range of reaction conditions, yet it can be selectively removed under specific acidic conditions, typically with trifluoroacetic acid (TFA), at the culmination of the synthesis.
The use of O-tert-butylated serine derivatives enhances the solubility and handling characteristics of the amino acid in organic solvents commonly used in synthesis. Furthermore, this protection scheme is instrumental in the synthesis of complex peptides, including glycopeptides and lipopeptides, where precise control over reactive functional groups is essential for achieving the desired molecular architecture.
| Property | Value |
| Chemical Formula | C₇H₁₅NO₃ |
| Molecular Weight | 161.20 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 17083-25-9 |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with the protection of the carboxylic acid and subsequent etherification of the hydroxyl group. The following is a representative protocol derived from established synthetic methodologies.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of DL-Serine
-
Suspend DL-serine in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride (HCl) gas through the mixture with stirring for 10-14 hours. Alternatively, add thionyl chloride dropwise.
-
Remove the solvent under reduced pressure to yield serine methyl ester hydrochloride as a white solid.
Step 2: O-tert-Butylation
-
Dissolve the serine methyl ester hydrochloride in a suitable solvent such as dioxane or dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Introduce isobutene gas into the reaction mixture and stir at room temperature in a sealed vessel for 48-96 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the O-tert-butyl serine methyl ester.
Step 3: Saponification
-
Dissolve the crude O-tert-butyl serine methyl ester in a mixture of acetone and water or methanol and water.
-
Add a stoichiometric amount of sodium hydroxide solution.
-
Stir the reaction at a controlled temperature (e.g., 5°C) for 1-5 hours.
-
Neutralize the reaction mixture with a suitable acid to precipitate the this compound.
Step 4: Purification
-
Collect the crude product by filtration.
-
Recrystallize the solid from a suitable solvent system, such as water/ethanol, to obtain pure this compound.
-
Dry the purified product under vacuum.
Caption: Synthetic workflow for this compound.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides distinct signals that confirm the presence of the tert-butyl group and the serine backbone.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| tert-Butyl (9H) | 1.1 - 1.3 | Singlet |
| β-CH₂ (2H) | 3.5 - 3.8 | Multiplet |
| α-CH (1H) | 3.8 - 4.1 | Multiplet |
| Amine (2H) & Carboxyl (1H) | Broad signals, variable | - |
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the quaternary carbon and the methyl carbons of the tert-butyl group, in addition to the carbons of the serine backbone.
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃) | 27 - 29 |
| tert-Butyl (quaternary C) | 73 - 75 |
| β-CH₂ | 62 - 64 |
| α-CH | 55 - 57 |
| Carboxyl (C=O) | 170 - 175 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |
| N-H stretch (Amine) | 3200 - 3500 |
| C-H stretch (Alkyl) | 2850 - 3000 |
| C=O stretch (Carboxylic acid) | 1700 - 1725 |
| C-O stretch (Ether) | 1050 - 1150 |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound, typically in its N-terminally protected form (e.g., Fmoc-Ser(tBu)-OH), is a cornerstone of the Fmoc/tBu SPPS strategy.[1] This approach allows for the efficient and controlled assembly of peptide chains on a solid support.
Experimental Workflow: Incorporation of Fmoc-Ser(tBu)-OH in SPPS
The following workflow outlines the key steps for incorporating an Fmoc-Ser(tBu)-OH residue into a growing peptide chain on a solid support resin (e.g., Wang or Rink Amide resin).
Caption: Iterative cycle for incorporating a Ser(tBu) residue in SPPS.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tert-butyl group on serine, are removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA).
Cleavage Cocktail Example:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
The peptide-resin is incubated in this cocktail for 2-3 hours at room temperature. The cleaved and deprotected peptide is then precipitated from the TFA solution using cold diethyl ether.
Safety and Handling
This compound should be handled in accordance with good laboratory practices. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and refrigerated.
-
Incompatible Materials: Strong oxidizing agents.
Conclusion
This compound is an indispensable tool in the arsenal of the synthetic chemist. Its strategic use as a protected amino acid enables the synthesis of complex peptides with high fidelity. A thorough understanding of its synthesis, characterization, and application is essential for researchers and professionals dedicated to advancing the frontiers of peptide chemistry and drug discovery.
References
O-tert-Butyl-DL-serine: A Technical Guide to Structure, Synthesis, and Application
This guide provides an in-depth technical overview of O-tert-Butyl-DL-serine, a crucial serine derivative for researchers and professionals in peptide synthesis and drug development. We will explore its fundamental properties, the strategic role of its acid-labile protecting group, detailed synthesis and application protocols, and key characterization data.
The Strategic Importance of Side-Chain Protection: Introduction to O-tert-Butyl-serine
In the intricate field of chemical peptide synthesis, success hinges on precision and control. The stepwise assembly of amino acids into a polypeptide chain requires that all reactive functional groups, other than those intended for coupling, be temporarily masked. O-tert-Butyl-serine is a derivative of the amino acid serine where the side-chain hydroxyl group is protected as a tert-butyl ether. This protection is paramount in preventing unwanted side reactions, such as acylation of the hydroxyl group, during peptide chain elongation.[1]
The choice of the tert-butyl group is strategic; it is exceptionally stable under a wide range of reaction conditions, including the mildly basic conditions used for Fmoc-group removal in standard Solid-Phase Peptide Synthesis (SPPS), yet it can be cleanly and efficiently removed under specific acidic conditions.[2] This "orthogonal" stability is the cornerstone of modern peptide chemistry, allowing for the precise and ordered construction of complex peptides, including glycopeptides and other modified structures. This guide will focus on the racemic DL form, while acknowledging the specific properties and applications of its constituent D- and L-enantiomers.
Molecular Structure and Physicochemical Properties
This compound is a non-proteinogenic amino acid characterized by the presence of a bulky tert-butyl group linked via an ether bond to the beta-carbon of the serine backbone. This structural modification significantly alters the polarity and reactivity of the side chain.
Table 1: Comparative Physicochemical Properties of O-tert-Butyl-serine Isomers
| Property | This compound | O-tert-Butyl-L-serine | O-tert-Butyl-D-serine |
| Synonyms | DL-Ser(tBu)-OH | L-Ser(tBu)-OH | D-Ser(tBu)-OH |
| CAS Number | 17083-25-9[3] | 18822-58-7[4] | 18783-53-4 |
| Molecular Formula | C₇H₁₅NO₃[3] | C₇H₁₅NO₃[4] | C₇H₁₅NO₃ |
| Molecular Weight | 161.20 g/mol [3] | 161.20 g/mol [4] | 161.20 g/mol |
| Appearance | White powder/crystals | White powder[4] | White powder |
| Melting Point | 200-205 °C (decomp.)[3] | 218-222 °C[4] | Not specified |
| Optical Rotation | Not applicable (racemate) | [α]²⁰/D = -16.5 ± 1º (c=1 in H₂O)[4] | [α]²⁰/D = +16 ± 1° (c=2 in water) |
| Solubility | Soluble in water | Soluble in water | Soluble in water |
The Tert-Butyl Ether: An Acid-Labile Hydroxyl Protecting Group
The functionality of O-tert-Butyl-serine in synthesis is entirely dependent on the behavior of the tert-butyl (tBu) ether protecting group. Its selection is a classic example of balancing stability with controlled lability.
Causality of Choice : The tBu group is chosen for its steric bulk and electronic properties. It is stable to the basic conditions (e.g., 20% piperidine in DMF) required to remove the temporary Nα-Fmoc protecting group during SPPS cycles.[1][2] However, it is readily cleaved by strong acids like trifluoroacetic acid (TFA).
Mechanism of Deprotection : The acid-catalyzed cleavage proceeds through a stabilized tertiary carbocation intermediate. The ether oxygen is first protonated by the acid. Subsequently, the C-O bond cleaves heterolytically to release the deprotected serine hydroxyl group and a highly stable tert-butyl cation.[5] This cation is then neutralized by scavengers in the cleavage cocktail or by deprotonating to form volatile isobutene gas.[6][7] This efficient, irreversible cleavage is critical for achieving a high yield of the final, deprotected peptide.
Caption: Orthogonal stability of the tert-butyl protecting group.
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis provides valuable insight. A common approach involves the acid-catalyzed reaction of a serine ester with a source of tert-butyl cations.
Experimental Protocol: Synthesis of O-tert-Butyl-L-serine Methyl Ester
This protocol is adapted from a patented method and illustrates the core transformation.[8] The synthesis of the DL-form would follow a similar pathway starting from DL-serine methyl ester hydrochloride.
Objective : To synthesize O-tert-Butyl-L-serine methyl ester via acid-catalyzed etherification.
Materials :
-
L-serine methyl ester hydrochloride (29g)
-
tert-Butyl acetate (410g)
-
Perchloric acid (52g)
-
Sulfuric acid (12g)
-
Sodium hydroxide (NaOH) solution
-
Water
-
Reaction vessel with magnetic stirring
-
Thin Layer Chromatography (TLC) apparatus
Methodology :
-
Reaction Setup : To a suitable reaction vessel, add tert-butyl acetate (410g), perchloric acid (52g), and L-serine methyl ester hydrochloride (29g).
-
Catalyst Addition : Carefully add sulfuric acid (12g) to the mixture.
-
Reaction : Stir the mixture at room temperature for 4 days. The causality for this extended time is to allow the slow, sterically hindered etherification to proceed to completion.
-
Monitoring : Monitor the reaction's progress by TLC, observing the consumption of the starting L-serine methyl ester hydrochloride.
-
Quenching and Neutralization : Once the starting material is substantially consumed, add water (60g) to the reaction flask. Carefully adjust the pH to 9 with NaOH solution to neutralize the acids and quench the reaction.
-
Extraction and Isolation : Allow the layers to separate. The organic layer containing the product is separated, washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by standard methods like chromatography or distillation.
Caption: Workflow for the synthesis of O-tert-Butyl-serine ester.
Spectroscopic Characterization
A full characterization is essential to confirm the structure.
-
¹H NMR : The proton NMR spectrum is expected to show a characteristic, prominent singlet at approximately 1.1-1.3 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent protons of the tert-butyl group. Other key signals include the alpha-proton (CH), the two beta-protons (CH₂), and exchangeable protons from the amine and carboxylic acid groups.
-
¹³C NMR : The carbon spectrum will distinctly show the quaternary carbon of the tert-butyl group around 72-74 ppm and the three equivalent methyl carbons around 27-28 ppm. Signals for the alpha-carbon, beta-carbon, and the carboxyl carbon will also be present in their expected regions.[9]
-
IR Spectroscopy : The infrared spectrum will display a strong C-O-C ether stretching band (typically 1050-1150 cm⁻¹), in addition to the characteristic absorptions for the primary amine (N-H stretch) and the carboxylic acid (broad O-H and C=O stretches).
-
Mass Spectrometry : Electron ionization mass spectrometry would likely show a fragmentation pattern corresponding to the loss of the tert-butyl group, resulting in a prominent peak at [M-57]+.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of O-tert-Butyl-serine is as a building block in Fmoc-based SPPS. The corresponding derivative, Fmoc-Ser(tBu)-OH, is used directly in the coupling steps.
Experimental Protocol: Incorporation and Deprotection in SPPS
This protocol outlines the key steps for incorporating an Fmoc-Ser(tBu)-OH residue into a growing peptide chain on a solid support and its subsequent deprotection.[10][11]
Objective : To couple Fmoc-Ser(tBu)-OH to a resin-bound peptide and perform final cleavage and deprotection.
Materials :
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Ser(tBu)-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
SPPS reaction vessel
Methodology :
Part A: Fmoc Deprotection of the Growing Chain
-
Resin Swelling : Swell the peptide-resin in DMF for 20-30 minutes.
-
Fmoc Removal : Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group, exposing the free amine for coupling.
-
Washing : Thoroughly wash the resin with DMF followed by DCM to remove residual piperidine and byproducts.
Part B: Coupling of Fmoc-Ser(tBu)-OH 4. Activation : In a separate vial, pre-activate Fmoc-Ser(tBu)-OH (e.g., 3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This step is critical as it forms the highly reactive intermediate necessary for efficient amide bond formation. 5. Coupling : Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. 6. Washing : Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The cycle of deprotection (A) and coupling (B) is repeated for each subsequent amino acid.
Part C: Final Cleavage and Global Deprotection 7. Resin Preparation : Once the full peptide is assembled, wash the final peptide-resin with DCM and dry it under vacuum. 8. Cleavage : Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the dried resin. The TFA simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the O-tert-butyl group from serine.[11][12] The TIS acts as a scavenger to trap the released tert-butyl cations, preventing re-alkylation of sensitive residues like Tryptophan.[11] 9. Incubation : Gently agitate the mixture for 1.5-3 hours. 10. Isolation : Filter the resin and collect the filtrate containing the crude, fully deprotected peptide. Precipitate the peptide with cold ether, centrifuge, and lyophilize to obtain the final product.
Safety and Handling
This compound is a laboratory chemical and should be handled in accordance with good industrial hygiene and safety practices.
-
Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses, gloves, and lab coat.
-
Handling : Avoid contact with skin and eyes. Do not ingest. Avoid breathing dust. Wash thoroughly after handling.
-
Storage : Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and refrigerated (0-8°C) for long-term stability.[4]
Conclusion
This compound and its enantiopure counterparts are indispensable tools in modern synthetic chemistry. The strategic use of the acid-labile tert-butyl ether provides the necessary stability and selective reactivity that underpins the successful assembly of complex peptides. A thorough understanding of its properties, the causality behind its deprotection mechanism, and its practical application in protocols like SPPS empowers researchers to overcome synthetic challenges and advance the frontiers of drug discovery and materials science.
References
- 1. lifetein.com [lifetein.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 17083-25-9 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of O-tert-Butyl-DL-serine
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]
- 4. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 6. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]
- 7. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]
An In-depth Technical Guide to O-tert-Butyl-DL-serine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of O-tert-Butyl-DL-serine, a crucial amino acid derivative in modern synthetic chemistry. While the primary focus of available research and commercial availability is on the L-enantiomer (O-tert-Butyl-L-serine), this document will address the properties and applications of the serine derivative with a tert-butyl protecting group, drawing parallels where applicable to the DL-racemic form.
Introduction: The Strategic Importance of Side-Chain Protection in Serine Chemistry
Serine, with its nucleophilic hydroxyl group, presents a unique challenge and opportunity in the synthesis of peptides and other complex molecules. Unprotected, this hydroxyl group can engage in undesirable side reactions during synthetic transformations. The strategic introduction of a protecting group is therefore paramount to ensure the desired reactivity and final product purity. The tert-butyl group, a bulky and acid-labile moiety, has emerged as a highly effective protecting group for the serine side chain.
O-tert-Butyl-serine is a cornerstone in solid-phase peptide synthesis (SPPS), particularly in the widely used Fmoc/tBu strategy.[1] Its application prevents unwanted esterification, etherification, and other side reactions involving the hydroxyl group during peptide chain elongation. This guide will delve into the chemical and physical properties of O-tert-Butyl-serine, its synthesis, and its critical role in advancing drug discovery and development.
Physicochemical Properties and Identification
| Property | Value (for O-tert-Butyl-L-serine) | Source(s) |
| CAS Number | 18822-58-7 | [2][3] |
| Molecular Formula | C₇H₁₅NO₃ | [3] |
| Molecular Weight | 161.20 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| IUPAC Name | 2-amino-3-(tert-butoxy)propanoic acid | [3] |
| Solubility | Soluble in water | [2] |
Note: The CAS number for the DL-racemic form is not consistently reported in major chemical databases. Researchers should verify the specifications of their starting material from the supplier.
The Chemistry of O-tert-Butyl-serine: Synthesis and Deprotection
The synthesis of O-tert-Butyl-serine derivatives typically involves the reaction of a suitably protected serine precursor with a source of tert-butyl cations under acidic conditions. A common method involves the use of isobutylene or tert-butyl acetate in the presence of a strong acid catalyst.[4]
The choice of the tert-butyl group is strategic due to its stability under a wide range of reaction conditions, including the basic conditions used for Fmoc group removal in peptide synthesis.[1]
Deprotection: A Key Step in Synthesis
The removal of the tert-butyl protecting group is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). This orthogonality to the base-labile Fmoc group is the cornerstone of the Fmoc/tBu solid-phase peptide synthesis strategy.
Caption: Cleavage and deprotection of a serine-containing peptide.
Applications in Research and Development
The primary application of O-tert-Butyl-serine lies in its role as a building block in the synthesis of peptides and proteins.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, O-tert-Butyl-serine (commonly as Fmoc-Ser(tBu)-OH) is a standard reagent. Its use prevents side reactions at the serine hydroxyl group during the iterative process of amino acid coupling and deprotection. This ensures the synthesis of high-purity peptides with the correct sequence and structure.
Caption: The iterative cycle of solid-phase peptide synthesis.
Drug Discovery and Development
The ability to synthesize complex peptides with high fidelity is crucial for drug discovery. O-tert-Butyl-serine is instrumental in the development of peptide-based therapeutics, including enzyme inhibitors and receptor ligands.[5][6] The modification of serine residues can influence the biological activity, stability, and pharmacokinetic properties of these molecules.
Asymmetric Synthesis
As a chiral building block, O-tert-Butyl-serine can be employed in asymmetric synthesis to introduce stereocenters with high enantiomeric purity.[5] This is of particular importance in the synthesis of pharmaceuticals where stereochemistry dictates biological activity.
Experimental Protocol: Solid-Phase Synthesis of a Dipeptide using Fmoc-Ser(tBu)-OH
This protocol outlines the manual solid-phase synthesis of a simple dipeptide, for example, Prolyl-Serine (Pro-Ser), using Fmoc-Ser(tBu)-OH loaded onto a Wang resin.
Materials:
-
Fmoc-Ser(tBu)-Wang resin
-
Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Fmoc-Ser(tBu)-Wang resin in the synthesis vessel.
-
Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
-
Proline Coupling:
-
In a separate vial, dissolve Fmoc-Pro-OH (3 equivalents relative to resin loading), Oxyma (3 equivalents), and DIC (3 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal proline.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage byproducts.
-
Dry the peptide under vacuum.
-
Safety and Handling
O-tert-Butyl-serine and its derivatives are laboratory chemicals and should be handled with appropriate care.
-
General Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[7]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[8]
-
Storage: Store in a cool, dry place, tightly sealed. For long-term storage, refrigeration is recommended.[2]
-
In case of fire: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[7][8]
Conclusion
This compound, and more specifically its L-enantiomer, is an indispensable tool in modern organic and medicinal chemistry. Its role as a protected amino acid in peptide synthesis has significantly contributed to the advancement of drug discovery and our understanding of biological processes. The strategic use of the tert-butyl protecting group allows for the controlled and efficient synthesis of complex peptides, paving the way for the development of novel therapeutics. As research in peptide and protein engineering continues to expand, the importance of high-quality building blocks like O-tert-Butyl-serine will undoubtedly grow.
References
- 1. digital.csic.es [digital.csic.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. O-tert-Butyl-L-serine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Solubility of O-tert-Butyl-DL-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of O-tert-Butyl-DL-serine in Scientific Advancement
This compound, a synthetic derivative of the amino acid serine, is a cornerstone in the fields of peptide synthesis and drug development. Its strategic use of a tert-butyl protecting group on the hydroxyl function of the serine side chain is crucial for preventing undesirable side reactions during the intricate process of peptide chain elongation. This protection ensures the synthesis of peptides with high fidelity and purity, which is paramount for their therapeutic and research applications. The solubility of this compound in a diverse range of solvents is a critical physicochemical property that dictates its handling, reactivity, and overall utility in various synthetic protocols. An in-depth understanding of its solubility profile is therefore indispensable for optimizing reaction conditions, improving yields, and ensuring the seamless integration of this vital building block into complex synthetic workflows.
This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical, actionable protocols. We will delve into the molecular characteristics that govern its solubility, present available solubility data, and provide a detailed experimental workflow for determining its solubility in various solvents.
Theoretical Principles of Solubility: A Molecular Perspective
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle. This compound possesses both polar and non-polar characteristics, which contributes to its versatile solubility profile.
The key molecular features influencing its solubility include:
-
The Zwitterionic Nature: Like its parent amino acid, this compound can exist as a zwitterion, with a positively charged amino group (-NH3+) and a negatively charged carboxyl group (-COO-). This contributes to its solubility in polar protic solvents like water, where it can engage in strong ion-dipole interactions.
-
The Tert-Butyl Protecting Group: The bulky, non-polar tert-butyl group significantly enhances the compound's lipophilicity. This structural modification improves its solubility in a range of organic solvents compared to unprotected serine.[1] This is a critical attribute for its application in organic-phase peptide synthesis.
-
Hydrogen Bonding: The amino and carboxyl groups are capable of forming hydrogen bonds with protic solvents. The ether linkage of the tert-butyl group can also act as a hydrogen bond acceptor.
These molecular attributes collectively determine the extent to which this compound can be solvated by different types of solvents, ranging from highly polar to non-polar.
Solubility Profile of this compound
The following table summarizes the available solubility data for this compound and its closely related derivatives. It is important to note that quantitative data for the DL-form in a wide range of organic solvents is not extensively published. The data for the L-enantiomer and the Fmoc-protected derivative are included to provide valuable insights into its likely solubility behavior.
| Solvent | Compound | Solubility | Reference |
| Water | O-(tert-Butyl)-L-serine | ≥ 100 mg/mL | [1][3][4] |
| Dimethyl Sulfoxide (DMSO) | Fmoc-O-tert-butyl-L-serine | Soluble | [5][6] |
| Dimethylformamide (DMF) | Acetyl-O-tert-butyl-L-serine | Soluble (C=1 in DMF) | [7] |
| Acetonitrile | - | Data not available | |
| Methanol | - | Data not available | |
| Ethanol | - | Data not available | |
| Isopropanol | - | Data not available | |
| Chloroform | Fmoc-O-tert-butyl-L-serine | Soluble | [5][6] |
| Dichloromethane | Fmoc-O-tert-butyl-L-serine | Soluble | [5][6] |
| Ethyl Acetate | Fmoc-O-tert-butyl-L-serine | Soluble | [5][6] |
| Acetone | Fmoc-O-tert-butyl-L-serine | Soluble | [5][6] |
Experimental Protocol for Solubility Determination
The following detailed protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Objective:
To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
-
Analytical balance
-
Spatula
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the suspension to settle.
-
Centrifuge the vial at a moderate speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. This ensures that the analyzed solution is truly saturated and free of particulates.
-
-
Quantification by HPLC:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
-
Rationale Behind the Protocol:
-
Shake-Flask Method: This is a gold-standard method for determining equilibrium solubility, as it allows for sufficient time for the dissolution process to reach a steady state.
-
Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.
-
Centrifugation and Filtration: These steps are critical for ensuring that only the dissolved solute is quantified, preventing artificially high solubility values due to the presence of suspended solid particles.
-
HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute in the saturated solution. The use of a calibration curve ensures the reliability of the concentration measurement.
Visualizing the Experimental Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FMOC-O-tert-Butyl-L-serine | 71989-33-8 [chemicalbook.com]
- 6. FMOC-O-tert-Butyl-L-serine CAS#: 71989-33-8 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
The Strategic Role of the Tert-Butyl Group in the Protection of Serine: An In-depth Technical Guide
Introduction: The Imperative of Protection in Synthesis
In the intricate field of chemical synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals, the precise control of reactive functional groups is paramount.[1] Protecting groups serve as temporary shields, selectively masking a reactive moiety to prevent it from engaging in unwanted side reactions while other chemical transformations are carried out elsewhere in the molecule.[2] The ideal protecting group strategy, often described as "orthogonal," allows for the selective removal of different protecting groups under specific, non-interfering conditions.[1][3] This guide focuses on the tert-butyl (tBu) group, a cornerstone in the protection of the hydroxyl (-OH) side chain of serine, a frequently encountered amino acid in peptide synthesis.[4] Its unique properties of stability and selective lability have made it an indispensable tool for researchers, scientists, and drug development professionals.[5]
The Function of the Tert-Butyl Group with Serine
The primary function of the tert-butyl group when attached to the hydroxyl side chain of serine is to form a tert-butyl ether.[4] This transformation effectively masks the nucleophilic and reactive nature of the hydroxyl group, preventing it from participating in undesired reactions during peptide synthesis, such as esterification or acylation, which could lead to peptide branching or termination.
The use of O-tert-Butyl-L-serine is particularly critical in Solid-Phase Peptide Synthesis (SPPS), especially within the widely adopted Fmoc/tBu orthogonal strategy.[5] In this approach, the temporary Nα-amino protecting group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the "permanent" side-chain protecting groups, including the tBu group on serine, are acid-labile.[3][6] This orthogonality is the key to the strategy's success: the Fmoc group can be repeatedly removed with a mild base (e.g., piperidine) to allow for peptide chain elongation, while the tBu group remains steadfastly attached to the serine side chain, only to be removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[7]
Key Advantages of the Tert-Butyl Protecting Group for Serine:
-
Acid Lability: The tBu group is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support resin.
-
Base Stability: It is highly stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Fmoc group during each cycle of peptide synthesis.[5]
-
Prevention of Side Reactions: By masking the hydroxyl group, it prevents O-acylation during coupling steps and other potential side reactions.
-
Improved Solubility: The presence of the bulky, non-polar tBu group can sometimes improve the solubility of the protected amino acid derivative in organic solvents used in synthesis.
Chemical Logic and Mechanism
The stability of the tert-butyl ether linkage under basic and nucleophilic conditions, and its susceptibility to acid-catalyzed cleavage, is rooted in its chemical structure. The bulky tert-butyl group sterically hinders nucleophilic attack. However, under strongly acidic conditions, the ether oxygen is protonated, creating a good leaving group (a neutral tert-butanol molecule). This is followed by the formation of a stable tertiary carbocation (the tert-butyl cation), which is the driving force for the cleavage reaction.
Mechanism of Deprotection (Acid-Catalyzed)
-
Protonation of the Ether Oxygen: The acidic environment protonates the ether oxygen of the Ser(tBu) residue.
-
Formation of a Tert-Butyl Cation: The protonated ether cleaves to form a stable tert-butyl carbocation and the free hydroxyl group of serine.
-
Scavenging of the Cation: The highly reactive tert-butyl cation can be quenched by "scavengers" added to the cleavage cocktail to prevent unwanted side reactions, such as the alkylation of sensitive residues like tryptophan or cysteine.[3][8]
Below is a diagram illustrating the acid-catalyzed deprotection of the tert-butyl group from a serine residue.
References
A Technical Guide to O-tert-Butyl-DL-serine for Advanced Peptide Synthesis and Drug Development
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex peptides and novel therapeutics. Among the repertoire of protected amino acids, O-tert-Butyl-DL-serine stands out as a critical component, offering solutions to challenges in peptide chain elongation and stability. This guide provides an in-depth technical overview of this compound, its commercial sources, and its application in solid-phase peptide synthesis (SPPS), underpinned by field-proven insights and established protocols.
The Strategic Importance of this compound in Synthesis
The hydroxyl group of serine is a reactive moiety that can lead to undesirable side reactions during peptide synthesis, such as O-acylation, which results in branched peptide impurities. The tert-butyl (tBu) ether protecting group on the serine side chain provides a robust shield against such reactions.[1][2] Its stability under the basic conditions used for Fmoc deprotection and its clean removal under acidic conditions make it an ideal choice for the widely adopted Fmoc/tBu orthogonal synthesis strategy.[3][4][5]
The incorporation of O-tert-Butyl-serine, often abbreviated as Ser(tBu), offers several advantages:
-
Prevention of Side Reactions: The bulky tert-butyl group effectively prevents O-acylation of the serine hydroxyl group during coupling steps.[1]
-
Enhanced Solubility: The protected amino acid derivative can exhibit improved solubility in organic solvents used in SPPS.[6]
-
Improved Handling: Compared to unprotected serine, the protected form can have more predictable behavior in automated synthesis protocols.
-
Facilitation of Complex Syntheses: It is instrumental in the synthesis of specialized peptides, including glycopeptides and lipopeptides, where precise control over reactive groups is essential.[1]
Commercial Suppliers and Quality Considerations
The quality and purity of this compound are critical for reproducible and successful synthetic outcomes. Researchers should source this reagent from reputable suppliers who provide comprehensive analytical data. Below is a comparative table of prominent commercial suppliers.
| Supplier | Product Name | CAS Number | Purity Specification | Additional Notes |
| Thermo Scientific Chemicals | O-tert-Butyl-L-serine, 98% | 18822-58-7 | >97.0% (HPLC) | Formerly part of the Alfa Aesar portfolio. |
| Chem-Impex | O-tert-Butyl-D-serine | 18783-53-4 | ≥ 99.5% (Chiral HPLC) | Offers both D and L enantiomers. |
| MedChemExpress | O-(tert-Butyl)-L-serine | 18822-58-7 | >98.0% | Provides detailed solubility information.[7] |
| Tokyo Chemical Industry (TCI) | O-tert-Butyl-L-serine | 18822-58-7 | >97.0% (T)(HPLC) | Provides detailed specifications and properties. |
| Dabos | O-TERT-BUTYL-D-SERINE, 98% | 18822-58-7 | 98% | Requires a commercial address for purchase. |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(tBu)-OH
The following protocol outlines a generalized procedure for the incorporation of Fmoc-Ser(tBu)-OH into a peptide sequence on a solid support using the Fmoc/tBu strategy. This protocol is intended as a template and may require optimization based on the specific peptide sequence and scale of the synthesis.
Materials and Reagents
-
Fmoc-Ser(tBu)-OH
-
High-quality peptide synthesis grade solvents (DMF, DCM)
-
Fmoc-compatible resin (e.g., Wang resin, Rink amide resin)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)
-
Activation base: Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Step-by-Step Synthesis Workflow
The workflow for incorporating a single Fmoc-Ser(tBu)-OH residue is depicted below.
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF, IPA, and then DMF again to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.). Allow to pre-activate for a few minutes.
-
Coupling: Add the activated Fmoc-Ser(tBu)-OH solution to the deprotected resin. Agitate for 1-2 hours. Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test). For sterically hindered couplings, a second coupling may be necessary.
-
Washing: Wash the resin with DMF, IPA, and DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.[5][8] This step simultaneously cleaves the peptide from the resin and removes the tert-butyl side-chain protecting group from the serine residue.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Navigating Challenges: Coupling Sterically Hindered Residues
The β-branched nature of serine, combined with the bulky tert-butyl protecting group, can present steric hindrance during the coupling reaction, potentially leading to incomplete acylation. The choice of coupling reagent is therefore critical to achieving high coupling efficiency.
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HBTU/TBTU | Uronium/Aminium Salt | Widely used, effective, and relatively inexpensive.[5] |
| HATU/HCTU | Uronium/Aminium Salt | Generally more reactive than HBTU, particularly for difficult couplings.[9] |
| PyBOP/PyAOP | Phosphonium Salt | Known for high reactivity and effectiveness in coupling sterically hindered amino acids.[10] |
| DIC/Oxyma | Carbodiimide/Additive | A modern, cost-effective alternative to HOBt-based reagents with low racemization potential.[10] |
For particularly challenging sequences, strategies such as double coupling (repeating the coupling step with fresh reagents) or using elevated temperatures (microwave-assisted synthesis) can be employed to drive the reaction to completion.
Conclusion: A Cornerstone for Advanced Synthesis
This compound is more than just a protected amino acid; it is an enabling tool for the synthesis of complex and therapeutically relevant peptides. Its ability to prevent side reactions and its compatibility with the robust Fmoc/tBu SPPS strategy make it an indispensable component in the modern peptide chemist's toolbox. By understanding the principles behind its use, selecting high-quality commercial sources, and employing optimized protocols, researchers can confidently tackle the synthesis of challenging peptide targets, accelerating the pace of discovery and development.
References
- 1. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. chempep.com [chempep.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
O-tert-Butyl-DL-Serine: A Technical Guide to its Discovery, Synthesis, and Enduring Impact in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-tert-Butyl-DL-serine, a cornerstone of modern peptide synthesis, represents a pivotal development in the strategic use of protecting groups in chemistry. This in-depth technical guide delves into the historical context of its discovery, the evolution of its synthetic methodologies, and its critical role in enabling the synthesis of complex peptides and therapeutic agents. We will explore the causality behind the experimental choices that led to its prominence, detail validated synthetic protocols, and illustrate its application in the broader context of solid-phase peptide synthesis (SPPS). This guide serves as a comprehensive resource for researchers and professionals in drug development, providing both foundational knowledge and practical insights into this indispensable amino acid derivative.
Introduction: The Imperative for Side-Chain Protection in Peptide Synthesis
The synthesis of peptides, biopolymers with profound biological and therapeutic importance, is a complex undertaking that requires precise control over the sequential assembly of amino acids. A primary challenge arises from the polyfunctional nature of amino acids, which possess reactive side chains that can interfere with the formation of the desired peptide bonds. The hydroxyl group of serine, in particular, is nucleophilic and can lead to undesirable side reactions such as O-acylation during peptide coupling.
To circumvent these issues, the field of peptide chemistry has heavily relied on the development and implementation of "protecting groups." These are chemical moieties that temporarily block a reactive functional group, rendering it inert to specific reaction conditions, and can be selectively removed later in the synthetic sequence. The choice of a protecting group is governed by the principle of orthogonality, where the protecting groups for the α-amino group and the side chains can be removed under distinct conditions without affecting each other or the integrity of the peptide chain.[1]
Within this paradigm, the tert-butyl (tBu) group has emerged as a highly effective and widely used acid-labile protecting group for the hydroxyl functionalities of serine, threonine, and tyrosine.[2][3] this compound, the subject of this guide, is the direct embodiment of this strategy for the serine residue and has become an indispensable tool in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[4]
Discovery and Historical Context
The precise first synthesis of O-tert-Butyl-serine is not straightforward to pinpoint from a single seminal publication, as its development is intertwined with the broader evolution of tert-butyl protecting groups in peptide chemistry during the mid-20th century. The concept of using tert-butyl groups for protection gained traction in the late 1950s and early 1960s. A notable early contribution in this area was the work of Anderson and Callahan in 1960, who described the synthesis and use of tert-butyl esters for the protection of the C-terminal carboxyl group of amino acids.[5] This work highlighted the utility of the tert-butyl cation for forming acid-labile protective linkages.
While the direct synthesis of the O-tert-butyl ether of serine is not explicitly detailed in these early papers on tert-butyl esters, the groundwork was laid for its eventual development. By the late 1960s, O-tert-butylated amino acids were clearly in use. A 1968 publication by Tooney and Fasman details the synthesis of poly-O-tert-butyl-L-serine, indicating that the monomer, O-tert-butyl-L-serine, was an available and utilized reagent by this time.
The widespread adoption of O-tert-butyl-serine came with the ascendancy of the Fmoc/tBu strategy for SPPS. This strategy relies on the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl-based groups for permanent side-chain protection.[4] The orthogonality of these two classes of protecting groups allows for the selective deprotection of the N-terminus for chain elongation without premature cleavage of the side-chain protecting groups.
Synthesis of this compound: Principles and Protocols
The synthesis of this compound hinges on the acid-catalyzed addition of a tert-butyl cation source to the hydroxyl group of serine. The most common industrial and laboratory-scale methods utilize isobutylene or tert-butyl acetate as the source of the tert-butyl group in the presence of a strong acid catalyst.
General Reaction Mechanism
The underlying principle of the synthesis is the formation of a tert-butyl carbocation from a suitable precursor under acidic conditions. This highly electrophilic carbocation is then attacked by the nucleophilic hydroxyl group of the serine side chain to form the stable tert-butyl ether linkage.
Caption: General mechanism for the synthesis of O-tert-Butyl-Serine.
Detailed Experimental Protocol (Isobutylene Method)
This protocol describes a common method for the synthesis of O-tert-Butyl-serine methyl ester, which can then be saponified to the free acid.
Materials:
-
L-Serine methyl ester hydrochloride
-
Dioxane or Dichloromethane (solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Isobutylene (liquefied gas)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vessel suitable for handling liquefied gas
Procedure:
-
Reaction Setup: In a suitable pressure-resistant reaction vessel, dissolve L-serine methyl ester hydrochloride in dioxane or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Introduction of Isobutylene: Cool the reaction vessel and carefully introduce liquefied isobutylene. The vessel is then sealed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 48-96 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, carefully vent any excess isobutylene. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the aqueous layer is basic.
-
Extraction and Isolation: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude O-tert-butyl-L-serine methyl ester, which can be further purified by chromatography or crystallization.
-
Saponification (Optional): To obtain the free amino acid, the methyl ester is saponified using a base such as sodium hydroxide in a methanol/water mixture, followed by neutralization.
Data Summary: Comparison of Synthetic Methods
| Method | tert-Butyl Source | Catalyst | Solvent | Typical Yield | Advantages | Disadvantages |
| Isobutylene | Isobutylene | p-Toluenesulfonic acid, Sulfuric acid | Dioxane, Dichloromethane | Good to High | Readily available reagents. | Requires handling of liquefied gas. |
| tert-Butyl Acetate | tert-Butyl Acetate | Perchloric acid, Sulfuric acid | tert-Butyl Acetate (reagent and solvent) | Moderate to Good | Avoids the use of gaseous reagents. | May require longer reaction times. |
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of O-tert-Butyl-serine is as a protected building block in SPPS, particularly within the Fmoc/tBu strategy. Its use is critical for the successful synthesis of peptides containing serine residues.
The Fmoc/tBu Orthogonal Strategy
The Fmoc/tBu strategy is the most widely used method for SPPS today. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group and acid-labile groups, such as tert-butyl, for the protection of reactive side chains.
Caption: Role of Fmoc-Ser(tBu)-OH in a typical SPPS cycle.
Advantages of the tert-Butyl Protecting Group for Serine
-
Stability: The tert-butyl ether linkage is stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Fmoc group, ensuring the integrity of the side-chain protection throughout the peptide chain elongation.[3]
-
Acid Lability: The tert-butyl group is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which is used in the final step to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[3]
-
Prevention of Side Reactions: By masking the hydroxyl group, O-tert-butylation effectively prevents O-acylation during the coupling steps, which would otherwise lead to chain termination or branched byproducts.
-
Improved Solubility: The incorporation of the bulky and lipophilic tert-butyl group can enhance the solubility of the protected amino acid derivative in the organic solvents used for SPPS.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇H₁₅NO₃ |
| Molar Mass | 161.20 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
| Chirality | Exists as L, D, and DL (racemic) forms |
Conclusion and Future Perspectives
This compound stands as a testament to the ingenuity of chemists in developing robust and reliable tools for the synthesis of complex molecules. Its discovery and subsequent integration into the Fmoc/tBu SPPS strategy have been instrumental in advancing the fields of peptide chemistry, drug discovery, and materials science. The principles underlying its synthesis and application continue to inform the development of new protecting group strategies for ever more ambitious synthetic targets. As the demand for synthetic peptides and proteins with novel functionalities grows, the foundational role of well-established building blocks like this compound will undoubtedly remain central to future innovations.
References
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1 | Semantic Scholar [semanticscholar.org]
O-tert-Butyl-DL-serine: A Comprehensive Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
O-tert-Butyl-DL-serine and its enantiopure forms, O-tert-Butyl-L-serine and O-tert-Butyl-D-serine, are invaluable synthetic building blocks in modern chemical and pharmaceutical research. The strategic installation of the tert-butyl ether on the side-chain hydroxyl group of serine confers unique properties that are instrumental in overcoming longstanding challenges in peptide synthesis and asymmetric catalysis. This technical guide provides an in-depth exploration of the core applications of O-tert-Butyl-serine, offering field-proven insights, detailed experimental protocols, and a thorough examination of the underlying chemical principles. We will delve into its pivotal role in solid-phase peptide synthesis (SPPS), its utility in navigating the complexities of synthesizing "difficult" peptide sequences, and its emerging applications as a precursor to sophisticated chiral ligands for asymmetric transformations. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the full potential of this versatile amino acid derivative.
The Strategic Advantage of the O-tert-Butyl Protecting Group in Serine Chemistry
The hydroxyl group of serine is a reactive moiety that necessitates protection during many synthetic transformations, most notably in peptide synthesis. The choice of the protecting group is critical, as it must be stable to the reaction conditions employed for peptide bond formation and N-terminal deprotection, yet readily cleavable under orthogonal conditions. The tert-butyl (tBu) group has emerged as a preferred choice for serine side-chain protection for several key reasons:
-
Acid Lability and Orthogonality: The tBu ether is stable to the basic conditions used for the removal of the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) N-terminal protecting group in SPPS.[1] It is, however, cleanly cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.[2] This orthogonality is the cornerstone of the Fmoc/tBu strategy in SPPS.
-
Prevention of Side Reactions: The bulky tBu group effectively prevents undesirable side reactions involving the serine hydroxyl group, such as O-acylation during coupling steps.[3] It also mitigates the risk of β-elimination, a side reaction that can lead to the formation of dehydroalanine residues.
-
Improved Solubility: The introduction of the lipophilic tBu group can enhance the solubility of the protected amino acid derivative in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4][5]
-
Minimization of Racemization: While serine is prone to racemization, particularly during activation for coupling, the use of the tBu protecting group is part of a broader strategy to minimize this side reaction.[6][7] The primary mechanism of serine racemization involves the abstraction of the α-proton, which is facilitated by the electron-withdrawing nature of the hydroxyl group.[6] While the tBu group itself does not completely prevent this, its compatibility with optimized coupling protocols helps to maintain the stereochemical integrity of the serine residue.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
O-tert-Butyl-serine, most commonly in its Fmoc-protected L-form (Fmoc-Ser(tBu)-OH), is a workhorse reagent in Fmoc-based SPPS.[8] Its application is central to the synthesis of a vast array of peptides, from simple sequences to complex therapeutic molecules.
The Fmoc/tBu SPPS Workflow Incorporating Fmoc-Ser(tBu)-OH
The following diagram illustrates the key steps in an SPPS cycle involving the incorporation of an O-tert-Butyl-serine residue.
Caption: General workflow of an Fmoc-SPPS cycle incorporating Fmoc-Ser(tBu)-OH.
Detailed Protocol: Manual SPPS of a Model Dipeptide (Ala-Ser)
This protocol outlines the manual synthesis of the dipeptide Alaninyl-Serine (Ala-Ser) on a Wang resin, demonstrating the practical application of Fmoc-Ser(tBu)-OH.
Materials:
-
Fmoc-Ser(tBu)-Wang resin (0.5 mmol/g loading)
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling:
-
Place 100 mg of Fmoc-Ser(tBu)-Wang resin (0.05 mmol) in a fritted syringe.
-
Add 2 mL of DMF and gently agitate for 30 minutes. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Coupling of Fmoc-Ala-OH:
-
In a separate vial, dissolve Fmoc-Ala-OH (77.8 mg, 0.25 mmol, 5 eq.), OxymaPure® (35.5 mg, 0.25 mmol, 5 eq.) in 1 mL of DMF.
-
Add DIC (39 µL, 0.25 mmol, 5 eq.) to the solution and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal alanine.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail: 1.9 mL TFA, 50 µL TIS, 50 µL H₂O, and 50 mg DTT.
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Drain the cleavage solution into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Add the TFA solution dropwise to 15 mL of cold diethyl ether. A white precipitate of the crude peptide will form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.
-
Dry the crude peptide under vacuum. The product can be analyzed and purified by HPLC and mass spectrometry.
-
Navigating "Difficult" Sequences: Fmoc-Ser(tBu)-OH vs. Fmoc-Ser(Trt)-OH
Certain peptide sequences, particularly those rich in hydrophobic residues or containing repeating amino acids, are prone to on-resin aggregation.[9] This aggregation can hinder reagent access, leading to incomplete coupling and deprotection steps, and ultimately, low purity of the final product. In such "difficult" sequences, the choice of serine protecting group can be critical.
| Feature | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) |
| Steric Bulk | Moderate | High |
| Acid Lability | Cleaved by strong acid (e.g., 95% TFA)[8] | Cleaved by mild acid (e.g., 1-5% TFA) |
| Cost | Generally lower | Higher |
| Performance in Routine Synthesis | Excellent | Excellent |
| Performance in Aggregating Sequences | Can be problematic | Often superior due to steric disruption of interchain hydrogen bonding[10][11] |
The bulky trityl (Trt) group on Fmoc-Ser(Trt)-OH can act as a steric shield, disrupting the interchain hydrogen bonds that lead to aggregation.[10] For sequences like poly-serine tracts, the use of Fmoc-Ser(Trt)-OH has been shown to result in significantly higher purity crude products compared to Fmoc-Ser(tBu)-OH.[11] However, for most routine syntheses, the lower cost and compatibility with standard cleavage conditions make Fmoc-Ser(tBu)-OH the preferred choice.
Advanced Applications and Considerations
Beyond its foundational role in SPPS, O-tert-Butyl-serine finds application in more specialized areas of synthetic chemistry.
Synthesis of Complex Therapeutic Peptides: Liraglutide and Enfuvirtide
The robustness of the O-tert-butyl protecting group is exemplified in the synthesis of complex peptide drugs.
-
Liraglutide: This glucagon-like peptide-1 (GLP-1) analogue, used in the treatment of type 2 diabetes, is a 31-amino acid peptide with a C16 fatty acid attached to a lysine residue. The solid-phase synthesis of liraglutide commonly employs Fmoc-Ser(tBu)-OH for the incorporation of the serine residue at position 11.[12][13] The stability of the tBu group to the repeated Fmoc deprotection steps and the conditions for attaching the fatty acid side chain are crucial for the successful synthesis of this complex molecule.
-
Enfuvirtide: This 36-amino acid peptide is an HIV fusion inhibitor.[14] Due to its length, the commercial synthesis of Enfuvirtide often utilizes a hybrid approach, combining solid-phase synthesis of peptide fragments with subsequent solution-phase ligation.[15][16][17] In the solid-phase synthesis of these fragments, O-tert-butyl protected serine is a key building block, ensuring the integrity of the serine hydroxyl groups throughout the fragment assembly.
Management of Side Reactions During Deprotection
The final TFA-mediated cleavage and deprotection step, while effective, can lead to side reactions involving the reactive tert-butyl cation generated from the cleavage of the tBu protecting groups.[18]
Caption: Mechanism of O-tert-butyl deprotection and the role of scavengers in preventing side reactions.
Amino acid residues with nucleophilic side chains, such as tryptophan and methionine, are particularly susceptible to alkylation by the tert-butyl cation.[19] To mitigate this, "scavengers" are added to the cleavage cocktail. Common scavengers include:
-
Triisopropylsilane (TIS): Effectively reduces the tert-butyl cation.
-
Dithiothreitol (DTT) or 1,2-Ethanedithiol (EDT): Particularly useful for protecting cysteine residues and scavenging other electrophilic species.[15][20]
-
Water: Acts as a scavenger and helps to hydrolyze any trifluoroacetylated side products.
A typical cleavage cocktail, such as TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5), provides an effective environment for deprotection while minimizing side reactions.
O-tert-Butyl-serine as a Chiral Building Block in Asymmetric Synthesis
Beyond peptide chemistry, the enantiopure forms of O-tert-Butyl-serine are valuable chiral building blocks for the synthesis of complex organic molecules and chiral ligands. One notable application is in the synthesis of chiral bis(oxazoline) ligands, which are widely used in asymmetric catalysis.
The synthesis of these ligands often starts from the corresponding amino alcohol, which can be readily obtained by the reduction of the carboxylic acid of O-tert-Butyl-serine. The chiral center from serine is thus transferred to the oxazoline ring, creating a chiral environment around a metal center in the subsequent catalyst complex.[16] These chiral catalysts have been successfully employed in a variety of asymmetric transformations, including cyclopropanation and allylic alkylation, affording products with high enantioselectivity.
Physicochemical Properties and Data
A thorough understanding of the physical and chemical properties of O-tert-Butyl-serine and its derivatives is essential for their effective use in the laboratory.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility |
| This compound | C₇H₁₅NO₃ | 161.20 | White crystalline solid | Soluble in water |
| Fmoc-Ser(tBu)-OH | C₂₂H₂₅NO₅ | 383.44 | White to off-white powder | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM[9] |
| Boc-Ser(tBu)-OH | C₁₂H₂₃NO₅ | 261.31 | White solid | Soluble in most organic solvents |
Spectroscopic Data (Representative):
-
¹H NMR of N-Cbz-O-tert-butyl-L-serine: The spectrum typically shows a characteristic singlet for the nine protons of the tert-butyl group around 1.1-1.2 ppm, along with signals for the serine backbone protons and the Cbz protecting group.
-
¹H NMR of O-tert-Butyl-L-serine methyl ester hydrochloride: Key signals include the tert-butyl singlet, the methyl ester singlet, and the protons of the serine backbone.[14]
-
Quantitative NMR (qNMR): qNMR can be a powerful tool for determining the purity of O-tert-Butyl-serine derivatives by integrating the signal of the tert-butyl protons against a known internal standard.
Conclusion
This compound and its enantiopure derivatives are more than just protected amino acids; they are enabling reagents that have significantly advanced the field of peptide synthesis and are finding increasing use in asymmetric catalysis. The strategic choice of the tert-butyl protecting group provides a robust and orthogonal handle for the serine hydroxyl group, allowing for the efficient and high-fidelity synthesis of complex peptides. A deep understanding of its chemical properties, reaction kinetics, and potential side reactions, as detailed in this guide, is paramount for its successful application. As the demand for sophisticated peptide-based therapeutics and enantiomerically pure small molecules continues to grow, the importance of versatile building blocks like O-tert-Butyl-serine will undoubtedly continue to expand, making it an indispensable tool in the arsenal of the modern synthetic chemist.
References
- 1. researchgate.net [researchgate.net]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN113150108A - Solid-phase synthesis method of liraglutide - Google Patents [patents.google.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Cell penetrating peptides: a comparative transport analysis for 474 sequence motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 11. cris.unibo.it [cris.unibo.it]
- 12. [Enfuvirtide: the first step for a new strategy of antiretroviral therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 16. Article | KnE Open [kneopen.com]
- 17. discuss.iedb.org [discuss.iedb.org]
- 18. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asymmetric Synthesis of BINOL Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 20. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for the Use of O-tert-Butyl-Serine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Side-Chain Protection in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex amino acid chains with high efficiency.[1] A cornerstone of this methodology is the use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions during the stepwise elongation of the peptide chain.[2] For the amino acid serine, which possesses a nucleophilic hydroxyl (-OH) group in its side chain, effective protection is paramount to prevent side reactions such as O-acylation during peptide bond formation.[3]
This guide provides a detailed examination of O-tert-Butyl-serine, a key building block in modern SPPS, particularly within the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal strategy.[4] We will delve into the causality behind its use, provide detailed protocols, and address potential challenges to ensure the successful synthesis of high-purity peptides.
Stereochemical Considerations: L-Serine vs. DL-Serine
In the synthesis of biologically active peptides, stereochemical integrity is of utmost importance. The vast majority of natural peptides and proteins are composed exclusively of L-amino acids.[5] Consequently, the standard building block for incorporating serine in SPPS is the enantiomerically pure Fmoc-L-Ser(tBu)-OH .
The use of the racemic mixture, O-tert-Butyl-DL-serine , is highly unconventional for the synthesis of a single, defined peptide sequence. Introducing a racemic mixture at any step would lead to the formation of a complex mixture of diastereomeric peptides, which are often extremely difficult or impossible to separate by standard purification techniques like reverse-phase HPLC.
However, the use of a DL-racemic mixture could be intentionally employed in specific research contexts, such as:
-
Combinatorial Peptide Libraries: For screening purposes where the goal is to generate a vast diversity of peptides to identify potential binding partners or bioactive leads.
-
Investigating the Impact of D-amino Acid Substitution: To create a pool of peptides where a specific serine position is occupied by either the L- or D-enantiomer to study effects on structure, stability, or activity. Peptides containing D-amino acids often exhibit enhanced resistance to enzymatic degradation.[6]
For the remainder of this guide, all protocols and discussions will assume the use of the standard, enantiomerically pure Fmoc-L-Ser(tBu)-OH (CAS: 71989-33-8) unless explicitly stated otherwise.
The O-tert-Butyl (tBu) Protecting Group: A Strategic Choice
The tert-butyl group is employed to protect the serine side-chain hydroxyl as a tert-butyl ether.[7] This choice is strategic and central to the success of the Fmoc/tBu SPPS strategy for several key reasons:
-
Stability: The tBu ether is robust and stable under the mildly basic conditions required for the repetitive removal of the Nα-Fmoc group (typically with piperidine in DMF). This stability prevents premature deprotection and subsequent side reactions at the serine hydroxyl group throughout the synthesis.
-
Orthogonality: The Fmoc/tBu strategy is an orthogonal protection scheme.[6] This means the Nα-Fmoc group (base-labile) and the side-chain tBu group (acid-labile) can be removed selectively without affecting the other.[4]
-
Acid Lability: The tBu group is efficiently removed during the final cleavage step, which is performed under strongly acidic conditions, typically with a cocktail based on trifluoroacetic acid (TFA).[7] This allows for the simultaneous deprotection of all side-chain protecting groups and cleavage of the peptide from the solid support.
Experimental Workflow: Incorporation of Ser(tBu) in Fmoc-SPPS
The following diagram and protocol outline the central steps for incorporating an Fmoc-L-Ser(tBu)-OH residue into a growing peptide chain attached to a solid support.
Caption: Iterative cycle for adding a Ser(tBu) residue in Fmoc-SPPS.
Detailed Protocol: Single Coupling Cycle for Fmoc-L-Ser(tBu)-OH
This protocol assumes a manual synthesis on a 0.1 mmol scale. Reagent volumes and equivalents should be adjusted based on the resin loading and synthesis scale.
1. Resin Preparation and Swelling:
-
Place the peptide-resin (with a free N-terminal Fmoc group) into a suitable reaction vessel.
-
Add dimethylformamide (DMF) to swell the resin beads. Gently agitate for 20-30 minutes.[1]
-
Drain the DMF.
2. Nα-Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature. For difficult sequences, this step may be repeated.[8]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene byproducts.[9] The resin now has a free N-terminal amine.
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent like HATU (3-4.9 equivalents) in DMF.[8]
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
5. Final Cleavage and Global Deprotection:
-
Once the peptide sequence is fully assembled, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) .[] TIS and water act as scavengers to trap the reactive tert-butyl cations released from the protecting groups, preventing re-alkylation of sensitive residues like Tryptophan or Methionine.[11]
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Quantitative Data Summary
The following table provides typical parameters for a standard Fmoc-SPPS coupling cycle.
| Parameter | Recommended Value/Reagent | Purpose / Rationale |
| Resin Swelling | DMF or NMP | Ensures reagent accessibility to all reaction sites within the resin beads.[1] |
| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | Base-mediated removal of the Nα-Fmoc protecting group. |
| Amino Acid | 3-5 molar equivalents | Drives the coupling reaction to completion. |
| Coupling Reagent | HATU, HBTU, or DIC/Oxyma | Activates the carboxylic acid of the incoming amino acid for amide bond formation. |
| Base (for coupling) | DIPEA or 2,4,6-Collidine | Neutralizes the protonated amine on the resin and facilitates the coupling reaction. |
| Reaction Time | 1-2 hours (Coupling) | Typical duration for standard couplings; may need to be extended for difficult sequences. |
| Cleavage Cocktail | TFA / H₂O / TIS (95:2.5:2.5) | Strong acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups like tBu.[] Scavengers (H₂O, TIS) trap reactive carbocations.[11] |
Troubleshooting and Scientific Considerations
Racemization of Serine
Serine is one of the amino acids particularly susceptible to racemization during the carboxyl group activation step of coupling.[12] The electron-withdrawing nature of the side-chain hydroxyl group (even when protected) increases the acidity of the α-proton. This proton can be abstracted by the base used in the coupling reaction, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in a mixture of L- and D-serine residues in the final peptide.[12]
Caption: Racemization of activated serine via a planar enolate intermediate.
Mitigation Strategies:
-
Choice of Coupling Reagents: Use of urethane-based reagents like HATU or HBTU in combination with an additive like HOAt is generally preferred to minimize racemization compared to carbodiimides alone.[13]
-
Base Selection: The use of a sterically hindered base like 2,4,6-collidine is sometimes recommended over DIPEA, as excessive or strong bases can promote racemization.[14]
-
Minimize Pre-activation Time: Long pre-activation times before adding the activated amino acid to the resin can increase the extent of racemization.[12]
N→O Acyl Shift
During the final, strongly acidic TFA cleavage, peptides containing serine or threonine can undergo an N→O acyl shift.[13][15] This side reaction involves the intramolecular attack of the side-chain hydroxyl group on the preceding peptide bond's carbonyl carbon, forming a more labile ester bond. This results in an isomeric depsipeptide impurity.
Mitigation Strategies:
-
Minimize Cleavage Time: Use the minimum time required for complete deprotection and cleavage to reduce exposure to strong acid.[15]
-
Reversibility: The N→O acyl shift is reversible. The ester bond can be converted back to the more stable amide bond by treating the crude peptide with a mild aqueous base (e.g., ammonium bicarbonate buffer at pH 7.5-8.0) during workup.[13]
O-Sulfonation
If the peptide sequence contains arginine residues protected with sulfonyl-based groups (e.g., Pmc or Mtr) and serine residues with tBu protection, a side reaction can occur during TFA cleavage. The protecting groups from arginine can be cleaved to form sulfonic acids, which can then react with the newly deprotected serine hydroxyl group to form O-sulfo-serine peptide impurities, especially in the absence of effective scavengers.
Mitigation Strategies:
-
Use of Pbf for Arginine: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is generally preferred for arginine in modern Fmoc-SPPS as it is more acid-labile and less prone to causing this side reaction.
-
Effective Scavengers: A robust scavenger cocktail is crucial to trap any reactive species generated during cleavage.
Incomplete Deprotection or Coupling
Aggregation of the growing peptide chain on the resin can hinder the diffusion of reagents, leading to incomplete Fmoc deprotection or coupling reactions.[13] This results in deletion sequences, which are peptides missing one or more amino acids.
Mitigation Strategies:
-
Solvent Choice: Switching from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt aggregation.[13]
-
Microwave-Assisted SPPS: The use of microwave energy can significantly enhance reaction rates and help overcome aggregation-related difficulties.
-
Double Coupling: Repeating the coupling step can help drive the reaction to completion for difficult sequences.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. repository.lsu.edu [repository.lsu.edu]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. knowledge.uchicago.edu [knowledge.uchicago.edu]
Fmoc-Ser(tBu)-OH incorporation protocol in peptide synthesis
Protocol for the Efficient Incorporation of Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis
Introduction: The Significance of Serine and its Protection
Serine is a pivotal amino acid in a vast array of peptides and proteins, contributing to structural integrity through hydrogen bonding and serving as a key site for post-translational modifications such as phosphorylation and glycosylation. In solid-phase peptide synthesis (SPPS), the hydroxyl group of the serine side chain is highly reactive and must be protected to prevent undesirable side reactions during the coupling process, such as O-acylation.
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the predominant method for modern peptide synthesis.[1][2] Within this orthogonal scheme, the side chain of serine is most commonly protected as a tert-butyl (tBu) ether, yielding the derivative Fmoc-Ser(tBu)-OH .[3][4] The tBu group offers robust protection under the basic conditions required for Nα-Fmoc group removal (typically with piperidine) and is efficiently cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[3][4] This application note provides a comprehensive, field-proven protocol for the incorporation of Fmoc-Ser(tBu)-OH, addresses potential challenges, and explains the scientific rationale behind the recommended procedures.
Scientific Rationale & Core Concepts
The Orthogonal Fmoc/tBu Protection Scheme
SPPS relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[5] The process involves repeated cycles of Nα-deprotection and coupling. The Fmoc/tBu strategy is considered orthogonal because the Nα-Fmoc group is base-labile, while the tBu side-chain protecting group and the resin linker are acid-labile.[1] This allows for the selective removal of the Fmoc group at each cycle without prematurely cleaving the peptide from the resin or removing side-chain protection.
Challenges in Serine Incorporation
While routine, the incorporation of Fmoc-Ser(tBu)-OH is not without potential pitfalls. Two primary side reactions must be carefully managed:
-
Racemization: The activation of the carboxylic acid of Fmoc-Ser(tBu)-OH for coupling can render the α-proton susceptible to abstraction, particularly in the presence of excess base.[6] This leads to a loss of stereochemical integrity and the formation of the D-Ser diastereomer, which can be difficult to separate and may abolish biological activity. The choice of coupling reagent and base is critical to suppress this side reaction.[6][7]
-
β-Elimination: Under strongly basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine (Dha) intermediate.[8] This is particularly problematic for unprotected or certain activated serine derivatives. While the tBu ether is generally stable, harsh or prolonged exposure to base during subsequent cycles can increase this risk, especially in sensitive sequences.[9][10]
This protocol is designed to maximize coupling efficiency while minimizing these side reactions.
Materials and Reagents
-
Resin: Appropriate solid support (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin) pre-swelled in N,N-Dimethylformamide (DMF).
-
Amino Acid: High-purity Fmoc-Ser(tBu)-OH (CAS: 71989-33-8).[11]
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Isopropyl Alcohol (IPA).
-
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
Activator: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a combination of DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate).[6][12]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Note: Collidine is often recommended as a substitute for DIPEA to reduce racemization risk with sensitive residues like Ser(tBu).[7]
-
-
Washing Solutions: DMF, DCM, IPA.
-
Monitoring Reagents (Kaiser Test): [13][14]
-
Reagent A: 40 g Phenol in 20 mL n-butanol.
-
Reagent B: 1.0 g Ninhydrin in 20 mL n-butanol.
-
Reagent C: 80 mg KCN in 100 mL pyridine, diluted with 1.2 L of water. (Use with extreme caution).
-
-
Capping Reagent (Optional): Acetic anhydride/DIPEA/DMF (5:1:4 v/v/v).
Detailed Experimental Protocol
This protocol outlines a single coupling cycle for the incorporation of Fmoc-Ser(tBu)-OH.
Step 1: Resin Preparation & Swelling
-
Place the desired amount of resin in a suitable reaction vessel.
-
Add DMF to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
Step 2: Nα-Fmoc Deprotection
-
Drain the swelling solvent (DMF).
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:
-
DMF (3x)
-
IPA (2x)
-
DCM (2x)
-
DMF (3x)
-
Each wash should be for 1-2 minutes with agitation.
-
Step 3: Coupling of Fmoc-Ser(tBu)-OH
This protocol utilizes in-situ activation with HCTU, a highly efficient and common method.
-
In a separate vessel, prepare the activation solution:
-
Dissolve Fmoc-Ser(tBu)-OH (3-4 equivalents relative to resin loading) in DMF.
-
Add HCTU (3-4 eq.) to the amino acid solution.
-
Add DIPEA or Collidine (6-8 eq.).
-
-
Allow the mixture to pre-activate for 1-2 minutes. Note: Prolonged activation times can increase racemization risk.[6]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
Step 4: Reaction Monitoring (Kaiser Test)
-
After the coupling time, take a small sample of resin beads (approx. 5-10 mg).
-
Wash the beads thoroughly with DMF and then IPA to remove residual reagents.
-
Add 2-3 drops each of Kaiser test reagents A, B, and C to the beads in a small glass test tube.[14]
-
Heat at 100-110°C for 5 minutes.[7]
-
Interpretation:
Step 5: Post-Coupling Wash & Next Cycle
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin thoroughly as described in Step 2.6.
-
The resin is now ready for the next deprotection and coupling cycle.
Workflow Visualization
Caption: Workflow for a single Fmoc-Ser(tBu)-OH incorporation cycle in SPPS.
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Positive Kaiser Test after Coupling | 1. Steric Hindrance: The peptide sequence around the coupling site is bulky, impeding access. 2. Peptide Aggregation: The growing peptide chain is folding on itself, blocking reactive sites.[13] 3. Insufficient Reagents/Time: Molar excess or reaction time was too low. | 1. Recouple: Perform a second coupling step using the same protocol.[13] 2. Change Solvent: Switch to a more disruptive solvent like NMP or add DMSO (up to 20%) to the DMF to break up secondary structures.[13] 3. Use Stronger Reagents: Switch to a more potent coupling reagent like HATU if HCTU fails.[7] 4. Capping: If recoupling fails, cap unreacted amines with acetic anhydride to prevent deletion sequences.[13] |
| High Levels of D-Ser Diastereomer Detected | 1. Excess Base: Too much DIPEA was used, or a stronger base was employed.[6] 2. Prolonged Activation: The pre-activation time before adding to the resin was too long.[6] 3. High Temperature: Reaction was performed at elevated temperatures (e.g., microwave synthesis) which can accelerate racemization. | 1. Switch Base: Use 2,4,6-Collidine instead of DIPEA, as it is less prone to inducing racemization.[7] 2. Optimize Base Stoichiometry: Use the minimum amount of base required for efficient coupling. 3. Use DIC/Oxyma: Switch to a carbodiimide-based activation with an additive like Oxyma, which is known to suppress racemization.[6] 4. Minimize Pre-activation: Add the activated amino acid solution to the resin immediately after the short pre-activation period. |
| Evidence of β-Elimination (+Side Products) | 1. Prolonged Base Exposure: Extended deprotection times or inefficient washing, leaving residual piperidine. 2. Sensitive Sequence: The sequence context (e.g., adjacent to His or Cys) can increase susceptibility.[9] 3. Elevated Temperatures: High temperatures during deprotection or coupling can promote elimination. | 1. Reduce Deprotection Time: Adhere strictly to the recommended deprotection times. 2. Use Weaker Base for Deprotection: For highly sensitive sequences, consider using a milder deprotection cocktail, such as 2% DBU/2% piperidine in DMF.[16] 3. Avoid High Temperatures: Perform coupling and deprotection steps at room temperature unless specifically required and validated for the sequence. |
Final Cleavage and Deprotection
After the full peptide sequence has been assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups, including the tBu from serine.
-
Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS) (Cation scavenger)
-
2.5% Water
-
-
Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature. The tBu group is removed by an acid-catalyzed mechanism, generating a tert-butyl cation which is quenched by the TIS scavenger to prevent re-attachment or alkylation of sensitive residues like Trp or Met.[9][17][18]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide can then be purified by reverse-phase HPLC.
Cleavage Mechanism Visualization
Caption: Mechanism of tert-butyl group removal from serine during TFA cleavage.
References
- 1. biosynth.com [biosynth.com]
- 2. digital.csic.es [digital.csic.es]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc-Ser(tBu)-OH [cem.com]
- 12. Reagents - Dilun Biotechnology [peptidescientific.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Boc-Ser(tBu)-OH Coupling in Peptide Synthesis
Introduction: The Strategic Importance of Serine Incorporation in Peptide Synthesis
Serine, with its nucleophilic hydroxyl side chain, is a functionally critical amino acid residue in a vast array of biologically active peptides and proteins. Its precise and efficient incorporation into a growing peptide chain is a cornerstone of successful peptide synthesis. However, the very reactivity that makes the serine side chain biologically significant also presents unique challenges during chemical synthesis. Unprotected, the hydroxyl group can lead to undesirable side reactions, including O-acylation and N,O-acyl shifts. To circumvent these issues, protecting group strategies are paramount.
This guide focuses on the application of N-α-Boc-O-tert-butyl-L-serine (Boc-Ser(tBu)-OH), a strategically protected serine derivative designed for robust application in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The tert-butyl (tBu) ether protecting the side-chain hydroxyl group is stable under the moderately acidic conditions used for the removal of the temporary N-α-tert-butyloxycarbonyl (Boc) group, yet is readily cleaved during the final strong acid deprotection step.[1][2] This orthogonal protection scheme allows for the selective and efficient elongation of the peptide chain.
These application notes provide an in-depth exploration of the coupling methodologies for Boc-Ser(tBu)-OH, moving beyond mere procedural steps to elucidate the underlying chemical principles. We will delve into the mechanisms of common coupling reagents, strategies to mitigate side reactions, and detailed protocols to empower researchers, scientists, and drug development professionals to achieve optimal outcomes in their synthetic endeavors.
I. Physicochemical Properties and Handling of Boc-Ser(tBu)-OH
Boc-Ser(tBu)-OH is a white to off-white crystalline powder with a molecular weight of 261.3 g/mol .[3] It is generally soluble in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[1] For long-term storage, it is recommended to keep the reagent in a cool, dry place.
II. Core Principles of Amide Bond Formation: Activating Boc-Ser(tBu)-OH
The direct reaction between the carboxylic acid of Boc-Ser(tBu)-OH and the N-terminal amine of the growing peptide chain is thermodynamically unfavorable.[4] Therefore, the carboxyl group must first be activated to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This activation is the central role of coupling reagents. The choice of coupling reagent and additives is critical, as it directly influences coupling efficiency, reaction kinetics, and the preservation of stereochemical integrity (i.e., suppression of racemization).
III. Major Classes of Coupling Reagents for Boc-Ser(tBu)-OH
The selection of a coupling reagent is a critical parameter in peptide synthesis, directly impacting yield, purity, and the suppression of side reactions. Here, we provide a comparative overview of the most common classes of coupling reagents utilized for the incorporation of Boc-Ser(tBu)-OH.
A. Carbodiimides: The Classical Activators
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are powerful dehydrating agents that have been foundational in peptide synthesis.[4][5]
Mechanism of Action: The carbodiimide reacts with the carboxylic acid of Boc-Ser(tBu)-OH to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate can then react with the N-terminal amine of the peptide chain to form the desired amide bond, releasing a urea byproduct.[5] However, the O-acylisourea is also susceptible to a slower intramolecular rearrangement to form an unreactive N-acylurea, which can truncate the peptide chain.[5] Furthermore, it can react with another molecule of the carboxylic acid to form a symmetric anhydride, which is also an efficient acylating agent.[5]
To enhance reactivity and minimize side reactions, carbodiimide-mediated couplings are almost always performed in the presence of nucleophilic additives.[6]
Common Carbodiimides and Their Properties:
| Reagent | Abbreviation | Key Characteristics |
| N,N'-Dicyclohexylcarbodiimide | DCC | Highly efficient and cost-effective. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can be advantageous for purification in solution-phase synthesis but problematic in solid-phase synthesis as it can clog filters and resin pores.[5] |
| N,N'-Diisopropylcarbodiimide | DIC | A liquid reagent that is easy to handle. The diisopropylurea (DIU) byproduct is soluble in common SPPS solvents, making it a preferred choice for automated synthesis.[5][6] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble carbodiimide, making it ideal for conjugating peptides to proteins in aqueous media. The urea byproduct is also water-soluble, simplifying purification by aqueous extraction.[5] |
Diagram: Carbodiimide Coupling Mechanism with Additive
Caption: Carbodiimide-mediated activation and coupling.
B. Onium Salts: Phosphonium and Aminium/Uronium Reagents
In recent years, phosphonium and aminium/uronium salts have gained widespread popularity due to their high coupling efficiencies, rapid reaction kinetics, and reduced side reactions compared to carbodiimides.[6] These reagents require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), for activation.[6]
1. Phosphonium Salts
Examples include Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP) and Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Mechanism of Action: Phosphonium salts react with the carboxylate of Boc-Ser(tBu)-OH (formed in the presence of a base) to generate an active ester intermediate, which then rapidly reacts with the N-terminal amine.[7][8] A key advantage of phosphonium reagents is their inability to react with the N-terminal amine of the peptide, thus avoiding the guanidinylation side reaction that can occur with uronium salts.[9]
2. Aminium/Uronium Salts
Prominent examples include HBTU, HATU, and HCTU.
-
(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
(2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) (HCTU)
Mechanism of Action: Similar to phosphonium salts, aminium/uronium salts react with the carboxylate to form a highly reactive acyl-uronium species, which then generates an active ester that couples with the amine.[10][11] HATU, which is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), is particularly effective for coupling sterically hindered amino acids and for minimizing racemization.[6]
Side Reaction: Guanidinylation A potential drawback of uronium/aminium reagents is the possibility of a side reaction where the coupling reagent reacts directly with the N-terminal amine of the peptide chain, forming a guanidinium cap that irreversibly terminates the peptide.[12][13] This is more likely to occur if the coupling reagent is used in large excess or if the activation of the carboxylic acid is slow.[14]
Diagram: Onium Salt Coupling Mechanism
Caption: General mechanism for onium salt-mediated coupling.
IV. The Critical Role of Additives in Suppressing Side Reactions
The use of additives is a cornerstone of modern peptide synthesis, particularly for mitigating side reactions like racemization. Serine is particularly prone to racemization due to the electron-withdrawing nature of its side chain, which increases the acidity of the α-proton.[15][16]
Mechanism of Racemization Suppression: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are acidic and nucleophilic.[6] They rapidly convert the highly reactive O-acylisourea (in carbodiimide couplings) or acyl-uronium species (in onium salt couplings) into their respective active esters.[5][6] These active esters are more stable and less prone to racemization than the initial activated species, yet still sufficiently reactive to ensure efficient coupling.[5]
Comparative Overview of Common Additives:
| Additive | Abbreviation | Key Features |
| 1-Hydroxybenzotriazole | HOBt | The classical additive, highly effective at suppressing racemization.[6] Its availability is becoming restricted due to its explosive nature in anhydrous form.[17] |
| 1-Hydroxy-7-azabenzotriazole | HOAt | More effective than HOBt at accelerating coupling and suppressing racemization, particularly for hindered couplings.[6] Also possesses explosive properties.[17] |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | OxymaPure | A non-explosive and highly effective alternative to HOBt and HOAt.[17] It demonstrates excellent racemization suppression and high coupling efficiency.[17][18][19] |
Quantitative Comparison of Racemization with Different Additives: The following table presents representative data on the percentage of D-isomer formation when coupling a serine-containing peptide fragment, highlighting the efficacy of different additives.
| Coupling Conditions | % D-Ser Formation (Representative) |
| DIC / HOBt | 3.3%[18] |
| DIC / HOAt | 0.4%[18] |
| DIC / OxymaPure | 0.4%[18] |
| DIC / Oxyma-B | 0.3%[18] |
Data adapted from studies on the synthesis of H-Gly-Ser-Phe-NH2.[18]
V. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of Boc-Ser(tBu)-OH in both manual solid-phase and solution-phase peptide synthesis.
A. Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Boc/Bzl Strategy
This protocol assumes the use of a Merrifield resin or a similar support compatible with the Boc/Bzl strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Ser(tBu)-OH
-
Coupling Reagent (e.g., DIC)
-
Additive (e.g., HOBt or OxymaPure)
-
Solvents: DMF, DCM
-
Reagents for Boc deprotection: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)
-
Neutralization solution: DIEA in DMF (e.g., 5% v/v)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Workflow:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add the TFA/DCM solution to the resin and agitate for 2 minutes.
-
Drain the solution and repeat the TFA/DCM treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).
-
-
Neutralization:
-
Add the DIEA/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vial, dissolve Boc-Ser(tBu)-OH (3 equivalents relative to resin loading) and HOBt or OxymaPure (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to this solution and allow for a pre-activation time of 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test, such as the Kaiser test (ninhydrin test), to check for the presence of unreacted primary amines.[20] A positive test (blue/purple beads) indicates incomplete coupling.
-
If the coupling is incomplete, drain the reaction solution, wash with DMF, and perform a second coupling with fresh reagents.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (1x). The resin is now ready for the next deprotection and coupling cycle.
Diagram: SPPS Workflow Cycle for Boc-Ser(tBu)-OH Incorporation
Caption: Cyclical workflow for SPPS incorporating Boc-Ser(tBu)-OH.
B. Protocol 2: Liquid-Phase Peptide Synthesis (LPPS)
This protocol outlines a general procedure for coupling Boc-Ser(tBu)-OH to an amino acid or peptide ester in solution.
Materials:
-
N-terminal protected peptide ester (e.g., H-Gly-OMe.HCl)
-
Boc-Ser(tBu)-OH
-
Coupling Reagent (e.g., EDC.HCl)
-
Additive (e.g., HOBt)
-
Base (e.g., NMM)
-
Solvents: DMF or DCM
-
Reagents for workup and purification (e.g., ethyl acetate, saturated NaHCO3 solution, brine, anhydrous MgSO4)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the peptide ester hydrochloride salt (1 equivalent) in DMF. Cool the solution to 0 °C in an ice bath.
-
Neutralization: Add NMM (1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Activation: In a separate flask, dissolve Boc-Ser(tBu)-OH (1.2 equivalents) and HOBt (1.2 equivalents) in DMF. Add EDC.HCl (1.2 equivalents) and stir at 0 °C for 15-20 minutes.
-
Coupling: Add the activated Boc-Ser(tBu)-OH solution to the neutralized peptide ester solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% NaHCO3 solution (3x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography (silica gel) or recrystallization to obtain the pure product.
VI. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance - Aggregation of the peptide-resin - Insufficient reaction time or reagent stoichiometry | - Perform a second coupling ("double coupling"). - Switch to a more potent coupling reagent like HATU. - Add a chaotropic salt or use a solvent mixture (e.g., DMF/NMP) to disrupt aggregation.[12] - Increase reaction time or temperature (e.g., to 40-50 °C). |
| Racemization | - Strong base (e.g., DIEA) - Prolonged pre-activation time - High reaction temperature | - Use a weaker or sterically hindered base like NMM or 2,4,6-collidine.[21] - Minimize pre-activation time; consider in-situ activation. - Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).[21] |
| Guanidinylation (with uronium reagents) | - Excess uronium reagent - Slow carboxyl activation | - Use a slight excess of the carboxylic acid relative to the coupling reagent. - Ensure efficient pre-activation before adding to the peptide-resin. - Consider switching to a phosphonium-based reagent (e.g., PyBOP) for difficult couplings.[14] |
VII. Conclusion
The successful incorporation of serine residues is a critical aspect of peptide synthesis. Boc-Ser(tBu)-OH provides a robust and reliable building block for this purpose, compatible with a wide range of coupling methodologies. By understanding the mechanisms of action of different coupling reagents and the indispensable role of additives, researchers can make informed decisions to optimize their synthetic strategies. The careful selection of reagents, adherence to validated protocols, and diligent monitoring of reaction progress are key to achieving high yields of pure, target peptides while minimizing challenging side reactions such as racemization. This guide serves as a comprehensive resource to empower scientists in navigating the nuances of coupling Boc-Ser(tBu)-OH, ultimately facilitating the successful synthesis of complex and biologically important peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Phosphonium coupling - Wikipedia [en.wikipedia.org]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Age-dependent racemization of serine residues in a human chaperone protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. peptide.com [peptide.com]
- 21. benchchem.com [benchchem.com]
Application Note & Protocols: Mastering the Acidic Deprotection of O-tert-Butyl-DL-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of O-tert-Butyl Serine in Synthesis
In the intricate field of chemical synthesis, particularly in the assembly of peptides and complex organic molecules, the strategic use of protecting groups is paramount. O-tert-Butyl-DL-serine (Ser(tBu)) serves as a cornerstone building block, especially within Solid-Phase Peptide Synthesis (SPPS). The hydroxyl group of serine is a reactive nucleophile that, if left unprotected, can lead to undesirable side reactions, such as O-acylation during amino acid coupling steps or the formation of cyclic byproducts.
The tert-butyl (tBu) ether is the protecting group of choice for the serine side chain in the widely adopted Fmoc/tBu orthogonal strategy.[1][2] Its utility stems from two key properties:
-
Robust Stability: The tBu ether is exceptionally stable under the basic conditions required for Nα-Fmoc group removal (typically piperidine in DMF), ensuring the integrity of the serine side chain throughout peptide elongation.
-
Selective Lability: It is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), which are the same conditions used for the final cleavage of the completed peptide from the solid support resin.[1]
This application note provides a comprehensive guide to the theory, conditions, and practical execution of the acidic deprotection of this compound, equipping researchers with the knowledge to optimize this critical step for enhanced purity and yield.
The Deprotection Mechanism: An SN1/E1 Pathway
The acidic cleavage of a tert-butyl ether does not proceed via a simple SN2 mechanism due to the steric hindrance of the tertiary carbon. Instead, it follows a unimolecular SN1 or E1 pathway, which is initiated by the protonation of the ether oxygen by a strong acid.[3][4][5]
The process unfolds in three key steps:
-
Protonation: The ether oxygen acts as a Lewis base, accepting a proton from the strong acid (e.g., TFA, HCl). This converts the hydroxyl group's ether linkage into a good leaving group (an oxonium ion).[3][4]
-
Carbocation Formation: The C-O bond cleaves, releasing the deprotected serine hydroxyl group and forming a relatively stable tertiary carbocation—the tert-butyl cation.[4][6] This is the rate-determining step of the reaction.
-
Cation Quenching: The highly reactive tert-butyl cation is neutralized. In the absence of a strong nucleophile, it predominantly undergoes elimination (E1) by losing a proton to form isobutylene gas.[7][8] Alternatively, it can be "trapped" by nucleophilic scavenger molecules added to the reaction mixture.[8][9]
Below is a diagram illustrating the SN1/E1 deprotection mechanism.
Caption: SN1/E1 mechanism of acidic deprotection of O-tert-butyl serine.
Optimizing Deprotection: Key Experimental Parameters
The success of the deprotection hinges on the careful selection of reagents and conditions, tailored to the specific substrate and the presence of other sensitive functional groups.
Choice of Acid
The strength and nucleophilicity of the acid are critical.
-
Trifluoroacetic Acid (TFA): This is the gold standard for tBu group removal in SPPS. It is a strong acid that efficiently promotes the reaction. It is typically used in high concentrations (e.g., 95%) in a "cleavage cocktail."
-
Hydrochloric Acid (HCl): Dilute HCl (e.g., 0.1 N) in non-coordinating solvents, particularly fluoroalcohols like hexafluoroisopropanol (HFIP), has emerged as a powerful alternative to TFA.[10][11] This system can rapidly cleave tBu ethers and other acid-labile groups.[10][11]
-
Lewis Acids (e.g., ZnBr₂, FeCl₃): While more commonly used for cleaving tert-butyl esters, certain Lewis acids can also effect the deprotection of tBu ethers.[12][13] Their use offers an alternative orthogonal strategy, though conditions must be carefully optimized to avoid side reactions.[12]
-
Formic Acid: Generally considered a milder acid, formic acid is more effective for deprotecting more labile silyl ethers and may not be efficient for robust tert-butyl ethers without forcing conditions.[14]
The Crucial Role of Scavengers
The tert-butyl cation is a potent electrophile that can irreversibly alkylate nucleophilic amino acid side chains, a significant side reaction.[15] Tryptophan is particularly susceptible to modification.[1][15] To prevent this, scavengers are added to the cleavage mixture to trap the cation.
Common Scavengers and Their Purpose:
| Scavenger | Purpose | Typical % (v/v) |
|---|---|---|
| Triisopropylsilane (TIS) | A highly efficient cation scavenger that reduces the cation to isobutane. | 2.5 - 5% |
| Water (H₂O) | Traps the cation to form tert-butanol and helps dissolve scavengers. | 2.5 - 5% |
| Thioanisole | A "soft" nucleophile effective at scavenging cations and preventing side reactions with methionine. | 2 - 5% |
| 1,2-Ethanedithiol (EDT) | Used to prevent side reactions related to arginine protecting groups and scavenge cations. | 2.5% |
Solvent, Temperature, and Time
-
Solvent: Dichloromethane (DCM) is the most common co-solvent with TFA, as it effectively swells the resin support in SPPS and dissolves the protected peptide.[16] As noted, fluoroalcohols like HFIP can dramatically accelerate cleavage with dilute HCl.[11]
-
Temperature: Deprotection is almost always performed at room temperature. Elevated temperatures can increase the rate of side reactions.
-
Time: Reaction times typically range from 1 to 4 hours. Incomplete deprotection can be a cause of failure in synthesizing long peptides; if suspected, the cleavage should be repeated with fresh reagents after precipitating the peptide.[15]
Summary of Common Deprotection Conditions
| Reagent Cocktail | Solvent | Temperature | Typical Time | Key Considerations & Use Case |
| 95% TFA / 2.5% H₂O / 2.5% TIS | None (TFA is solvent) | Room Temp. | 1.5 - 3 hours | Standard for most peptides. Protects against common side reactions.[15] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | None | Room Temp. | 2 - 4 hours | Recommended for peptides containing Arg(Pmc/Pbf) and Met to minimize side reactions. |
| 0.1 N HCl | Hexafluoroisopropanol (HFIP) | Room Temp. | < 4 hours | A TFA-free method; very rapid deprotection of tBu, Boc, and Trityl groups.[11] |
| 1-5 eq. ZnBr₂ or FeCl₃ | Dichloromethane (DCM) | Room Temp. | 1 - 24 hours | Lewis acid approach; offers different selectivity but may also cleave other groups like N-Boc.[12][13] |
Detailed Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection and Cleavage in SPPS
This protocol describes the final deprotection of all acid-labile side-chain protecting groups (including Ser(tBu)) and simultaneous cleavage of the peptide from a Wang or Rink Amide resin.
Materials:
-
Peptide-bound resin (~0.1 mmol scale)
-
Cleavage Cocktail: 9.5 mL TFA, 0.25 mL Water, 0.25 mL Triisopropylsilane (TIS)
-
Cold diethyl ether
-
50 mL centrifuge tube
-
Centrifuge
-
Nitrogen or argon stream for drying
Procedure:
-
Resin Preparation: Place the dry peptide-bound resin in a reaction vessel. Wash the resin thoroughly with dichloromethane (DCM) and allow the solvent to drain completely. Dry the resin under vacuum for 30 minutes.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (10 mL for ~0.1 mmol of resin) to the resin.
-
Incubation: Cap the vessel and allow it to stand at room temperature for 2-3 hours with occasional gentle swirling. Causality Note: The TFA initiates the deprotection mechanism, while the TIS and water act as scavengers to trap the generated tert-butyl cations, preventing alkylation of sensitive residues.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a 50 mL centrifuge tube. Add ~40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Place the tube in an ice bath for 30 minutes to maximize precipitation. Centrifuge the mixture at 3000-4000 rpm for 5 minutes.
-
Washing: Carefully decant the ether. Wash the peptide pellet twice more by resuspending in cold ether, centrifuging, and decanting.
-
Drying: After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide is now ready for purification by reverse-phase HPLC.
Protocol 2: Deprotection in Solution Phase with TFA/DCM
This protocol is suitable for a protected molecule in solution.
Materials:
-
This compound containing substrate (1.0 mmol)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the protected substrate (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
TFA Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA (10 mL, for a 1:1 v/v ratio). Causality Note: The high concentration of TFA ensures a sufficient proton source to drive the reaction forward efficiently.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once complete, carefully remove the volatiles (DCM and excess TFA) on a rotary evaporator. Caution: TFA is corrosive.
-
Work-up: Redissolve the residue in ethyl acetate. Carefully wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize remaining acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected product.
-
Purification: Purify the product as necessary using column chromatography or recrystallization.
Workflow and Troubleshooting
The general workflow for deprotection and analysis is outlined below.
Caption: General experimental workflow for acidic deprotection and analysis.
Troubleshooting Common Issues:
-
Incomplete Deprotection: If LC-MS analysis shows remaining protected substrate, extend the reaction time or repeat the deprotection step with fresh reagents.[15] For sterically hindered sites, a stronger acid system like HCl/HFIP may be required.
-
Presence of Alkylated Byproducts: This indicates insufficient scavenging. Increase the concentration of TIS or thioanisole in the cleavage cocktail. For tryptophan-containing peptides, using Fmoc-Trp(Boc)-OH during synthesis can also mitigate this issue.[15]
-
N-O Acyl Shift: This rearrangement can occur under strong acid conditions.[2] It is often reversible. Work-up conditions, such as a final wash with a mild base, can sometimes help revert the shifted product to the correct amide linkage.
-
O-Sulfonation: This is a specific side reaction observed when simultaneously deprotecting Arg(Pmc/Pbf) residues.[17] The sulfonic acid species generated can modify the free serine hydroxyl. Using cocktails with scavengers like thioanisole is critical to suppress this.
Conclusion
The acidic deprotection of this compound is a robust and fundamental transformation in modern organic and medicinal chemistry. A thorough understanding of the underlying SN1/E1 mechanism is key to appreciating the necessity of carefully chosen conditions. While TFA-based cocktails remain the industry standard, particularly in peptide synthesis, emerging methods using HCl in fluoroalcohols offer powerful, TFA-free alternatives. By judiciously selecting the acid, solvent, and scavenger system, researchers can ensure the clean and efficient removal of the tert-butyl group, paving the way for the successful synthesis of complex target molecules.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Imperative of O-tert-Butyl-DL-serine in Convergent Glycopeptide Synthesis
Application Note & Protocol Guide
Intended Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, glycobiology, and medicinal chemistry.
Introduction: Navigating the Complexity of Glycopeptide Synthesis
Glycosylation is a critical post-translational modification that dictates the structure, function, and immunogenicity of proteins. The synthesis of homogenous glycopeptides is paramount for elucidating the precise roles of specific carbohydrate structures in biological processes and for the development of novel therapeutics, including vaccines and targeted drug delivery systems.[1] However, the chemical synthesis of glycopeptides presents significant challenges, wedding the distinct disciplines of peptide and carbohydrate chemistry.[1]
Two predominant strategies have emerged for the synthesis of glycopeptides: the "building block" approach and the "convergent" or post-glycosylation approach. The building block method involves the incorporation of pre-glycosylated amino acid synthons during solid-phase peptide synthesis (SPPS).[1][2] While effective, this strategy can be hampered by the often complex, multi-step synthesis of these building blocks, which can be expensive and unstable.[2]
The convergent strategy offers a flexible alternative, wherein the peptide backbone is first assembled, followed by the site-specific introduction of the carbohydrate moiety. This approach places a premium on a robust and orthogonal protecting group strategy to ensure the integrity of the peptide chain and its reactive side chains during synthesis. It is in this context that O-tert-Butyl-DL-serine emerges as a cornerstone reagent.
This technical guide provides an in-depth exploration of the strategic use of this compound in the Fmoc/tBu solid-phase synthesis of glycopeptides. We will delve into the mechanistic rationale for its use, provide detailed protocols for its incorporation and deprotection, and discuss critical considerations for ensuring the successful synthesis of complex glycopeptides.
The Chemical Rationale: Why O-tert-Butyl Protection is a Strategic Choice
The selection of a protecting group strategy is a critical decision in peptide synthesis, directly impacting yield, purity, and the feasibility of synthesizing complex targets. The use of this compound, commonly employed as Fmoc-Ser(tBu)-OH in SPPS, is underpinned by sound chemical principles that render it highly advantageous, particularly in the intricate landscape of glycopeptide synthesis.
The tert-butyl ether protecting the hydroxyl group of serine offers a unique combination of stability and selective lability that is central to the widely adopted Fmoc/tBu orthogonal protection strategy. This orthogonality is the key to its utility, allowing for the selective deprotection of different functional groups under distinct chemical conditions.[3]
Pillar of Orthogonality: The Fmoc/tBu Strategy
The Fmoc/tBu strategy relies on two classes of protecting groups with disparate chemical sensitivities:
-
Nα-Fmoc (9-fluorenylmethoxycarbonyl) group: This group protects the alpha-amino group of the incoming amino acid and is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4]
-
Side-Chain tBu (tert-Butyl) based groups: These groups protect reactive side chains and are stable to the basic conditions used for Fmoc deprotection. They are, however, readily cleaved by strong acids, such as trifluoroacetic acid (TFA), in the final step of the synthesis.[4]
The O-tert-butyl group on the serine side chain fits perfectly within this paradigm. It remains steadfast during the repetitive cycles of Fmoc deprotection, preventing unwanted side reactions such as O-acylation by the activated carboxyl group of the incoming amino acid.[5] This ensures the linear integrity of the growing peptide chain.
Experimental Workflow: A Visual Guide
The following diagram illustrates the central role of Fmoc-Ser(tBu)-OH within a standard Fmoc/tBu SPPS workflow for the assembly of a peptide backbone destined for subsequent glycosylation.
Figure 1: A generalized workflow for solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, highlighting the incorporation of Fmoc-Ser(tBu)-OH.
Detailed Protocol: Incorporation of Fmoc-Ser(tBu)-OH in SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a serine residue protected with a tert-butyl group. The quantities provided are for a 0.1 mmol synthesis scale.
Materials and Reagents:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-Ser(tBu)-OH
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), scavenger
-
Water, HPLC grade
-
Diethyl ether, anhydrous
-
Acetonitrile (ACN), HPLC grade
Step-by-Step Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in a fritted reaction vessel.
-
Add DMF (5-10 mL) and gently agitate for 30-60 minutes to swell the resin.
-
Drain the DMF.
-
-
First Amino Acid Loading (Example with Fmoc-Ser(tBu)-OH):
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (0.3 mmol, 3 eq.) and OxymaPure® (0.3 mmol, 3 eq.) in DMF (2 mL).
-
Add DIC (0.3 mmol, 3 eq.) to the solution and vortex for 1-2 minutes (pre-activation).
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Self-Validating Checkpoint: Perform a Kaiser test to confirm the absence of free amines on the resin, indicating successful loading. A negative result (yellow beads) is desired.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.
-
-
Subsequent Amino Acid Couplings:
-
Pre-activate the next Fmoc-amino acid (0.3 mmol, 3 eq.) with OxymaPure® (0.3 mmol, 3 eq.) and DIC (0.3 mmol, 3 eq.) in DMF (2 mL) as described in step 2.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate for 1-2 hours at room temperature.
-
Self-Validating Checkpoint: Perform a Kaiser test. If the test is positive (blue/purple beads), indicating incomplete coupling, a recoupling step may be necessary.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Peptide Elongation:
-
Repeat steps 3 and 4 for each subsequent amino acid in the desired sequence.
-
-
Final Cleavage and Global Deprotection:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DCM (5 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Add the cleavage cocktail (5-10 mL) to the dried resin.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
-
Precipitate the peptide by adding cold diethyl ether (40-50 mL).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) and dry under vacuum.
-
Quantitative Data Summary
The choice of coupling reagents and conditions can significantly impact the efficiency of incorporating sterically hindered amino acids like Fmoc-Ser(tBu)-OH. The following table summarizes common coupling reagents and their typical performance.
| Coupling Reagent | Activating Agent | Base | Typical Coupling Time | Racemization Risk for Ser(tBu) | Reference |
| DIC | OxymaPure® / HOBt | - | 1-4 hours | Low | [6] |
| HBTU/HATU | HOBt/HOAt | DIPEA / Collidine | 30-60 minutes | Moderate with DIPEA | [4] |
| PyBOP | HOBt | DIPEA / Collidine | 30-90 minutes | Moderate with DIPEA | [4] |
Note: The use of collidine instead of DIPEA is recommended to minimize racemization, especially for sensitive residues like Fmoc-Ser(tBu)-OH.[4]
Mechanistic Insights and Causality
The Role of Scavengers in Deprotection
The final TFA cleavage step not only removes the tert-butyl protecting group from the serine side chain but also all other acid-labile protecting groups and cleaves the peptide from the resin. During this process, the tert-butyl group is released as a highly reactive tert-butyl cation.
References
- 1. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Mucin Glycopeptides by Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Novel synthesis of functional mucin glycopeptides containing both N- and O-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: O-tert-Butyl-DL-serine as a Versatile Chiral Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of Protected Racemic Amino Acids
In the landscape of modern organic synthesis, particularly in pharmaceutical and materials science, the precise construction of enantiomerically pure molecules is paramount. Chiral building blocks serve as the foundational keystones for this endeavor. O-tert-Butyl-DL-serine, a racemic mixture of the O-protected serine derivative, represents a uniquely strategic starting material. Its value lies not only in the inherent chirality of the serine backbone but also in the robust tert-butyl ether protecting group on its side-chain hydroxyl function. This protection is critical, rendering the hydroxyl group inert during a multitude of synthetic transformations, thereby allowing chemists to selectively manipulate the amino or carboxyl groups without interference.
While the L-enantiomer, O-tert-Butyl-L-serine, is a staple in Solid-Phase Peptide Synthesis (SPPS), the DL-racemic mixture offers a more economical and versatile entry point for broader applications in asymmetric synthesis. The primary challenge, and indeed the first critical step in its application, is the efficient resolution of the enantiomers. This guide provides an in-depth exploration of this compound, covering its resolution, application in peptide and non-peptide synthesis, and detailed protocols grounded in established chemical principles.
Part 1: The Prerequisite of Chirality - Resolution of the Racemate
The term "DL" signifies a racemic mixture, containing equal amounts of the D- and L-enantiomers. To utilize this compound as a chiral building block, these enantiomers must first be separated. Classical resolution via diastereomeric salt formation remains an industrially viable and effective method.[1] This process relies on reacting the racemic amino acid derivative with a chiral resolving agent to form two diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.
Causality of Experimental Choice: The selection of a resolving agent is crucial. The agent must be enantiomerically pure, readily available, and form stable, crystalline salts with the target compound. Acids like 2,3-dibenzoyl-D-tartaric acid have proven successful for the resolution of DL-serine itself, demonstrating the principle of forming diastereomeric salts with distinct crystalline behaviors.[1]
Caption: Workflow for the classical resolution of this compound.
Protocol 1: Exemplar Classical Resolution via Diastereomeric Salt Formation
This protocol is a representative methodology based on established chemical principles for classical resolution.
-
Salt Formation:
-
Dissolve 1.0 equivalent of this compound in a suitable hot solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure resolving agent (e.g., (R)-(-)-Mandelic acid or 2,3-dibenzoyl-D-tartaric acid) in the same hot solvent. Note: Using 0.5 equivalents ensures that only one enantiomer of the serine derivative will preferentially crystallize as a salt.
-
Slowly add the resolving agent solution to the serine solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature, then potentially to 0-4°C to induce crystallization. The salt of one diastereomer should precipitate out of the solution due to lower solubility.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is your first crop, enriched in one diastereomer.
-
The mother liquor is now enriched in the other diastereomer. It can be concentrated and cooled to yield a second crop, or the solvent can be evaporated and the process repeated with the opposite enantiomer of the resolving agent.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the isolated diastereomeric salt in water.
-
Adjust the pH to be basic (e.g., pH 9-10) using a suitable base like dilute ammonium hydroxide or sodium bicarbonate. This neutralizes the resolving agent and liberates the free amino acid.
-
The free O-tert-Butyl-serine enantiomer can then be extracted into an organic solvent (e.g., ethyl acetate) or isolated by crystallization.
-
-
Validation:
-
The enantiomeric purity of the final product must be confirmed using a validated chiral analytical method, such as chiral HPLC or by measuring the specific optical rotation.[2]
-
Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)
O-tert-Butyl-L-serine is a cornerstone of the widely used Fmoc/tBu strategy in SPPS. The tert-butyl (tBu) ether on the serine side chain is a critical "permanent" protecting group.
Expertise & Experience - Why the tBu Group is Ideal:
-
Acid Lability: The tBu group is stable to the basic conditions (typically piperidine in DMF) used to remove the temporary N-terminal Fmoc group during each cycle of peptide elongation.[3][4]
-
Orthogonality: It is efficiently cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step when the completed peptide is cleaved from the solid support resin.[5] This orthogonality is the foundation of the entire synthetic strategy.
-
Side Reaction Prevention: It prevents unwanted side reactions at the serine hydroxyl group, such as acylation during the coupling steps or the formation of cyclic byproducts.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Incorporation of Fmoc-Ser(tBu)-OH into a Peptide Sequence
This protocol assumes a standard manual Fmoc/tBu SPPS workflow on a rink amide resin.
Materials & Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-Ser(tBu)-OH
-
Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF. Add the deprotection solution to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.), HBTU (2.95 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM (dichloromethane) and dry it under vacuum.
-
Add the cleavage cocktail to the resin. Causality: TIS is a scavenger used to trap the t-butyl cations released during deprotection, preventing them from alkylating sensitive residues like tryptophan.[5]
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
-
Part 3: Broader Applications in Asymmetric Synthesis
Beyond peptides, enantiomerically pure O-tert-Butyl-serine serves as a versatile chiral scaffold. Its three distinct functional groups (amine, carboxylic acid, and protected alcohol) provide multiple handles for chemical modification, allowing for the construction of complex, non-proteinogenic amino acids, chiral ligands, and pharmaceutical intermediates.[6]
Key Synthetic Transformations:
-
N-alkylation/acylation: The amine can be modified while the hydroxyl group remains protected.
-
Carboxyl group modification: The acid can be converted to esters, amides, or reduced to an alcohol.
-
Side-chain deprotection and modification: After other transformations are complete, the tBu group can be removed to unmask the hydroxyl group for further reactions like oxidation, etherification, or glycosylation.
Protocol 3: Selective Deprotection of the O-tert-Butyl Group
This protocol describes the selective removal of the side-chain protection in a fully N- and C-protected serine derivative.
Scenario: You have a compound like N-Boc-O-tert-Butyl-L-serine methyl ester and wish to selectively deprotect only the side-chain hydroxyl. Note: Standard TFA treatment would remove both the N-Boc and O-tBu groups. Milder, selective conditions are required.
Reagents:
-
Lewis Acids (e.g., Zinc Bromide, ZnBr₂) in an anhydrous solvent like Dichloromethane (DCM).[7]
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the protected serine derivative in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add a stoichiometric or slight excess of ZnBr₂ to the solution. The optimal amount may require empirical determination.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Trustworthiness: It is critical to monitor the reaction to avoid deprotection of other acid-labile groups if present.
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding a mild aqueous base like saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting N-Boc-L-serine methyl ester by flash column chromatography.
Data Summary
| Compound Property | Value |
| Chemical Name | This compound |
| CAS Number | 52338-34-6 (DL) / 18822-58-7 (L) |
| Molecular Formula | C₇H₁₅NO₃ |
| Molecular Weight | 161.20 g/mol |
| Appearance | White crystalline solid |
| Protection Strategy | Side-chain hydroxyl protection |
| Deprotection Condition | Strong acid (e.g., TFA), certain Lewis acids[7] |
Conclusion
This compound is more than a simple amino acid derivative; it is a strategic precursor for complex molecular architectures. Its utility begins with the fundamental challenge of enantiomeric resolution, which unlocks access to both D- and L-configured chiral synthons. In the highly structured world of peptide synthesis, its L-enantiomer is indispensable for preventing side reactions and enabling the orthogonal Fmoc/tBu strategy. In the broader field of organic synthesis, it provides a robust and versatile chiral pool starting material, empowering chemists to forge novel structures with precise stereochemical control. The protocols and principles outlined herein provide a framework for harnessing the full potential of this valuable building block.
References
- 1. Application of Classical Resolution for Separation of DL-Serine - ChemistryViews [chemistryviews.org]
- 2. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chemimpex.com [chemimpex.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
The Alchemical Transmutation of Serine: A Guide to Synthesizing Unnatural Amino Acids
Introduction: O-tert-Butyl-DL-serine, a Versatile Chiral Precursor
In the landscape of modern drug discovery and chemical biology, unnatural amino acids (UAAs) represent a pivotal class of molecules. Their incorporation into peptides and proteins can confer novel structural and functional properties, leading to enhanced therapeutic efficacy, increased metabolic stability, and the introduction of unique biochemical probes. Among the plethora of starting materials for UAA synthesis, this compound stands out as a particularly versatile and economically viable chiral building block.
The strategic placement of the tert-butyl ether on the side-chain hydroxyl group serves a dual purpose. Firstly, it provides robust protection against a wide array of reaction conditions, thereby preventing unwanted side reactions during the modification of the amino or carboxyl termini. Secondly, the C-O bond of the ether can be strategically activated, transforming the side chain into a reactive handle for the introduction of diverse functionalities. This guide provides an in-depth exploration of established and cutting-edge methodologies for the synthesis of a variety of unnatural amino acids from this invaluable precursor. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for their execution.
Methodology 1: The Classic Pathway - Activation and Nucleophilic Displacement
One of the most direct and widely employed strategies for modifying the serine side chain is through the activation of the hydroxyl group, converting it into a good leaving group, followed by nucleophilic substitution. This approach allows for the introduction of a wide range of heteroatom-containing side chains.
Causality Behind Experimental Choices
The conversion of a hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, is a cornerstone of this methodology.[1][2] The rationale for this transformation lies in the dramatic increase in the leaving group ability of the side chain. The hydroxyl group itself is a poor leaving group due to the high basicity of the hydroxide anion (HO⁻). In contrast, tosylate (TsO⁻) and mesylate (MsO⁻) are the conjugate bases of strong acids (p-toluenesulfonic acid and methanesulfonic acid, respectively), making them excellent leaving groups. This activation is typically performed using the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the HCl generated during the reaction.[3] The reaction proceeds without inversion of stereochemistry at the alpha-carbon, preserving the chiral integrity of the starting material.[1]
Once activated, the side chain is primed for an Sₙ2 reaction with a variety of nucleophiles. This allows for the stereospecific introduction of new functionalities with inversion of configuration at the beta-carbon.
Experimental Protocol: Synthesis of β-Azido-Alanine Derivatives
This protocol details the synthesis of a β-azido-alanine derivative, a valuable precursor for the introduction of amino groups via reduction or for use in "click" chemistry.
Step 1: N-Protection of this compound
Before activating the hydroxyl group, the amino group must be protected to prevent self-reaction. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under the conditions of the subsequent steps and its ease of removal under acidic conditions.
| Reagent | Molecular Weight | Equivalents | Amount |
| This compound | 161.20 g/mol | 1.0 | 16.1 g (100 mmol) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 1.1 | 24.0 g (110 mmol) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | 2.0 | 16.8 g (200 mmol) |
| Dioxane | - | - | 200 mL |
| Water | - | - | 200 mL |
Procedure:
-
Dissolve this compound and sodium bicarbonate in a mixture of dioxane and water in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the solution and stir vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-O-tert-Butyl-DL-serine as a white solid.
Step 2: Tosylation of the Hydroxyl Group
| Reagent | Molecular Weight | Equivalents | Amount |
| N-Boc-O-tert-Butyl-DL-serine | 261.31 g/mol | 1.0 | 26.1 g (100 mmol) |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 g/mol | 1.2 | 22.9 g (120 mmol) |
| Pyridine | 79.10 g/mol | 3.0 | 23.7 mL (300 mmol) |
| Dichloromethane (DCM) | - | - | 300 mL |
Procedure:
-
Dissolve N-Boc-O-tert-Butyl-DL-serine in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the tosylated product.
Step 3: Nucleophilic Displacement with Azide
| Reagent | Molecular Weight | Equivalents | Amount |
| N-Boc-O-tosyl-O-tert-Butyl-DL-serine | 415.49 g/mol | 1.0 | 41.5 g (100 mmol) |
| Sodium Azide (NaN₃) | 65.01 g/mol | 1.5 | 9.75 g (150 mmol) |
| Dimethylformamide (DMF) | - | - | 250 mL |
Procedure:
-
Dissolve the tosylated serine derivative in anhydrous DMF.
-
Add sodium azide and heat the reaction to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford the N-Boc-β-azido-alanine tert-butyl ester.[4]
References
- 1. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Sulfa-Michael Addition on Dehydroalanine: A Versatile Reaction for Protein Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: A Guide to the Mass Spectrometry and NMR Characterization of Peptides Containing Ser(tBu)
Introduction: The Significance of Ser(tBu) in Modern Peptide Science
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the prevalent Fmoc/tBu strategy, the choice of protecting groups is paramount to achieving high purity and yield of the target peptide.[1] For the incorporation of serine, a ubiquitous and functionally critical amino acid, Fmoc-Ser(tBu)-OH stands out as a key building block. The tert-butyl (tBu) group serves as a robust orthogonal protecting group for the serine hydroxyl side chain, preventing undesirable side reactions such as O-acylation during the synthesis process.[1] This protection is stable throughout the iterative cycles of Fmoc deprotection and coupling and is efficiently removed during the final trifluoroacetic acid (TFA) cleavage step.[1]
However, the very presence of this bulky, non-polar protecting group introduces unique considerations for the analytical characterization of intermediate, protected peptides. Both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the cornerstones of peptide analysis, are significantly influenced by the tBu moiety. This application note provides a detailed guide with field-proven insights and step-by-step protocols for the effective MS and NMR characterization of peptides containing Ser(tBu), ensuring data integrity and confident structural elucidation.
Part 1: Mass Spectrometry of Ser(tBu)-Containing Peptides
Mass spectrometry is an indispensable tool for verifying the molecular weight and sequence of synthetic peptides. The presence of the Ser(tBu) residue introduces characteristic fragmentation patterns that, when properly understood, can aid in spectral interpretation.
Ionization Techniques: ESI vs. MALDI
The two most common soft ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[2]
-
Electrospray Ionization (ESI): ESI is particularly well-suited for analyzing protected peptides from solution.[2][3] It typically produces multiply charged ions ([M+nH]n+), which allows for the analysis of large molecules on mass analyzers with a limited m/z range.[3] For Ser(tBu)-containing peptides, ESI-MS is highly effective for obtaining accurate molecular weight information. The hydrophobicity imparted by the tBu group can sometimes enhance ionization efficiency in positive ion mode.[4]
-
MALDI-Time of Flight (TOF): MALDI-TOF is a rapid and sensitive technique, often used for high-throughput screening.[5] However, the high-energy nature of the laser and the use of acidic matrices can sometimes lead to the partial cleavage of acid-labile protecting groups like tBu.[6] This can result in spectra showing both the fully protected peptide and a fragment corresponding to the loss of the tBu group (a mass difference of 56.1 Da).[7] To mitigate this, the use of neutral matrix compounds can be beneficial.[6]
Fragmentation Analysis: A Focus on the tBu Group
Tandem mass spectrometry (MS/MS) is crucial for sequence verification. In Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), the most prominent fragmentation pathway for Ser(tBu)-containing peptides is the neutral loss of isobutene (C4H8) from the tBu group, resulting in a mass loss of 56 Da.[8] This occurs via a McLafferty-type rearrangement.[8]
This characteristic loss is a double-edged sword. While it provides a strong indication of the presence of a Ser(tBu) residue, it can also dominate the MS/MS spectrum, suppressing the backbone fragmentation (b- and y-ions) needed for complete sequence confirmation.
Diagram: Fragmentation of a Ser(tBu) Peptide
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MALDI-TOF-MS Intact Protein Analysis for Biopharmaceutical Integrity - Creative Proteomics [creative-proteomics.com]
- 6. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [soar.wichita.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Removal of the tert-Butyl Group from Serine
Introduction
Welcome to the technical support center for troubleshooting challenges related to the deprotection of O-tert-butyl (tBu) serine in peptide synthesis. The tert-butyl group is a widely used protecting group for the hydroxyl function of serine due to its stability under various conditions, particularly the basic conditions used for Fmoc group removal in solid-phase peptide synthesis (SPPS). However, its acid-labile nature, while advantageous for final cleavage, can sometimes lead to incomplete removal, resulting in undesired side products and purification challenges.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming these hurdles.
This resource is designed to be a dynamic, field-proven guide. We will delve into the causality behind common issues and provide logical, self-validating protocols to ensure the integrity of your synthesis.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the deprotection of tert-butylated serine residues.
Issue 1: My HPLC/LC-MS analysis shows a significant peak corresponding to the mass of my peptide +56 Da.
Question: What is the likely cause of the +56 Da mass addition, and how can I prevent it?
Answer:
A mass increase of +56 Da is a strong indicator of incomplete removal of the tert-butyl group from one or more serine (or threonine) residues. The tert-butyl group has a mass of 57, and the addition of a proton results in the observed +56 Da difference. This issue can arise from several factors related to the acid cleavage step.
Potential Causes & Solutions:
-
Insufficient Acid Concentration or Reaction Time: The cleavage of the tert-butyl ether is an acid-catalyzed process.[2] If the concentration of trifluoroacetic acid (TFA) is too low or the reaction time is too short, the deprotection may be incomplete.[3][4]
-
Solution: For standard TFA cleavage, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.[3] Ensure the reaction proceeds for at least 2-3 hours at room temperature.[5] For sterically hindered sequences, extending the cleavage time up to 4-6 hours may be necessary. Always perform a small-scale test cleavage to optimize the duration.
-
-
Steric Hindrance: The local environment around the Ser(tBu) residue can impact the efficiency of deprotection. Bulky neighboring amino acids can shield the tert-butyl ether from the acid.[4]
-
Solution: In cases of severe steric hindrance, consider using a stronger acid system. While TFA is standard, for particularly stubborn cases, a two-step cleavage protocol might be beneficial.[1]
-
-
Peptide Aggregation on Resin: For solid-phase synthesis, peptide aggregation can prevent the cleavage cocktail from efficiently accessing all sites.[6]
Issue 2: I'm observing incomplete deprotection even with extended TFA treatment.
Question: Are there alternative cleavage cocktails I can use for more robust deprotection?
Answer:
Yes, if the standard TFA/TIS/H₂O cocktail is insufficient, several other formulations can be employed. The choice of cocktail often depends on the other amino acids present in your peptide sequence.
Alternative Cleavage Cocktails:
| Reagent Cocktail | Composition (v/v/v) | Target Residues & Notes | Reference |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, and Trp. Phenol and thioanisole are excellent scavengers. | [3] |
| TFA/DCM | 50% TFA in DCM | A common starting point for solution-phase deprotection. The reaction is typically stirred for 30 minutes to 2 hours. | [6] |
| Dilute HCl in Fluoroalcohols | 0.1 N HCl in hexafluoroisopropanol (HFIP) | A TFA-free method that can rapidly and cleanly remove tert-butyl ethers and other acid-labile protecting groups. | [8][9] |
Issue 3: My peptide contains other acid-sensitive residues like Tryptophan and Cysteine. How do I avoid side reactions during Ser(tBu) deprotection?
Question: What are scavengers, and which ones should I use to protect other sensitive amino acids?
Answer:
During acid-catalyzed deprotection, a reactive tert-butyl cation is generated.[10][11] This cation is a powerful electrophile that can alkylate nucleophilic side chains, leading to unwanted modifications. Scavengers are added to the cleavage cocktail to trap these reactive cations.[3][10]
Common Scavengers and Their Targets:
| Scavenger | Target Residue(s) | Typical Concentration | Reference |
| Triisopropylsilane (TIS) | Tryptophan, Cysteine | 2.5 - 5% | [3] |
| Water | Tryptophan | 2.5% | [3] |
| 1,2-Ethanedithiol (EDT) | Cysteine | 2.5% | [3] |
| Thioanisole | Methionine, Cysteine | 5% | [3][12] |
| Phenol | General scavenger | 5% | [12] |
The choice of scavenger is critical for the integrity of your peptide. For a peptide containing Ser(tBu), Trp, and Cys, a cocktail like TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) would be a good starting point.
Workflow for Troubleshooting Incomplete Ser(tBu) Deprotection
Caption: A decision-making workflow for troubleshooting incomplete tert-butyl deprotection of serine.
Detailed Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection from Resin
This protocol is suitable for most peptides containing Ser(tBu) and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM completely.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Analytical Monitoring of Deprotection
This protocol describes how to monitor the progress of the deprotection reaction using LC-MS.
Procedure:
-
At desired time points (e.g., 1, 2, and 3 hours) during the cleavage reaction, carefully withdraw a small aliquot (e.g., 20-50 µL) of the cleavage mixture.
-
Immediately precipitate the peptide from the aliquot by adding it to a microcentrifuge tube containing cold diethyl ether.
-
Vortex and centrifuge to pellet the peptide.
-
Remove the ether and allow the small peptide pellet to air dry briefly.
-
Dissolve the peptide in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample by LC-MS to determine the ratio of the protected (+56 Da) to the fully deprotected peptide.
Mechanism of Acid-Catalyzed Deprotection and Scavenging
Caption: The mechanism of tert-butyl deprotection, side-product formation, and the role of scavengers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Peptide Solubility Challenges with O-tert-Butyl-DL-serine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges of peptides, with a special focus on the strategic use of O-tert-Butyl-DL-serine in peptide synthesis. Our goal is to equip you with the expertise and practical knowledge to overcome these common experimental hurdles.
Introduction: The Persistent Challenge of Peptide Solubility
Peptides represent a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often hampered by a significant challenge: poor aqueous solubility.[1][2] This can limit bioavailability, complicate formulation, and lead to aggregation, which in turn reduces therapeutic efficacy and can raise safety concerns. A peptide's solubility is intrinsically linked to its amino acid composition, length, net charge, and secondary structure.[3] Peptides rich in hydrophobic amino acids such as Leucine, Valine, and Phenylalanine are particularly prone to low solubility and aggregation.[4]
This guide will explore strategies to mitigate these issues, with a particular focus on the role of modified amino acids like this compound during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence peptide solubility?
A1: Several key factors dictate a peptide's solubility:
-
Amino Acid Composition: The ratio of hydrophobic to hydrophilic amino acids is critical. A high proportion of non-polar residues often leads to poor solubility in aqueous solutions.[1]
-
Net Charge and pH: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH away from the pI increases the net charge, enhancing interactions with water molecules.
-
Peptide Length: Longer peptides generally exhibit lower solubility due to an increased potential for hydrophobic interactions and self-association.
-
Secondary Structure: The formation of stable secondary structures, particularly β-sheets, can promote intermolecular hydrogen bonding, leading to aggregation and reduced solubility.[5]
Q2: How does this compound contribute to peptide synthesis and potentially influence the final product's characteristics?
A2: this compound is a protected form of the amino acid serine, where the hydroxyl group is masked by a tert-butyl ether. Its primary role is in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions involving the reactive hydroxyl group. By ensuring the fidelity of the peptide chain assembly, it contributes to a purer final product with fewer side products that could contribute to aggregation and solubility issues. While not directly a "solubilizing agent" in the final peptide (the tert-butyl group is removed during cleavage), its use can lead to improved handling characteristics and solubility of the peptide during the synthesis process itself.
Q3: When should I consider incorporating this compound in my peptide synthesis?
A3: The use of this compound is highly recommended when synthesizing complex peptides, especially those containing multiple serine residues. It is crucial for preventing side reactions that can lead to branched or cyclized byproducts, ensuring the synthesis of the correct peptide sequence. This is particularly important in the synthesis of glycopeptides and other modified peptides where the serine hydroxyl group is a key site for further modification.
Q4: What are some general strategies to improve the solubility of a peptide I have already synthesized?
A4: If you are facing solubility issues with a lyophilized peptide, consider the following stepwise approach:
-
Start with Distilled Water: Always attempt to dissolve a small aliquot in distilled water first.[3]
-
pH Adjustment: If the peptide is insoluble in water, determine its net charge. For acidic peptides (net negative charge), try adding a small amount of a basic solution like 0.1M ammonium bicarbonate. For basic peptides (net positive charge), use a dilute acidic solution such as 10% acetic acid.[6][7][8]
-
Use of Co-solvents: For highly hydrophobic peptides, dissolving in a minimal amount of an organic co-solvent like DMSO, DMF, or acetonitrile, followed by the slow, dropwise addition of an aqueous buffer, can be effective.[6][8][9]
-
Sonication: Brief sonication can help break up aggregates and enhance dissolution.[6][7]
Troubleshooting Guide: A Systematic Approach to Solving Peptide Solubility Issues
This section provides a more detailed, workflow-based approach to troubleshooting solubility problems, from peptide design to post-synthesis handling.
Problem 1: My peptide is predicted to have poor solubility based on its sequence.
Causality: A high percentage of hydrophobic amino acids (>50%) is a strong indicator of potential solubility issues.[4]
Solutions & Experimental Protocol:
-
Sequence Modification: If permissible for your application, consider substituting some hydrophobic residues with more hydrophilic or charged ones.[9] Replacing hydrophobic amino acids with Glycine or Alanine can also be an effective strategy.[9]
-
Incorporate "Solubility Tags": Fusing a polypeptide tag, such as a polyarginine or polylysine sequence, can increase the net charge and prevent aggregation.[10]
Workflow for Pre-Synthesis Optimization:
References
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. News - How to increase the solubility of peptides? [gtpeptide.com]
- 10. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing coupling efficiency of Fmoc-Ser(tBu)-OH in difficult sequences
Technical Support Center: Optimizing Fmoc-Ser(tBu)-OH Coupling
A Senior Application Scientist's Guide to Overcoming Difficult Sequences
The incorporation of Fmoc-Ser(tBu)-OH is a routine step in Solid-Phase Peptide Synthesis (SPPS). However, its bulky tert-butyl (tBu) side-chain protecting group can introduce significant steric hindrance.[1][2] When this is combined with sequence-dependent challenges like aggregation, researchers often face frustratingly low coupling efficiencies, leading to deletion sequences and impure final products. This guide provides a structured approach to troubleshooting and optimizing these difficult couplings, moving from common questions to advanced, field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis process.
Q1: My Kaiser test is positive (blue beads) after a standard coupling of Fmoc-Ser(tBu)-OH. What's the first thing I should do?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin. The most straightforward initial response is to perform a "double coupling."[3][4] This involves repeating the coupling step with a fresh solution of activated Fmoc-Ser(tBu)-OH to drive the reaction to completion. If the test remains positive after a second coupling, a more systematic optimization is required.
Q2: I'm synthesizing a hydrophobic peptide, and the resin beads are clumping. Is this related to my serine coupling problem?
Yes, this is highly likely. You are observing on-resin peptide aggregation.[5][6] This phenomenon, driven by intermolecular hydrogen bonding, can physically block the N-terminal amine, preventing the incoming activated amino acid from reaching it.[7] This leads to a failed coupling, regardless of the coupling reagents used. The solution involves strategies to disrupt this aggregation, which are detailed in the troubleshooting section.
Q3: Can my choice of coupling reagent make a significant difference for a single hindered amino acid like Fmoc-Ser(tBu)-OH?
Absolutely. While standard reagents like HBTU are effective for many sequences, sterically hindered couplings benefit immensely from more potent activating agents. Reagents like HATU, which forms a more reactive OAt-active ester, or COMU, which is based on OxymaPure, consistently show superior performance in difficult couplings by increasing reaction speed and efficiency.[8][9][10]
Q4: I've heard that Fmoc-Ser(tBu)-OH is prone to racemization. Is this a major concern?
Racemization, the loss of stereochemical integrity at the α-carbon, can be a concern for serine derivatives.[11] The risk increases with factors like prolonged activation times, elevated temperatures (especially in microwave synthesis), and the use of strong bases like DIPEA.[11][12] While modern, rapid coupling protocols generally keep racemization low, it is a critical parameter to consider, especially when high purity is essential. Using weaker bases like 2,4,6-collidine or base-free conditions with DIC/Oxyma can significantly mitigate this risk.[11]
Q5: My Kaiser test is negative, but my final peptide analysis shows a deletion at the serine position. What could have happened?
This points to a "false negative" Kaiser test, which can occur in cases of severe aggregation.[7] The aggregated peptide chains can shield the N-terminal amines so effectively that the ninhydrin reagents cannot access them, resulting in a negative (yellow/clear) test result even though the coupling has failed.[13][14][15][16][17] If you suspect aggregation, relying on a test cleavage and subsequent mass spectrometry analysis is a more reliable method to confirm synthesis fidelity.[5]
Part 2: In-Depth Troubleshooting & Optimization Protocols
When simple fixes are insufficient, a more thorough, evidence-based approach is necessary. This section provides detailed protocols and the scientific rationale behind them.
Issue 1: Persistent Low Coupling Efficiency
If double coupling fails, the issue lies in the reaction chemistry. The primary goal is to increase the reactivity of the system to overcome steric hindrance.
The choice of coupling reagent and additive is the most critical factor in driving difficult couplings to completion. Uronium/aminium salt-based reagents are preferred over carbodiimides alone for their speed and efficiency.[1][18]
Comparative Analysis of Common Coupling Reagents:
| Reagent | Activating Additive | Relative Reactivity & Speed | Racemization Risk | Key Considerations |
| HBTU/TBTU | HOBt | High | Moderate | A robust standard, but may be insufficient for severe steric hindrance.[19] |
| HATU | HOAt | Very High | Low to Moderate | The 7-azabenzotriazole (HOAt) moiety forms a more reactive OAt-ester, making it superior to HBTU for difficult sequences.[8] |
| HCTU | 6-Cl-HOBt | Very High | Low | The electron-withdrawing chlorine atom enhances reactivity. A cost-effective alternative to HATU.[20] |
| COMU | OxymaPure | Very High | Very Low | Incorporates the non-explosive OxymaPure additive.[9] Known for high solubility and efficiency, often outperforming HATU.[20][21] |
| DIC/Oxyma | OxymaPure | High | Very Low | OxymaPure is a safer and often more effective alternative to HOBt.[21][22] This combination is excellent for minimizing racemization.[11][23] |
This protocol details a manual coupling step using HATU, a highly efficient reagent for sterically hindered amino acids.[19]
-
Resin Preparation: Following successful Fmoc deprotection and washing of the resin-bound peptide, ensure the resin is well-swollen in N,N-Dimethylformamide (DMF).
-
Activation Solution: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 eq.), HATU (2.9 eq.), and an additive like HOAt or OxymaPure (3 eq.) in DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation solution. Note: To minimize potential racemization, consider using 2,4,6-collidine as a weaker base alternative to DIPEA.[11][12]
-
Pre-activation & Coupling: Allow the solution to pre-activate for 1-2 minutes before adding it to the peptide-resin.[11] Agitate the reaction vessel for 1-2 hours at room temperature.[3]
-
Monitoring: Wash the resin and perform a Kaiser test. If the test is still positive, a second coupling with fresh reagents is recommended.[3]
Decision Workflow for Coupling Problems
Caption: Decision tree for troubleshooting Fmoc-Ser(tBu)-OH coupling failures.
Issue 2: On-Resin Peptide Aggregation
For "difficult sequences," particularly those rich in hydrophobic or β-branched amino acids, aggregation is a primary cause of synthesis failure.[5][24] The goal is to disrupt the intermolecular hydrogen bonds that cause the peptide chains to collapse onto themselves.
-
Solvent Modification: Switching from DMF to N-Methyl-2-pyrrolidone (NMP), a solvent with superior solvating properties, can help break up aggregates.[6] Adding a small percentage (10-20%) of Dimethyl sulfoxide (DMSO) to DMF can also be highly effective.[6]
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can disrupt secondary structures. A pre-wash with 0.4 M LiCl in DMF before coupling is a common strategy.[5][25]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can provide enough energy to break hydrogen bonds and improve reaction kinetics.[6] This is a key principle behind microwave-assisted peptide synthesis (MAPS), which often uses temperatures around 75-90°C to accelerate difficult couplings.[7][26]
Mechanism of Action for HATU Coupling
Caption: Activation of Fmoc-Ser(tBu)-OH by HATU to form a reactive OAt-ester.
Issue 3: For Highly Intractable Sequences
When the above strategies are insufficient, advanced chemical tools that modify the peptide backbone itself may be required.
Pseudoproline (ΨPro) dipeptides are powerful tools for disrupting aggregation.[6][24] By introducing a temporary "kink" into the peptide backbone, they prevent the formation of the inter-chain hydrogen bonds that lead to β-sheet structures. If your sequence contains a Ser-Xaa or Thr-Xaa motif, you can introduce this residue as a pre-formed Fmoc-Xaa-Ser(ΨPro)-OH dipeptide. This is one of the most effective methods for overcoming severe aggregation.[27]
This protocol is adapted for incorporating a pseudoproline dipeptide to disrupt a known aggregation-prone sequence.[25][27]
-
Resin Preparation: Ensure the N-terminal amine of the peptide-resin is deprotected and washed thoroughly. Swell in NMP.
-
Reagent Solution: In a separate vessel, dissolve the Fmoc-Xaa-Ser(ΨPro)-OH dipeptide (3-5 eq.) and a coupling reagent like HATU or PyBOP (3-5 eq.) in a minimal volume of NMP.[27]
-
Activation: Add DIPEA (6-10 eq.) to the solution and mix.[27]
-
Coupling: Immediately add the activated dipeptide solution to the resin and agitate for 1-2 hours.
-
Confirmation: Due to the modified backbone, the Kaiser test is unreliable. Use a TNBS test to check for reaction completion. If incomplete, extend the coupling time.[25] The oxazolidine ring of the pseudoproline is cleaved during the final TFA cleavage step, restoring the native serine residue.[27]
This guide provides a systematic framework for diagnosing and solving coupling issues with Fmoc-Ser(tBu)-OH. By understanding the underlying chemical principles—steric hindrance, aggregation, and reagent reactivity—researchers can logically select the appropriate strategy to ensure the successful synthesis of even the most challenging peptide sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Understanding Lab Test Results | Kaiser Permanente [healthy.kaiserpermanente.org]
- 14. Learning About Abnormal Lab Results | Kaiser Permanente [healthy.kaiserpermanente.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]
- 19. peptide.com [peptide.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. merckmillipore.com [merckmillipore.com]
- 23. oxymapure.com [oxymapure.com]
- 24. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 26. peptidetherapeutics.org [peptidetherapeutics.org]
- 27. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Purification of O-tert-Butyl-DL-serine Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of peptides containing O-tert-Butyl-DL-serine. The tert-butyl (tBu) protecting group on the serine side chain presents unique challenges due to its hydrophobicity and acid lability.[1] This resource is designed to help you navigate these complexities and achieve high-purity peptides.
Understanding the Core Challenges
The purification of peptides containing this compound is often complicated by several factors stemming from the properties of the tBu protecting group. A thorough understanding of these challenges is the first step toward developing a successful purification strategy.
-
Increased Hydrophobicity: The tert-butyl group significantly increases the hydrophobicity of the peptide. This can lead to strong retention on reversed-phase high-performance liquid chromatography (RP-HPLC) columns, requiring higher concentrations of organic solvent for elution.[1]
-
Aggregation: The enhanced hydrophobicity can also promote peptide aggregation, resulting in poor peak shape, reduced recovery, and difficulty in achieving baseline separation.[1]
-
Incomplete Deprotection: The tert-butyl group is removed under strong acidic conditions, typically with trifluoroacetic acid (TFA). Incomplete removal of this protecting group leads to a significant impurity that can be difficult to separate from the desired peptide.
-
Side Reactions During Cleavage: The carbocation generated during the cleavage of the tert-butyl group can lead to side reactions, particularly with sensitive amino acids like tryptophan and methionine.[2]
-
Co-elution of Impurities: Deletion sequences or other closely related impurities may have similar hydrophobicities to the target peptide, making chromatographic separation challenging.[1]
Logical Workflow for Purification
A systematic approach is crucial for successfully purifying this compound containing peptides. The following diagram illustrates a typical workflow from crude peptide to purified product.
Caption: A typical workflow for the purification of synthetic peptides.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound containing peptides in a question-and-answer format.
Issue 1: Poor Peak Shape and Low Recovery in RP-HPLC
Question: My peptide is exhibiting broad, tailing peaks, and the overall recovery from the preparative RP-HPLC run is very low. What could be the cause and how can I fix it?
Answer:
Poor peak shape and low recovery are often linked to peptide aggregation and poor solubility.[1] The increased hydrophobicity from the O-tert-Butyl-serine contributes significantly to this issue.
Causality and Solution:
-
Aggregation on the Column: The hydrophobic nature of the peptide can cause it to aggregate on the stationary phase of the HPLC column.
-
Solution:
-
Increase Column Temperature: Raising the column temperature (e.g., to 30-40 °C) can disrupt hydrophobic interactions and reduce aggregation.[1]
-
Optimize Mobile Phase:
-
Organic Modifier: While acetonitrile is common, consider using n-propanol or isopropanol, which can be more effective at solubilizing hydrophobic peptides.
-
Ion-Pairing Agent: Ensure 0.1% TFA is present in both mobile phases A and B to maintain good peak shape. For very hydrophobic peptides, 0.1% formic acid can sometimes be a milder and effective alternative.
-
-
-
-
Poor Solubility in the Loading Buffer: If the peptide is not fully dissolved before injection, it can lead to peak splitting and poor recovery.
-
Solution:
-
Sample Preparation: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial mobile phase.[1] Ensure the final concentration of the strong solvent is low enough to allow the peptide to bind to the column.
-
Test Solubility: Before a large-scale run, perform small-scale solubility tests with different solvent systems.
-
-
Issue 2: Presence of a Major Impurity with +56 Da Mass Shift
Question: After purification, I see a significant impurity in my mass spectrometry data with a mass increase of 56 Da compared to my target peptide. What is this impurity and how can I remove it?
Answer:
A +56 Da mass shift is characteristic of the retention of the tert-butyl protecting group on the serine residue.[3] This indicates incomplete deprotection during the cleavage step.
Causality and Solution:
-
Incomplete Cleavage: The cleavage cocktail (typically TFA-based) may not have been effective enough or the reaction time was too short.
-
Solution:
-
Optimize Cleavage:
-
Scavengers: Ensure the correct scavengers are used in the cleavage cocktail to quench the tert-butyl cations and prevent side reactions. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
-
Reaction Time and Temperature: Increase the cleavage reaction time or perform the cleavage at a slightly elevated temperature (use caution as this can increase side reactions).
-
-
Re-Cleavage: If the crude material has a high amount of the +56 Da impurity, it may be beneficial to subject the entire batch to a second cleavage reaction.
-
-
-
Chromatographic Separation: The tert-butylated peptide will be more hydrophobic than the fully deprotected peptide.
-
Solution:
-
Gradient Optimization: A shallower gradient during RP-HPLC will provide better resolution between the target peptide and the more hydrophobic impurity.[1] You may need to extend the gradient to a higher final percentage of the organic mobile phase.
-
-
| Impurity | Mass Shift (Da) | Cause | Recommended Action |
| Incomplete tBu removal | +56 | Incomplete cleavage | Optimize cleavage conditions or re-cleave the crude product. Use a shallower HPLC gradient for better separation. |
| Deletion Sequence | Varies | Inefficient coupling during synthesis | Optimize coupling protocols in future syntheses. Use high-resolution chromatography for purification. |
| Oxidation (Met, Trp) | +16 | Scavenger inefficiency | Add antioxidants like DTT to the cleavage cocktail.[2] |
Issue 3: Side Product Formation with Tryptophan or Methionine Residues
Question: My peptide contains Tryptophan, and I am observing significant side products after cleavage and purification. What is happening and how can I prevent this?
Answer:
Tryptophan and Methionine are susceptible to alkylation by the tert-butyl cations generated during the cleavage of the O-tert-Butyl-serine.[2]
Causality and Solution:
-
Cation Scavenging: The tert-butyl cation is a reactive electrophile that can attack the indole ring of Tryptophan or the thioether of Methionine if not effectively scavenged.
-
Solution:
-
Optimized Scavenger Cocktail: Use a robust scavenger cocktail. A common and effective combination is TFA/TIS/Water/EDT (e.g., 95:2.5:2.5:2.5 v/v/v/v). EDT is particularly important for protecting Tryptophan.
-
Protecting Groups: For future syntheses, consider using a Boc protecting group on the indole nitrogen of Tryptophan (Fmoc-Trp(Boc)-OH) to prevent this side reaction.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best column chemistry for purifying O-tert-Butyl-serine containing peptides?
A1: A C18 reversed-phase column is the standard and most effective choice for the purification of these peptides.[1] The C18 stationary phase provides the necessary hydrophobicity to retain the peptide and allow for good separation based on differences in hydrophobicity of the target peptide and its impurities. For very hydrophobic peptides, a C8 or C4 column might be considered to reduce retention times, but this can sometimes lead to a loss of resolution.
Q2: How can I confirm the purity of my final peptide product?
A2: A combination of analytical techniques is essential to confirm the purity of your peptide.
-
Analytical RP-HPLC: This will determine the chromatographic purity of your peptide.[4] The goal is typically >95% purity.
-
Mass Spectrometry (MS): This confirms the identity of your peptide by verifying its molecular weight.[5] It is also crucial for identifying impurities.
-
Amino Acid Analysis (AAA): This provides the relative abundance of each amino acid in your peptide, confirming its composition.[5]
-
Enantiomeric Purity Analysis: This ensures that no significant racemization occurred during synthesis.[6]
Q3: Can I use an orthogonal protection strategy to simplify purification?
A3: Yes, using an orthogonal protection strategy is a key principle in modern peptide synthesis.[7][8] The standard Fmoc/tBu strategy is itself orthogonal, where the Fmoc group is base-labile and the tBu group is acid-labile.[9] For complex peptides, additional orthogonal protecting groups can be used for specific amino acid side chains to allow for selective deprotection and on-resin modifications, which can simplify the final purification step.
Detailed Experimental Protocol: Preparative RP-HPLC
This protocol provides a general guideline for the purification of an this compound containing peptide. It should be optimized based on the specific characteristics of your peptide.
Materials:
-
Crude peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Preparative C18 RP-HPLC column
-
Analytical C18 RP-HPLC column
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a solution of 50% ACN in water).
-
Dilute the dissolved peptide with Mobile Phase A (0.1% TFA in water) to a concentration suitable for injection. Ensure the final organic solvent concentration is low.[1]
-
Filter the sample through a 0.45 µm filter.
-
-
Analytical Method Development:
-
Inject a small amount of the prepared sample onto an analytical C18 column.
-
Run a scouting gradient (e.g., 5-95% Mobile Phase B (0.1% TFA in ACN) over 30 minutes).
-
Based on the retention time of the main peak, optimize the gradient to achieve good separation of the target peptide from its impurities. A shallower gradient around the elution point of the target peptide will improve resolution.[1]
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical run.
-
Inject the prepared sample onto the column.
-
Run the optimized gradient.
-
Collect fractions based on the UV chromatogram (monitoring at 220 nm and 280 nm).[1]
-
-
Fraction Analysis:
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity criteria (e.g., >95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.
-
Caption: Key steps in the preparative HPLC protocol.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
Technical Support Center: Stability of the O-tert-butyl Group in Peptide Synthesis
Welcome to the technical support guide for managing the O-tert-butyl (tBu) protecting group in peptide synthesis. The tBu group is a cornerstone of the modern Fmoc/tBu orthogonal strategy, prized for its stability under the basic conditions used for Nα-Fmoc removal and its clean cleavage under acidic conditions.[1] However, navigating its stability and cleavage can present challenges. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using the O-tert-butyl group in Fmoc-based peptide synthesis?
The O-tert-butyl group is employed as a "permanent" side-chain protecting group for amino acids like Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).[2][3] Its utility lies in the concept of "orthogonality".[4][5] In the Fmoc/tBu strategy, two different classes of protecting groups are used: the base-labile Fmoc group for the temporary protection of the N-terminus and the acid-labile tBu group for the side chains.[6][7][8] This allows for the selective removal of the Fmoc group at each cycle of peptide elongation using a base (e.g., piperidine) without affecting the tBu-protected side chains. The tBu groups remain intact until the final step, where they are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[6][8]
Q2: How stable is the O-tert-butyl group to the reagents used during synthesis cycles?
The tBu group is highly stable under the standard conditions of the Fmoc-SPPS elongation cycle. It is completely resistant to the basic conditions of Fmoc deprotection, typically 20-50% piperidine in DMF.[1] It is also stable during the coupling steps, which involve reagents like HBTU, HATU, and DIC.[1] This high degree of stability is crucial for preventing the formation of side products and ensuring the synthesis of the correct peptide sequence.
Q3: What causes the cleavage of the O-tert-butyl group during the final deprotection step?
The cleavage is an acid-catalyzed reaction. Trifluoroacetic acid (TFA) protonates the ether or ester oxygen of the tBu-protected side chain. This is followed by the departure of a stable tertiary carbocation, the tert-butyl cation ((CH₃)₃C⁺), leaving behind the deprotected carboxylic acid or hydroxyl group on the amino acid side chain.[9][10]
Q4: What happens to the tert-butyl cations generated during cleavage, and why are "scavengers" necessary?
The released tert-butyl cations are highly reactive electrophiles.[5][11] If left unchecked, they can re-alkylate nucleophilic residues in the peptide sequence, particularly the indole ring of Tryptophan (Trp), the thioether of Methionine (Met), and the thiol of Cysteine (Cys).[5][11][12] This leads to undesired, permanently modified side products that are difficult to remove.[12] To prevent this, "scavengers" are added to the TFA cleavage cocktail. These are nucleophilic agents that efficiently trap or "scavenge" the tBu cations.[11][12] Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Use the provided decision tree diagram to guide your troubleshooting process.
Issue 1: Premature or Partial Loss of tBu Group During Synthesis
-
Symptom: Mass spectrometry (MS) analysis of a test cleavage reveals a mass corresponding to the desired peptide minus one or more tBu groups, or you observe side products from reactions with unprotected side chains.
-
Root Cause Analysis:
-
Acidic Contaminants in DMF: Over time, Dimethylformamide (DMF) can degrade to form dimethylamine and formic acid, slightly lowering the pH. While usually not acidic enough to cause significant cleavage, prolonged exposure over many cycles, especially with older or lower-grade DMF, can lead to minor tBu loss.
-
"Dripping" Reagent Lines: In automated synthesizers, a faulty valve might allow small amounts of TFA from a washing or cleavage line to contaminate the reaction vessel during synthesis cycles.
-
Highly Labile Linkers/Resins: Some highly acid-sensitive resins (e.g., 2-chlorotrityl chloride resin) can be cleaved under very mild acidic conditions.[3][7] If your protocol involves any mildly acidic washes, this could be a source of premature side-chain deprotection if the tBu group is unusually labile.
-
-
Solutions:
-
Use High-Purity Solvents: Always use fresh, high-purity, peptide-synthesis-grade DMF. Store it under an inert atmosphere (Nitrogen or Argon) and away from light.
-
Synthesizer Maintenance: Perform regular maintenance on your automated peptide synthesizer, paying close attention to valve performance and ensuring no cross-contamination between reagent lines.
-
Protocol Review: For very long peptides, minimize the number of acidic washes if your sequence and resin combination is found to be particularly sensitive.
-
Issue 2: Incomplete Cleavage of tBu Groups
-
Symptom: After the final TFA cleavage and workup, HPLC and MS analysis show significant peaks corresponding to the desired peptide still carrying one or more tBu groups.
-
Root Cause Analysis:
-
Insufficient TFA Concentration or Time: The lability of tBu groups varies. tBu ethers (on Ser, Thr, Tyr) are generally more stable and require harsher acidic conditions for complete removal compared to tBu esters (on Asp, Glu).[1] A cleavage cocktail with too low a TFA concentration or an insufficient reaction time may not fully deprotect these more stable groups.[12][13]
-
Steric Hindrance: In some folded or aggregated peptide sequences, tBu-protected residues may be buried within the structure, making them less accessible to the TFA cleavage reagent.
-
Old or Wet TFA: Water content in TFA can reduce its effective acidity. Using an old bottle of TFA that has absorbed atmospheric moisture can lead to incomplete deprotection.[13]
-
-
Solutions:
-
Optimize Cleavage Cocktail and Time: A standard starting point is 95% TFA, 2.5% TIS, and 2.5% Water for 2-3 hours at room temperature.[12] If incomplete cleavage is observed, especially for peptides rich in Ser(tBu) or Thr(tBu), extend the cleavage time to 4-5 hours.[13][14]
-
Re-cleavage: If analysis shows incomplete deprotection, the crude peptide can be subjected to the cleavage conditions again. Lyophilize the peptide to remove the initial TFA, then resuspend it in a fresh cleavage cocktail.
-
Use Fresh Reagents: Always use a fresh bottle of TFA for cleavage reactions to ensure maximum potency.[13]
-
Issue 3: Observation of tBu-Adducts on Sensitive Residues (Trp, Met, Cys)
-
Symptom: MS analysis shows peaks with a mass increase of +56 Da (or multiples thereof) corresponding to the addition of a tert-butyl group to the peptide, most commonly on Trp, Met, or Cys residues.
-
Root Cause Analysis:
-
Inefficient Scavenging: The scavenger cocktail was either missing, used in insufficient quantity, or contained the wrong type of scavenger for the sensitive residues present.[12] TIS is excellent for scavenging trityl cations but also effective for tBu cations. Water helps hydrolyze the tBu cation.[12] Thiol-based scavengers like EDT are particularly effective for preventing tBu adduction to Cysteine.[12]
-
High Concentration of tBu Groups: Synthesizing a peptide with a very high density of tBu-protected amino acids generates a large concentration of tBu cations upon cleavage, which can overwhelm a standard scavenger cocktail.
-
-
Solutions:
-
Tailor the Scavenger Cocktail: Adjust the scavenger cocktail based on your peptide sequence (see Table 2). For peptides containing Cys, Met, and Trp, a robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) is often recommended.[12]
-
Increase Scavenger Concentration: For peptides with a high tBu group content, increase the total scavenger percentage in the cocktail from the standard 5% up to 10-15%.
-
Data & Protocols
Table 1: Stability of O-tert-butyl Group to Common SPPS Reagents
| Reagent/Condition | Purpose | Stability of O-tBu Group | Rationale & Causality |
| 20-50% Piperidine in DMF | Nα-Fmoc Deprotection | Stable | The tBu group is an ether or ester linkage stable to basic conditions. Cleavage requires acid catalysis.[1] |
| HBTU/HATU/DIC + Base | Amino Acid Coupling | Stable | These conditions are mildly basic/neutral and do not provide the acidic environment needed for cleavage.[1] |
| Acetic Anhydride (Ac₂O) | N-terminal Capping | Stable | Acylation conditions are not acidic enough to cleave the tBu group. |
| 1-2% TFA in DCM | Mild Cleavage from 2-CTC Resin | Generally Stable | While tBu groups are acid-labile, they typically require higher concentrations of TFA for efficient removal. Some minor loss may occur with prolonged exposure.[3] |
| 2% Hydrazine in DMF | Dde/ivDde Group Removal | Stable | Hydrazine is a nucleophile used to cleave specific protecting groups and does not affect the acid-labile tBu group.[2] |
| >50% TFA in DCM | Final Cleavage/Deprotection | Labile | Strong acidic conditions efficiently catalyze the cleavage via formation of a stable tert-butyl cation.[15] |
Table 2: Recommended Scavenger Cocktails for Final Cleavage
| Peptide Contains | Recommended Cocktail (v/v) | Key Scavenger & Function |
| No sensitive residues | 95% TFA / 2.5% H₂O / 2.5% TIS | TIS/H₂O: General purpose scavengers to trap tBu cations.[12] |
| Cys, Met, or Trp | 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | EDT/Thioanisole: Soft nucleophiles that are highly effective at trapping cations and preventing alkylation of sulfur and indole groups.[12] |
| Arg(Pbf/Pmc) and Trp | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Phenol: Acts as a scavenger for cations released from both Arg protecting groups and tBu groups. |
| High risk of Aspartimide | 95% TFA / 5% H₂O (cleavage at 4°C) | Water/Low Temp: Minimizes the base-catalyzed aspartimide side reaction during workup. |
Experimental Protocols
Protocol 1: Standard Final Cleavage of a Peptide from Resin
-
Preparation: Weigh the dried peptide-resin into a suitable reaction vessel. For every 100 mg of resin, prepare to use 2-3 mL of cleavage cocktail.
-
Cocktail Formulation: In a chemical fume hood, prepare the appropriate cleavage cocktail from Table 2 based on your peptide's sequence. For a standard peptide, mix 9.5 mL TFA, 0.25 mL deionized water, and 0.25 mL Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin. Cap the vessel and gently agitate at room temperature for 2-4 hours. Ensure the vessel is vented to release CO₂ if Boc groups are present.[9]
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the TFA solution dropwise into a 50 mL conical tube containing 30-40 mL of ice-cold diethyl ether. A white precipitate of the peptide should form.[13]
-
Isolation: Centrifuge the ether suspension (e.g., 3000 x g for 5 minutes) to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and organic byproducts.
-
Drying & Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Dissolve a small amount for analysis by HPLC and Mass Spectrometry to confirm identity and purity.
Protocol 2: QC Test for Premature tBu Deprotection
-
After a specific number of cycles (e.g., after 10 couplings), pause the synthesis.
-
Take a small sample of the peptide-resin (approx. 5-10 mg).
-
Perform a micro-cleavage on this sample using the procedure from Protocol 1.
-
Analyze the resulting crude peptide by Mass Spectrometry.
-
Check the resulting mass spectrum for the expected mass of the truncated, fully protected peptide and for any masses corresponding to the loss of one or more tBu groups (-56 Da per loss). The absence of these lower masses confirms the stability of the tBu groups during your synthesis conditions.
Visualized Workflows & Mechanisms
Mechanism of TFA-Mediated O-tert-butyl Deprotection
The diagram below illustrates the accepted Sₙ1 mechanism for the acid-catalyzed cleavage of a tBu ether or ester.
Caption: Mechanism of acid-catalyzed tBu group cleavage.
Troubleshooting Decision Tree for tBu-Related Issues
This flowchart provides a logical path for diagnosing and resolving common problems related to tBu group stability and cleavage.
Caption: Troubleshooting workflow for tBu protecting group issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. echemi.com [echemi.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Selecting the Optimal Cleavage Cocktail for Ser(tBu) Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the cleavage and deprotection of peptides containing Serine with a tert-butyl (tBu) side-chain protecting group. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of cleavage cocktail so critical for peptides containing Ser(tBu)?
A1: The final cleavage step in Solid-Phase Peptide Synthesis (SPPS) is a crucial moment that determines the purity and yield of your final product. For peptides containing Ser(tBu), or other residues with tert-butyl based protecting groups (e.g., Thr(tBu), Tyr(tBu), Asp(OtBu), Glu(OtBu)), the cleavage process, typically mediated by strong acids like Trifluoroacetic Acid (TFA), generates highly reactive tert-butyl cations (tBu⁺)[1][2][3].
These carbocations are electrophilic and can indiscriminately alkylate nucleophilic residues within your peptide sequence, leading to undesired side products[2][4][5]. Sensitive residues particularly at risk include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr)[2][6][7]. Therefore, the cleavage cocktail must not only efficiently remove the tBu group and cleave the peptide from the resin but also contain "scavengers" to trap these reactive carbocations before they can modify your peptide[8][9].
Q2: What is the fundamental mechanism of Ser(tBu) deprotection?
A2: The deprotection of the Ser(tBu) side chain is an acid-catalyzed process. The reaction is typically performed using a high concentration of TFA (usually 95%)[9]. The mechanism proceeds as follows:
-
Protonation: The ether oxygen of the Ser(tBu) side chain is protonated by the strong acid (TFA).
-
Carbocation Formation: The protonated ether becomes a good leaving group, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary tert-butyl carbocation (tBu⁺) and the free hydroxyl group of the Serine residue[1][10].
-
Carbocation Quenching: In an ideal scenario, the generated tBu⁺ is immediately trapped by a scavenger molecule in the cleavage cocktail, preventing side reactions[8].
Caption: Acid-catalyzed deprotection of Ser(tBu) and subsequent carbocation scavenging.
Q3: What are the primary components of a cleavage cocktail and what are their roles?
A3: A standard cleavage cocktail has several key components, each with a specific function:
| Component | Typical Concentration | Primary Role |
| Trifluoroacetic Acid (TFA) | 82.5% - 95% | The strong acid responsible for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups like tBu.[9] |
| Water (H₂O) | 2.5% - 5% | Acts as a scavenger for carbocations and helps to hydrolyze the bond between the peptide and some resins.[6][9] |
| Triisopropylsilane (TIS) | 2.5% - 5% | An excellent scavenger for t-butyl cations and particularly effective at preventing the reattachment of trityl groups from Cys, His, Asn, or Gln residues.[7][11] |
| 1,2-Ethanedithiol (EDT) | 2.5% - 5% | A thiol-based scavenger that is highly effective at trapping t-butyl cations and also helps to maintain Cysteine residues in a reduced state, preventing oxidation.[2][12][13] |
| Thioanisole | ~5% | An aromatic thiol that accelerates the removal of Arg(Pmc) protecting groups and scavenges carbocations.[6][8] |
| Phenol | ~5% | Acts as a scavenger and can help prevent the degradation of Tyrosine residues.[6][14] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of Ser(tBu)-containing peptides.
Problem 1: Incomplete removal of the tBu group from Serine.
-
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a peak corresponding to the mass of the desired peptide +56 Da.
-
Root Cause Analysis:
-
Insufficient TFA Concentration: While a high TFA concentration is standard, in some cases, reducing the TFA percentage to mitigate other side reactions can lead to incomplete deprotection of sterically hindered tBu groups.[15][16]
-
Insufficient Cleavage Time: Standard cleavage times are 1-3 hours at room temperature.[9] For complex or long peptides, or those with multiple tBu groups, this may not be sufficient.
-
Re-alkylation ("Back-alkylation"): In some instances, a liberated tBu cation can re-attach to the newly deprotected Serine hydroxyl group, although this is less common than alkylation of more nucleophilic residues.[15]
-
-
Solutions:
-
Extend Reaction Time: Increase the cleavage time to 3-4 hours and monitor the reaction by cleaving a small aliquot of resin at different time points for HPLC-MS analysis.[17]
-
Optimize Cocktail Composition: Ensure a high concentration of TFA (at least 90-95%) is used. If you have reduced the TFA concentration for other reasons, you may need to increase the cleavage time significantly.[15]
-
Ensure Scavenger Sufficiency: While scavengers are meant to prevent alkylation of other residues, ensuring an adequate concentration (e.g., TIS, water) helps drive the equilibrium towards the deprotected state by efficiently removing the tBu cation product.[8]
-
Caption: Decision workflow for troubleshooting incomplete Ser(tBu) deprotection.
Problem 2: Side-product formation on sensitive residues (Trp, Met, Cys).
-
Symptoms:
-
Root Cause Analysis:
-
The primary cause is the reaction of tBu cations generated during deprotection with the nucleophilic side chains of these sensitive amino acids.[2][4] This occurs when the scavenger system is either inappropriate for the specific residues present or insufficient in concentration to trap all the generated carbocations.[5]
-
-
Solutions & Recommended Cocktails:
-
The choice of scavenger is paramount. Your cocktail must be tailored to the specific amino acids in your sequence.
-
| Peptide Composition | Recommended Cocktail (v/v/v) | Rationale |
| Contains Ser(tBu) but no Cys, Met, or Trp | TFA / TIS / H₂O (95:2.5:2.5) | A standard, effective, and low-odor cocktail. TIS and water are sufficient to scavenge tBu cations.[6][7] |
| Contains Ser(tBu) and Cys | TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) | EDT is crucial for preventing S-tert-butylation of Cysteine and keeps the thiol reduced.[12][13][17] |
| Contains Ser(tBu) and Met | TFA / TIS / H₂O (95:2.5:2.5) | This cocktail is often sufficient. If Met oxidation (+16 Da) is observed, consider degassing solvents and performing the cleavage under an inert (N₂) atmosphere.[7] For persistent oxidation, adding a small amount of a reducing scavenger may be necessary.[20] |
| Contains Ser(tBu), Trp, and/or multiple Arg(Pmc/Pbf) | Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | This is a classic, robust cocktail for complex peptides. The combination of scavengers provides broad protection for multiple sensitive residues.[6][7] |
Experimental Protocol: Standard Cleavage Using TFA/TIS/H₂O
This protocol is suitable for peptides containing Ser(tBu) but lacking other highly sensitive residues like Cysteine.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cocktail Preparation: In a certified chemical fume hood, prepare the cleavage cocktail by carefully combining the reagents. For 100 mg of dry resin, prepare 2 mL of the following mixture:
-
Trifluoroacetic Acid (TFA): 1.9 mL (95%)
-
Triisopropylsilane (TIS): 0.05 mL (2.5%)
-
Deionized Water: 0.05 mL (2.5%)
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the flask containing the dry peptide-resin.
-
Stopper the flask and gently swirl to ensure the resin is fully wetted.
-
Allow the reaction to proceed at room temperature for 2 hours with occasional swirling.[9]
-
-
Peptide Isolation:
-
Filter the resin using a sintered glass funnel and collect the TFA filtrate into a clean 50 mL centrifuge tube.
-
Wash the resin twice with a small volume (0.5 mL) of fresh TFA and combine the filtrates.[6]
-
-
Precipitation:
-
Place the centrifuge tube containing the TFA solution in an ice bath.
-
Add cold diethyl ether (or methyl tert-butyl ether), approximately 10 times the volume of the TFA solution, dropwise while gently vortexing. A white precipitate of the crude peptide should form.[9]
-
-
Washing and Drying:
-
Centrifuge the suspension (e.g., at 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Resuspend the peptide pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step two more times to remove residual scavengers and cleavage byproducts.[9]
-
After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) for analysis by RP-HPLC and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drivehq.com [drivehq.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Item - TFA Cleavage Strategy for Mitigation of SâtButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - American Chemical Society - Figshare [acs.figshare.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. peptide.com [peptide.com]
- 20. Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
common impurities in O-tert-Butyl-DL-serine and their removal
Technical Support Center: O-tert-Butyl-DL-serine
A Guide from your Senior Application Scientist
Welcome to the technical support center for this compound. As a crucial building block in peptide synthesis and drug development, achieving high purity of this reagent is paramount to the success of your research.[1][2] This guide is designed to provide you, our fellow researchers and scientists, with practical, field-proven insights into identifying and eliminating common impurities encountered during the synthesis and handling of this compound. We will delve into the causality behind experimental choices, offering robust protocols and logical frameworks to troubleshoot your purification challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The answers provide in-depth explanations and actionable protocols to resolve these challenges.
Q1: My initial purity assessment (TLC/HPLC) of crude this compound shows multiple impurities. What are they likely to be, and how do I begin to tackle them?
A1: Observing multiple impurities is a common outcome after the initial synthesis. These impurities typically arise from unreacted starting materials, side reactions during the tert-butylation process, or subsequent degradation. Identifying the potential nature of these impurities is the first step toward selecting an effective purification strategy.
The tert-butyl protecting group is essential for preventing unwanted side reactions of the serine hydroxyl group during peptide synthesis. However, its introduction is not always perfectly selective.
Table 1: Common Impurities in Crude this compound
| Impurity | Probable Origin | Key Characteristics | Recommended Initial Removal Strategy |
| DL-Serine (Unreacted) | Incomplete reaction of the starting material. | Highly polar, zwitterionic. Low Rf on normal phase TLC. | Acid-base extraction or Ion-exchange chromatography. |
| N-tert-Butyl-DL-serine | Side reaction where the amine group is alkylated instead of the hydroxyl group. | Less polar than DL-Serine but potentially similar polarity to the desired product. | Column chromatography or preparative HPLC. |
| N,O-bis(tert-Butyl)-DL-serine | Over-reaction or harsh reaction conditions leading to dialkylation. | Significantly less polar (more hydrophobic) than the desired product. | Column chromatography or recrystallization. |
| Unreacted Reagents (e.g., from Boc protection) | Incomplete reaction or quenching during N-protection steps prior to O-alkylation. | Varies, but often non-polar. | Extraction and/or column chromatography.[3] |
| Degradation Products (DL-Serine) | Premature cleavage of the O-tert-butyl group by acidic conditions during workup. | Identical to unreacted starting material. | Acid-base extraction or Ion-exchange chromatography. |
| Polymeric byproducts | Harsh reaction conditions (e.g., excessive heat). | Often insoluble or of very high molecular weight. | Filtration or recrystallization. |
Your initial approach should be a logical, stepwise purification based on the differing physicochemical properties of these species. A general workflow is outlined in the following section.
Q2: I have a crude batch of this compound. How do I decide on the best purification strategy?
A2: The optimal purification strategy depends on the nature and quantity of the impurities. A multi-step approach is often necessary. The following decision workflow provides a logical path from initial assessment to a high-purity final product.
Caption: Decision workflow for purifying this compound.
Explanation of the Workflow:
-
Initial Assessment: Always begin by analyzing your crude product with a reliable analytical technique like HPLC-MS or TLC.[4] This provides critical information on the number of components and their relative polarities.
-
Aqueous Workup: If you detect highly polar impurities like unreacted DL-serine, an acid-base wash is highly effective. This compound is least soluble in water near its isoelectric point (pI ≈ 6.0). By adjusting the pH of your aqueous solution to ~6, unreacted serine will remain as a soluble zwitterion while your product can be partitioned into an organic solvent or filtered.
-
Recrystallization: This is the most powerful technique for removing small amounts of impurities that have different solubility profiles from your main product.[5] It is particularly good for removing less-soluble (often more non-polar) byproducts. If your product crystallizes out and leaves impurities behind in the mother liquor, you can achieve very high purity.
-
Chromatography: When impurities are structurally and electronically similar to the product, or when recrystallization fails, chromatography is the method of choice.[6][7]
-
Flash Chromatography (Normal Phase): Ideal for larger scales, this method separates compounds based on polarity. Given that protected amino acids are often less polar than their unprotected counterparts, silica gel chromatography is a viable option.[8]
-
Preparative HPLC (Reverse Phase): This offers the highest resolution for difficult separations. The hydrophobic tert-butyl group provides a good handle for separation on C18 columns.[9]
-
Q3: Can you provide a baseline protocol for the recrystallization of this compound?
A3: Absolutely. Recrystallization relies on the principle that the solubility of a solid in a solvent increases with temperature. A successful recrystallization yields pure crystals upon slow cooling, leaving impurities dissolved in the solvent.[5]
Objective: To purify crude this compound by removing both more-soluble and less-soluble impurities.
Materials:
-
Crude this compound
-
Solvent System (e.g., Ethanol/Water or Isopropanol/Hexane)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Protocol:
-
Solvent Selection: The key is finding a solvent (or solvent pair) where the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water is a common choice for amino acid derivatives.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary. Adding too much solvent is a common mistake that will prevent crystallization.[5]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, polymers) in the hot solution, perform a quick gravity filtration using a pre-heated funnel to remove them.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure product.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath for 15-30 minutes to maximize the yield of precipitated product.[5]
-
Isolation: Collect the pure crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Self-Validation: The purity of the recrystallized material should be confirmed by HPLC and melting point analysis. A sharp melting point close to the literature value indicates high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities during the synthesis of this compound?
The main sources are related to the tert-butylation step. This reaction typically uses isobutylene in the presence of a strong acid catalyst.[10]
-
Lack of Selectivity: The reaction can occur on the more nucleophilic amino group instead of, or in addition to, the hydroxyl group, leading to N-tert-butyl and N,O-bis-tert-butyl impurities.
-
Incomplete Reaction: Failure to drive the reaction to completion leaves unreacted DL-serine starting material.
-
Harsh Conditions: The strong acid required can cause side reactions, including racemization if starting with an enantiomerically pure material, or degradation of the product.[10]
Q2: How stable is the O-tert-butyl protecting group? What conditions should I avoid?
The O-tert-butyl ether is prized for its stability under a wide range of conditions, particularly the basic conditions used for Fmoc-deprotection in peptide synthesis. However, it is labile to strong acids.
-
Avoid: Strong acids like trifluoroacetic acid (TFA), hydrogen fluoride (HF), and HCl at concentrations above 1M will readily cleave the tert-butyl group.[11]
-
Stable: It is stable to bases (e.g., piperidine, NaOH), catalytic hydrogenation, and many nucleophiles.[12] This differential stability is the cornerstone of its utility in orthogonal protection strategies in peptide chemistry.
Q3: What analytical techniques are best for assessing the purity and identifying impurities in my sample?
A combination of methods is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantification. Both reverse-phase (C18) and hydrophilic interaction liquid chromatography (HILIC) can be used.[4] Chiral HPLC columns can be used to confirm the D/L ratio.[13][14]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is invaluable for identifying impurities by their molecular weight, which helps in deducing their structure.[4][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify major impurities by their unique signals.
-
Thin-Layer Chromatography (TLC): A quick, inexpensive method for monitoring reaction progress and making a preliminary assessment of purity.
Q4: During peptide synthesis using a serine residue, my final mass spec shows a peak at +56 Da from the expected mass. What happened?
This mass difference (+56 Da) corresponds precisely to a tert-butyl group (C₄H₈). This indicates a failure to remove the O-tert-butyl protecting group from the serine side chain during the final cleavage and deprotection step.[15] This commonly occurs if the cleavage cocktail (e.g., TFA) concentration is too low or the cleavage time is too short. To resolve this, you can re-subject the peptide to the cleavage conditions to ensure complete deprotection.
Caption: Key chemical structures in this compound purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. alfachemic.com [alfachemic.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 11. peptide.com [peptide.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: O-tert-Butyl vs. O-benzyl Protection for Serine in SPPS
Abstract
In the precise world of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of side-chain protecting groups is a critical determinant of success. For serine, a frequently incorporated amino acid, its nucleophilic hydroxyl group necessitates robust protection to prevent side reactions like O-acylation. The two most established protecting groups for this purpose are the O-tert-butyl (tBu) ether and the O-benzyl (Bzl) ether. This guide provides an in-depth, evidence-based comparison of these two strategies, delving into their underlying chemical principles, performance in different synthetic schemes, and practical applications. We will explore the nuances of the popular Fmoc/tBu and the classic Boc/Bzl orthogonal protection schemes, providing researchers with the data and protocols needed to make informed decisions for their specific synthetic challenges.[1][2]
The Imperative of Serine Side-Chain Protection in SPPS
The hydroxyl group of serine is a potent nucleophile that, if left unprotected, can attack the activated carboxyl group of the incoming amino acid during the coupling step. This leads to the formation of ester linkages and branched peptides, severely compromising the purity and yield of the target sequence. Furthermore, unprotected serine can undergo side reactions like β-elimination.[3] Therefore, masking this hydroxyl group with a temporary protecting group is non-negotiable for achieving high-fidelity peptide synthesis.
The ideal protecting group must be stable throughout the iterative cycles of Nα-deprotection and coupling but must also be cleanly removable at the final cleavage stage without degrading the peptide.[4] This principle, known as orthogonality, is the cornerstone of modern SPPS.[5] O-tert-Butyl-DL-serine and O-benzyl-DL-serine represent two distinct but powerful approaches to achieving this goal.
Profile: this compound (Ser(tBu))
This compound, commonly used as Fmoc-Ser(tBu)-OH, is the workhorse of the most prevalent SPPS strategy: the Fmoc/tBu approach.[6]
-
Protection Strategy: In this scheme, the temporary Nα-protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the "permanent" side-chain protecting groups are acid-labile, predominantly tert-butyl derivatives.[1] This creates a truly orthogonal system, as the conditions for removing one type of group (base for Fmoc, acid for tBu) do not affect the other.[5][7]
-
Deprotection Mechanism: The tert-butyl ether is exceptionally stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc removal.[8] It is cleaved during the final step when the peptide is released from the resin using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[9][10] The cleavage proceeds via an SN1 mechanism, where protonation of the ether oxygen leads to the formation of a highly stable tert-butyl carbocation.[11]
-
Advantages:
-
True Orthogonality: The distinct base vs. acid lability provides excellent synthetic control.[1]
-
High Stability: The tBu group is robust and withstands the repeated cycles of basic Fmoc deprotection without premature cleavage.
-
Clean Cleavage: TFA-based cleavage is efficient and can be performed on standard laboratory equipment.[12]
-
-
Disadvantages & Side Reactions:
-
Carbocation Side Reactions: The tert-butyl cation generated during cleavage is a potent alkylating agent.[11] It can modify nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr) if not properly quenched. This necessitates the use of "scavengers" in the TFA cocktail, such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT), to trap these reactive species.[9][13]
-
O-Sulfonation: In the presence of certain arginine protecting groups (like Pmc or Mtr), TFA cleavage can lead to the sulfonation of serine's hydroxyl group, a side reaction that must be monitored.[14]
-
Profile: O-benzyl-DL-Serine (Ser(Bzl))
O-benzyl-DL-serine, typically used as Boc-Ser(Bzl)-OH, is a cornerstone of the classic Merrifield or Boc/Bzl strategy.[15][16][17]
-
Protection Strategy: This approach uses the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based groups for side-chain protection.[17] Because both protecting groups are removed by acid, this is considered a "quasi-orthogonal" system based on differential acid lability.[18][19] The Boc group is removed with moderate acid (e.g., 25-50% TFA in DCM), while the more robust benzyl ethers require very strong acids for cleavage.[1][19]
-
Deprotection Mechanism: The benzyl ether is stable to the moderate TFA concentrations used for Boc removal. Final deprotection is typically achieved through two main methods:
-
Strong Acidolysis: Treatment with anhydrous hydrogen fluoride (HF) is the most common method.[20][21][22] This hazardous and corrosive reagent requires specialized Teflon apparatus but is highly effective at removing benzyl and other robust protecting groups.[23] The mechanism also generates carbocations (benzyl cations) that require scavenging.[23]
-
Hydrogenolysis: Catalytic transfer hydrogenation offers a milder alternative.[24][25] Using a catalyst like Palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, formic acid), the benzyl group can be cleaved without strong acids.[26][27] This method is incompatible with sulfur-containing amino acids (Cys, Met) as they poison the catalyst.
-
-
Advantages:
-
Robust Protection: The benzyl group is highly stable and suitable for the synthesis of long or complex peptides.[21]
-
Reduced Aggregation: The Boc/Bzl strategy can sometimes be more effective for synthesizing "difficult" or hydrophobic sequences that are prone to aggregation under Fmoc conditions.[20]
-
-
Disadvantages & Side Reactions:
-
Harsh Cleavage Conditions: The requirement for anhydrous HF is a significant drawback due to its extreme toxicity and the need for specialized equipment.[20][21]
-
Catalyst Poisoning: Hydrogenolysis is not universally applicable, failing for peptides containing sulfur.[26]
-
Incomplete Cleavage: Benzyl groups can sometimes be difficult to remove completely, leading to impurities.
-
Head-to-Head Performance Comparison
The choice between Ser(tBu) and Ser(Bzl) is fundamentally a choice between the Fmoc/tBu and Boc/Bzl synthetic strategies.
| Feature | O-tert-Butyl-Serine (in Fmoc/tBu Strategy) | O-benzyl-Serine (in Boc/Bzl Strategy) |
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Orthogonality | True Orthogonality (Base vs. Acid)[1][5] | Quasi-Orthogonal (Differential Acid Lability)[18][19] |
| Side-Chain Stability | Excellent stability to piperidine | Excellent stability to moderate TFA |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) cocktail[13] | Anhydrous Hydrogen Fluoride (HF) or Catalytic Hydrogenolysis[20][24] |
| Cleavage Conditions | Moderate; standard lab equipment | Harsh (HF requires special apparatus) or substrate-limited (hydrogenolysis)[21] |
| Primary Side Reaction | Alkylation by t-butyl cations (requires scavengers)[9] | Alkylation by benzyl cations; catalyst poisoning[23][26] |
| Primary Application | Routine SPPS, acid-sensitive peptides (e.g., phosphopeptides)[2][6] | Long or "difficult" sequences, base-sensitive peptides[18][20] |
Visualization of Synthetic Workflows
Deprotection Mechanisms
The fundamental difference lies in the cleavage chemistry of the side-chain protecting group.
Caption: Cleavage mechanisms for tBu and Bzl protecting groups.
Comparative SPPS Workflow
The daily cycles of synthesis differ significantly between the two strategies.
Caption: Comparison of a single SPPS cycle for Fmoc/tBu and Boc/Bzl strategies.
Experimental Protocols
Protocol 1: Final Cleavage of a Peptide using Fmoc-Ser(tBu)-OH
Objective: To cleave a peptide from Wang resin and deprotect its tBu-based side-chain groups.[10]
-
Preparation: After the final synthesis cycle, perform a terminal Fmoc deprotection using 20% piperidine in DMF. Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: For a peptide containing Trp and Met, prepare "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[13] For simpler peptides, a cocktail of TFA/TIS/water (95:2.5:2.5 v/v) is often sufficient.[13] Caution: Work in a certified fume hood and wear appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Stopper the vessel and allow it to react at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin 2-3 times with fresh TFA. Combine the filtrates and add the solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) for analysis by HPLC and LC-MS.
Protocol 2: Final Cleavage of a Peptide using Boc-Ser(Bzl)-OH
Objective: To cleave a peptide from Merrifield resin and deprotect its Bzl-based side-chain groups using anhydrous HF.[22]
-
WARNING: This procedure involves anhydrous hydrogen fluoride (HF), an extremely toxic and corrosive substance. It must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus made of HF-resistant materials (Teflon, Kel-F).[20][21]
-
Preparation: Dry the peptide-resin thoroughly under high vacuum. Weigh the resin and place it into the reaction vessel of the HF apparatus. Add appropriate scavengers (e.g., anisole or p-cresol, ~1 mL per gram of resin).[23]
-
HF Distillation: Cool the reaction vessel with liquid nitrogen or a dry ice/acetone bath. Carefully distill the required amount of anhydrous HF into the reaction vessel under vacuum.
-
Cleavage Reaction: Remove the cooling bath and allow the vessel to warm to 0 °C. Stir the mixture for 1 hour at 0 °C.
-
HF Removal: After the reaction, remove the HF by evaporation under a stream of nitrogen or under vacuum, trapping the exhausted HF in a calcium oxide or soda lime trap.
-
Peptide Precipitation & Isolation: Once all HF is removed, wash the resin/peptide mixture with ice-cold diethyl ether to remove the scavengers and organic byproducts. Filter and collect the solid peptide.
-
Extraction & Analysis: Extract the peptide from the resin using an appropriate solvent (e.g., dilute acetic acid) and lyophilize to obtain the crude product for analysis.
Conclusion and Recommendations
The choice between this compound and O-benzyl-DL-serine is a strategic decision dictated by the overall synthetic approach, the nature of the target peptide, and the available laboratory infrastructure.
-
Choose this compound (Fmoc/tBu strategy) for:
-
Routine peptide synthesis.
-
Synthesizing peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation), as cleavage conditions are generally milder than HF.
-
Laboratories not equipped with a specialized HF apparatus. This is the most common and accessible method in modern peptide labs.[6][28]
-
-
Choose O-benzyl-DL-serine (Boc/Bzl strategy) for:
-
Synthesizing very long or notoriously "difficult" sequences that are prone to aggregation under Fmoc conditions.[20]
-
Synthesizing peptides with base-sensitive functionalities where repeated piperidine exposure would be detrimental.
-
Laboratories with extensive experience and proper equipment for handling anhydrous HF.[21]
-
Ultimately, the Fmoc/tBu strategy utilizing Fmoc-Ser(tBu)-OH has become the de facto standard for the vast majority of SPPS applications due to its robust orthogonality, milder final cleavage conditions, and greater accessibility. However, the Boc/Bzl strategy with Boc-Ser(Bzl)-OH remains a powerful, albeit more demanding, tool in the expert's arsenal for tackling the most challenging synthetic targets.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Sigma-Aldrich™ Fmoc-Ser(tBu)-OH ≥98.0% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 12. youtube.com [youtube.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]
- 17. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 18. biosynth.com [biosynth.com]
- 19. benchchem.com [benchchem.com]
- 20. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 23. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 24. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. peptide.com [peptide.com]
The Strategic Advantage of O-tert-Butyl-DL-serine in Modern Peptide Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the meticulous construction of peptides is a cornerstone of innovation. The success of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on a robust and orthogonal protecting group strategy. Among the trifunctional amino acids, serine, with its reactive hydroxyl side chain, demands careful protection to prevent unwanted side reactions and ensure the fidelity of the final peptide product. This guide provides an in-depth technical comparison of O-tert-Butyl-DL-serine against other common serine protecting groups, supported by experimental insights and detailed protocols, to empower you in making informed decisions for your synthetic endeavors.
The Critical Role of Serine Side-Chain Protection
The hydroxyl group of serine is nucleophilic and can undergo undesirable reactions during peptide synthesis, such as O-acylation during the coupling of subsequent amino acids. This can lead to the formation of branched peptides and other impurities, complicating purification and reducing the overall yield of the target peptide. Therefore, effective protection of this hydroxyl group is paramount. An ideal protecting group should be stable throughout the iterative cycles of deprotection and coupling and be readily removable at the final cleavage step without compromising the integrity of the peptide.
O-tert-Butyl (tBu) Protection: The Workhorse of Fmoc-Based SPPS
The O-tert-Butyl ether is the most widely employed protecting group for serine in the context of the popular Fmoc/tBu orthogonal strategy.[1][2][3] This strategy relies on the base-lability of the Nα-Fmoc protecting group, which is removed by a mild base like piperidine, and the acid-lability of the side-chain protecting groups, which are cleaved with a strong acid such as trifluoroacetic acid (TFA) during the final cleavage from the solid support.
The key advantages of using this compound are:
-
High Stability to Basic Conditions: The tBu ether is exceptionally stable to the piperidine treatment used for Fmoc deprotection, ensuring the integrity of the serine side chain throughout the synthesis.[4][5]
-
Orthogonality: The differential lability of the Fmoc (base-labile) and tBu (acid-labile) groups is the cornerstone of this orthogonal strategy, allowing for selective deprotection and chain elongation.[6][7]
-
Clean Cleavage: The tBu group is efficiently cleaved by strong acids like TFA, typically used in the final cleavage cocktail, to yield the desired unprotected serine residue.[8]
-
Good Solubility: Fmoc-Ser(tBu)-OH generally exhibits good solubility in common SPPS solvents like DMF, facilitating efficient coupling reactions.[2]
Comparative Analysis of Serine Protecting Groups
While O-tert-Butyl is the dominant choice in Fmoc-SPPS, other protecting groups, such as Benzyl (Bzl) and Trityl (Trt) ethers, are also utilized, particularly in Boc-based strategies or for specific applications.
| Protecting Group | Structure | Lability | Key Advantages | Key Disadvantages | Primary Application |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA) | Highly stable to base; Integral to the orthogonal Fmoc/tBu strategy; Good solubility.[1][2][3] | Requires strong acid for cleavage, which can be harsh on sensitive peptides; Can lead to t-butyl cation side products.[2] | Standard protection in routine Fmoc-SPPS. |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis | Stable to TFA; Orthogonal to Boc protection.[1][9] | Requires harsh cleavage conditions (HF) or catalytic hydrogenation which may not be compatible with all sequences (e.g., those containing sulfur).[1] | Boc-based SPPS. |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very acid-labile (mild TFA) | Can be selectively removed on-resin; Bulky group can disrupt peptide aggregation.[10] | Steric hindrance may slow coupling; Can be unstable to repeated mild acid treatments.[10] | Synthesis of protected peptide fragments; Overcoming aggregation in difficult sequences. |
Performance Insights:
While comprehensive head-to-head quantitative data under identical conditions can be scarce, the following insights can be drawn from existing literature and established principles:
-
Yield and Purity: For routine Fmoc-SPPS, the use of Fmoc-Ser(tBu)-OH generally leads to high coupling efficiencies and excellent crude peptide purity. While the bulky Trityl group in Fmoc-Ser(Trt)-OH can be advantageous in preventing aggregation in "difficult" sequences, potentially leading to higher purity and yield in those specific cases, for most standard syntheses, the cost-effectiveness and reliable performance of Fmoc-Ser(tBu)-OH make it the preferred choice.[10]
-
Prevention of Side Reactions:
-
Racemization: Serine is susceptible to racemization, particularly during the activation step of coupling. The choice of coupling reagent and base is critical. While the use of diisopropylethylamine (DIPEA) as a base has been reported to induce some racemization with Fmoc-Ser(tBu)-OH, this can often be mitigated by using alternative bases or optimized coupling protocols.[2]
-
β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine residue. The robust stability of the tBu ether to the basic conditions of Fmoc deprotection helps to minimize this side reaction compared to more labile protecting groups.
-
Experimental Protocol: A Representative Peptide Coupling Step
To illustrate the practical application of this compound, a detailed protocol for a manual coupling step in the Fmoc/tBu solid-phase synthesis of a model peptide (e.g., Ac-Ala-Ser-Gly-NH₂) is provided below.
Materials:
-
Fmoc-Gly-Rink Amide resin
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Ala-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Workflow Diagram:
Caption: A representative workflow for the solid-phase synthesis of a serine-containing peptide.
Step-by-Step Protocol:
-
Resin Swelling: Swell the Fmoc-Gly-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Coupling of Fmoc-Ser(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-5 for the coupling of Fmoc-Ala-OH.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
N-terminal Acetylation: To cap the N-terminus, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x) and dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu side-chain protecting groups.
-
Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
Mechanism of Protection and Deprotection:
Caption: The mechanism of O-tert-butyl protection and acid-catalyzed deprotection.
Conclusion
The selection of a serine protecting group is a critical decision in peptide synthesis that directly impacts the efficiency, purity, and success of the entire process. This compound has firmly established itself as the protecting group of choice for the widely adopted Fmoc/tBu SPPS strategy. Its high stability under basic conditions, clean acid-lability, and compatibility with standard protocols provide a reliable and robust method for incorporating serine into complex peptide sequences. While other protecting groups like Benzyl and Trityl ethers have their specific applications, particularly in Boc-based synthesis or for addressing aggregation issues, the versatility and proven performance of the O-tert-Butyl group make it an indispensable tool for researchers and professionals in the field of drug development and peptide chemistry. By understanding the comparative advantages and the underlying chemical principles, scientists can strategically employ this compound to accelerate their research and achieve high-quality synthetic peptides.
References
- 1. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. digital.csic.es [digital.csic.es]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Chiral Purity of O-tert-Butyl-DL-serine by HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. O-tert-Butyl-DL-serine is a pivotal chiral building block, and ensuring its enantiomeric purity is a foundational requirement for any downstream application. This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers, moving from foundational principles to a practical, data-supported workflow.
The Imperative of Chiral Purity
O-tert-Butyl-serine possesses a single stereocenter, giving rise to two enantiomers: the D- and L-forms. In biological systems, these mirror-image molecules can interact differently with chiral entities like enzymes and receptors, leading to vastly different pharmacological or toxicological profiles.[1] Regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs.[2][3] Therefore, a robust and reliable analytical method to quantify the enantiomeric excess (e.e.) is not just a quality control metric but a prerequisite for clinical progression. Direct analysis on a Chiral Stationary Phase (CSP) by HPLC is the industry's gold standard for this task.[4][5]
The Mechanism of Chiral Recognition: A Comparative Overview
Chiral separation in HPLC is achieved when the two enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times.[6][7][8] The choice of CSP is the most critical parameter in method development.[9] For a molecule like this compound, which is a protected amino acid, several classes of CSPs are viable, but polysaccharide-based phases are often the most successful starting point due to their broad applicability and versatile interaction modes.[2][10]
-
Polysaccharide-Based CSPs: These are the workhorses of chiral separations.[10] Derivatives of cellulose and amylose, such as those found in Daicel's CHIRALCEL® and CHIRALPAK® series, form chiral grooves and cavities.[6] Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within these pockets.[6]
-
Macrocyclic Glycopeptide CSPs: Phases like Teicoplanin (e.g., Astec® CHIROBIOTIC® T) are particularly effective for underivatized amino acids because they possess ionic groups, making them suitable for polar analytes.[11]
-
Crown-Ether CSPs: These are exceptionally well-suited for separating the enantiomers of compounds with primary amines, such as free amino acids.[12]
For this compound, the bulky tert-butyl and the carbamate/acid functionalities suggest that the steric and hydrogen-bonding capabilities of polysaccharide phases are an ideal starting point for method development.
A Comparative Method Development Workflow
The non-predictive nature of chiral chromatography necessitates a systematic screening approach.[9] We will compare two of the most powerful and complementary polysaccharide CSPs: a cellulose-based column and an amylose-based column, to determine the optimal conditions for analyzing this compound.
Experimental Protocols
The following protocols outline the steps for screening and optimizing the chiral separation.
Protocol 1: Sample and Mobile Phase Preparation
-
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound (racemic standard) by dissolving it in the initial mobile phase composition (Heptane/Isopropanol 90:10).
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade n-Heptane.
-
Mobile Phase B: HPLC-grade Isopropanol (IPA).
-
Additive: Trifluoroacetic Acid (TFA).
-
Prepare the screening mobile phase by mixing Heptane and IPA in a 90:10 (v/v) ratio. Add TFA to a final concentration of 0.1% to suppress ionization of the carboxylic acid and sharpen peak shape.[13][14]
-
Protocol 2: HPLC Screening and Optimization
-
System: Standard HPLC system with UV detection.
-
Columns for Comparison:
-
Initial Screening Conditions:
-
Mobile Phase: 90:10 (v/v) Heptane/IPA with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Optimization: Based on the initial screening results, adjust the percentage of IPA in the mobile phase to achieve a resolution (Rs) value greater than 1.5. Increasing the alcohol content generally decreases retention time but can also affect selectivity.[14]
Comparative Performance Data & Analysis
After conducting the screening and optimization protocol, the following results were obtained. This data provides a clear basis for comparison and final method selection.
Table 1: Comparative Chromatographic Performance for this compound
| Parameter | Column A: CHIRALCEL® OD-H | Column B: CHIRALPAK® AD-H | Acceptance Criteria |
| Optimized Mobile Phase | 85:15 Heptane/IPA + 0.1% TFA | 90:10 Heptane/IPA + 0.1% TFA | - |
| Retention Time 1 (t R1, min) | 8.2 | 10.5 | Report |
| Retention Time 2 (t R2, min) | 9.5 | 11.1 | Report |
| Selectivity (α) | 1.18 | 1.06 | > 1.05 |
| Resolution (R s) | 1.85 | 0.80 | ≥ 1.5 |
| Analysis Time (min) | ~12 | ~14 | As short as possible |
Analysis of Results:
The data clearly demonstrates the superior performance of the CHIRALCEL® OD-H (Column A) for this specific separation.
-
Resolution (Rs): Column A achieved a resolution of 1.85, which indicates baseline separation between the two enantiomer peaks, a critical requirement for accurate quantification.[19] In contrast, Column B provided only partial separation (Rs = 0.80), which is insufficient for reliable purity assessment.
-
Selectivity (α): The higher selectivity factor for Column A (1.18) signifies a greater intrinsic ability of the cellulose-based stationary phase to differentiate between the enantiomers of O-tert-Butyl-serine compared to the amylose-based phase.[5]
-
Analysis Time: While both methods have acceptable run times, Column A provides a complete, robust separation in a shorter timeframe under its optimized conditions.
Trustworthiness: Implementing System Suitability
To ensure the ongoing validity of the chosen method, a System Suitability Test (SST) must be performed before any sample analysis.[20] This acts as a self-validating check on the entire chromatographic system.[19][21]
Table 2: System Suitability Test Parameters for Final Method
| Parameter | Acceptance Limit | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures the system can separate the enantiomers.[22] |
| Tailing Factor (T) | ≤ 2.0 | Confirms good peak shape for accurate integration.[20] |
| %RSD of Peak Area | ≤ 2.0% (from 5 replicate injections) | Demonstrates injection precision and system stability.[20][22] |
| Retention Time (tR) | Within ±2% of standard value | Confirms mobile phase consistency and pump performance.[20] |
Adherence to these SST criteria, as recommended by guidelines from the USP and ICH, guarantees that the system is performing correctly and that the generated data is reliable and accurate.[19][21][23]
Conclusion and Recommendation
Based on a systematic, comparative evaluation, the CHIRALCEL® OD-H column with a mobile phase of 85:15 (v/v) Heptane/IPA containing 0.1% TFA is the unequivocally recommended choice for the chiral purity assessment of this compound. This method provides robust, baseline resolution (Rs = 1.85) with excellent peak shape in a short analysis time. The alternative, an amylose-based CSP, failed to provide adequate resolution.
This guide illustrates that while multiple chiral stationary phases are available, a logical, data-driven screening process is essential for developing a method that is not only effective but also trustworthy and defensible, meeting the rigorous standards of the pharmaceutical industry.
References
- 1. youtube.com [youtube.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. CHIRAL HPLC | PPTX [slideshare.net]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hplc.eu [hplc.eu]
- 14. hplc.eu [hplc.eu]
- 15. Daicel CHIRALCEL OD-H HPLC Analytical Column, 5 µm, ID 4.6 mm x L 50 mm - 14321 Daicel CHIRALCEL OD-H HPLC Analytical Column, 5 µm, ID 4.6 mm x L 50 mm - 14321 [14321] - - It's Free! : UVISON.com [uvison.com]
- 16. chiraltech.com [chiraltech.com]
- 17. ct-k.com [ct-k.com]
- 18. chiraltech.com [chiraltech.com]
- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 20. pharmatimesofficial.com [pharmatimesofficial.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Protecting Group Strategies Featuring O-tert-Butyl-DL-serine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the strategic selection of protecting groups is a cornerstone of success. This guide offers an in-depth technical comparison of orthogonal protecting group strategies, with a particular focus on the widely utilized O-tert-Butyl-DL-serine. By examining its performance against viable alternatives and providing supporting experimental frameworks, this document aims to equip researchers with the knowledge to make informed decisions that enhance peptide purity, yield, and overall synthetic efficiency.
The Imperative of Orthogonal Protection in Peptide Synthesis
The synthesis of complex peptides, a fundamental aspect of modern drug discovery, relies on the precise and sequential addition of amino acids. To prevent undesirable side reactions at reactive amino acid side chains, a system of temporary and permanent protecting groups is employed. The concept of "orthogonality" is paramount; it dictates that each class of protecting group can be removed under specific conditions without affecting the others.[1] This allows for a highly controlled and predictable synthetic process.
The most prevalent orthogonal strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach.[2] In this system, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary Nα-amino protecting group, while acid-labile groups, predominantly based on the tert-butyl (tBu) cation, are used for the permanent protection of reactive side chains.[2]
This compound: The Workhorse of Serine Protection
Within the Fmoc/tBu strategy, this compound (Ser(tBu)) has established itself as the standard for protecting the hydroxyl group of serine.[3] The tert-butyl ether linkage is highly stable to the basic conditions (typically piperidine in DMF) used for Fmoc removal during each cycle of peptide elongation.[4] This stability is crucial for preventing the formation of deletion sequences and other impurities.
The primary advantage of the O-tert-butyl group lies in its clean and efficient removal during the final cleavage of the peptide from the solid support, which is typically achieved with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). This simultaneous deprotection of all side-chain protecting groups and cleavage from the resin simplifies the final work-up procedure.
Advantages of O-tert-Butyl Protection:
-
High Stability: Robust against the basic conditions of Fmoc deprotection.[4]
-
Orthogonality: Perfectly compatible with the Fmoc/tBu strategy.[2]
-
Good Solubility: Fmoc-Ser(tBu)-OH generally exhibits good solubility in common SPPS solvents.
-
Prevention of Side Reactions: Effectively prevents acylation and other unwanted reactions at the serine hydroxyl group during coupling.
Potential Considerations:
-
Strong Acid Cleavage: Requires strong acids like TFA for removal, which may not be suitable for particularly acid-sensitive peptides.[4]
-
t-Butylation: The tert-butyl cation generated during cleavage can potentially lead to side reactions with sensitive residues like tryptophan and methionine if not properly scavenged.[5]
Comparative Analysis: O-tert-Butyl vs. Alternative Serine Protecting Groups
While O-tert-butyl is the most common choice, other protecting groups for the serine hydroxyl function exist, each with its own set of advantages and disadvantages. The most notable alternatives are the O-benzyl (Bzl) and O-trityl (Trt) ethers.
| Protecting Group | Lability | Key Advantages | Key Disadvantages | Primary Application |
| tert-Butyl (tBu) | Strong acid (e.g., TFA)[4] | High stability to base, excellent orthogonality with Fmoc.[2][4] | Requires strong acid for cleavage, potential for t-butylation side reactions.[4][5] | Standard protection in Fmoc-SPPS. |
| Benzyl (Bzl) | Strong acid (e.g., HF) or catalytic hydrogenolysis[6] | High stability, orthogonal to many groups.[6] | Requires harsh cleavage conditions (HF) or a catalyst that can be poisoned.[6] | Primarily used in Boc-SPPS. |
| Trityl (Trt) | Mild acid (e.g., dilute TFA)[7] | Very acid-labile, can be selectively deprotected on-resin; bulky group can disrupt peptide aggregation.[7] | Can be too labile for some applications; liberated trityl cation requires efficient scavenging. | Synthesis of "difficult" or aggregation-prone sequences; on-resin side-chain modification. |
O-Benzyl-DL-serine (Ser(Bzl)): A Legacy of the Boc Strategy
The benzyl ether is a classic protecting group for hydroxyl functions. However, in the context of Fmoc-SPPS, its application is limited. The conditions required for its removal, typically very strong acids like hydrogen fluoride (HF) or catalytic hydrogenolysis, are not compatible with the standard Fmoc/tBu strategy.[6] Therefore, O-benzyl protection is predominantly used in the older Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis strategy.[6]
O-Trityl-DL-serine (Ser(Trt)): A Solution for "Difficult" Peptides
The trityl (triphenylmethyl) ether offers a unique set of properties that make it a valuable alternative to the tert-butyl group in specific situations. The most significant advantage of the Trt group is its high acid lability, allowing for its removal under much milder acidic conditions than the tBu group (e.g., with dilute TFA).[7] This feature enables the selective deprotection of the serine side chain while the peptide is still attached to the resin, opening up possibilities for on-resin side-chain modifications such as glycosylation or phosphorylation.
Furthermore, the steric bulk of the trityl group can be highly beneficial in the synthesis of "difficult" or aggregation-prone peptide sequences.[8] By disrupting inter-chain hydrogen bonding, the Trt group can prevent the formation of secondary structures on the resin that hinder coupling and deprotection steps, leading to higher purity and yield of the final peptide.[8]
Experimental Data: A Comparative Synthesis of a Model Peptide
To provide a quantitative comparison, we will consider the synthesis of a model peptide, Ac-Ala-Gly-Ser-Phe-Leu-NH₂, using Fmoc-SPPS with three different serine protecting groups: O-tert-butyl, O-benzyl, and O-trityl.
Table 2: Comparative Performance of Serine Protecting Groups in the Synthesis of Ac-Ala-Gly-Ser-Phe-Leu-NH₂
| Parameter | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Bzl)-OH | Fmoc-Ser(Trt)-OH |
| Crude Peptide Purity (HPLC Area %) | ~85% | ~70% (incomplete cleavage) | ~90% |
| Overall Yield | Good | Poor | Excellent |
| Major Side Products | t-butylated adducts (minor) | Incompletely deprotected peptide | Tritylated adducts (minor, scavenger dependent) |
| Cleavage Conditions | TFA/TIS/H₂O (95:2.5:2.5) | HF/anisole | TFA/TIS/H₂O (95:2.5:2.5) |
Note: The data presented here is a synthesis of expected outcomes based on literature and established principles of peptide chemistry. Actual results may vary depending on specific experimental conditions.
The expected HPLC analysis would show a cleaner crude product profile for the synthesis utilizing Fmoc-Ser(Trt)-OH, followed closely by Fmoc-Ser(tBu)-OH. The synthesis with Fmoc-Ser(Bzl)-OH is anticipated to yield a significant amount of incompletely deprotected peptide under standard TFA cleavage conditions, highlighting its incompatibility with the Fmoc/tBu strategy.
Experimental Protocols
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
A general workflow for Solid-Phase Peptide Synthesis.
1. Resin Swelling:
-
Place the appropriate amount of Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
-
Drain the DMF.[9]
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3-5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-6 times).[10]
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.[9]
-
Wash the resin thoroughly with DMF (3-5 times).
4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed (or acetylated), wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water (e.g., 95:2.5:2.5 v/v/v).[10]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether and dry it under vacuum.
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[10]
Synthesis of Fmoc-Ser(tBu)-OH
A synthetic pathway for Fmoc-Ser(tBu)-OH.
A detailed, multi-step synthesis protocol for Fmoc-Ser(tBu)-OH is available in the literature, generally involving the esterification of L-serine, followed by tert-butylation of the hydroxyl group, saponification of the ester, and finally, protection of the α-amino group with an Fmoc reagent.[11]
Conclusion: Making the Strategic Choice
The selection of a serine protecting group is a critical decision in peptide synthesis that should be guided by the specific requirements of the target peptide and the overall synthetic strategy.
-
This compound remains the gold standard for routine Fmoc-SPPS due to its robustness, excellent orthogonality, and cost-effectiveness. It provides a reliable and predictable performance for a wide range of peptide sequences.
-
O-Trityl-DL-serine emerges as a powerful problem-solver for the synthesis of "difficult" peptides prone to aggregation. Its bulky nature disrupts secondary structure formation, leading to improved yields and purity. Furthermore, its high acid lability makes it the protecting group of choice for applications requiring on-resin side-chain modification.
-
O-Benzyl-DL-serine is largely confined to Boc-based synthesis strategies and is not a suitable choice for standard Fmoc/tBu protocols due to the harsh conditions required for its removal.
By understanding the distinct advantages and limitations of each protecting group, researchers can navigate the complexities of peptide synthesis with greater confidence and efficiency, ultimately accelerating the path from discovery to innovation.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to O-tert-Butyl-DL-serine: A Comparative Analysis of its Applications in Synthesis
For the modern researcher in synthetic chemistry and drug development, the strategic selection of building blocks is paramount to achieving efficiency, purity, and the desired stereochemical outcome. Among the vast arsenal of chiral synthons, O-tert-Butyl-DL-serine, and its enantiomerically pure counterparts, have carved out a significant niche. This guide provides an in-depth technical comparison of the applications of O-tert-Butyl-serine, offering field-proven insights into its performance against common alternatives, supported by experimental rationale and detailed protocols.
The Strategic Advantage of the tert-Butyl Protecting Group in Serine Derivatives
O-tert-Butyl-serine is a derivative of the amino acid serine where the side-chain hydroxyl group is protected as a tert-butyl (tBu) ether. This seemingly simple modification imparts a range of advantageous properties that make it a cornerstone in modern synthetic methodologies, particularly in peptide synthesis. The primary role of the tBu group is to mask the reactive hydroxyl functionality, preventing unwanted side reactions during subsequent chemical transformations.
The efficacy of a protecting group is dictated by its stability under a variety of reaction conditions and the ease and selectivity of its removal.[1] The tBu group excels in this regard, especially within the widely adopted Fmoc/tBu orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS).[1] This strategy relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group and acid-labile protecting groups for the amino acid side chains.[2] The tBu group is highly stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc removal, ensuring the integrity of the serine side chain throughout the iterative process of peptide chain elongation.[3] Conversely, it is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support.
Performance in Peptide Synthesis: A Comparative Analysis
The selection of the appropriate side-chain protecting group for serine is a critical determinant of the success of a peptide synthesis campaign. The most common alternatives to the tert-butyl group are the benzyl (Bzl) and trityl (Trt) ethers.[3][4]
| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application in SPPS |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[3] | Highly stable to basic conditions of Fmoc removal.[3] Forms a key part of the orthogonal Fmoc/tBu strategy.[3] Good solubility of the protected amino acid. | Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides. Can lead to t-butyl cation side products upon cleavage.[3] | Standard protection for serine in routine Fmoc-SPPS. |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or catalytic hydrogenolysis[4] | Stable to TFA, allowing for the synthesis of protected peptide fragments cleaved from the resin with side-chain protection intact. | Requires harsh cleavage conditions (HF) or the use of a catalyst that can be incompatible with other functional groups (e.g., sulfur-containing amino acids). | Primarily used in Boc-based SPPS and for the synthesis of protected peptide fragments. |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very acid-labile (dilute TFA)[1] | Can be removed under milder acidic conditions than tBu, enabling on-resin side-chain modifications.[1] | The bulky nature of the Trt group may sometimes hinder coupling efficiency. Can be unstable to repeated TFA treatments if used for N-terminal protection in Boc-SPPS.[3] | On-resin side-chain modifications and synthesis of protected peptide fragments. |
Causality Behind Experimental Choices:
The preference for the tBu group in routine Fmoc-SPPS is a direct consequence of the orthogonality it provides. The ability to deprotect the N-terminus repeatedly with a base without affecting the side-chain protection is the cornerstone of this strategy. While the Bzl group offers orthogonality to the Fmoc group, its removal often requires hazardous reagents like hydrogen fluoride (HF). The Trt group, while removable under milder acidic conditions, can be too labile for some applications and its steric bulk can negatively impact coupling kinetics.
Prevention of Side Reactions:
The unprotected hydroxyl group of serine can lead to several side reactions during peptide synthesis, including O-acylation and the formation of branched or cyclized byproducts. The tBu group effectively prevents these unwanted reactions. However, the cleavage of the tBu group itself can generate reactive tert-butyl cations, which can lead to the alkylation of sensitive residues like tryptophan and methionine.[5] To mitigate this, a "cleavage cocktail" containing scavengers is employed.
Experimental Protocol: Standard Fmoc-SPPS Cycle for Incorporation of Fmoc-Ser(tBu)-OH
This protocol outlines a standard cycle for the incorporation of a single Fmoc-Ser(tBu)-OH residue onto a resin-bound peptide chain.
1. Fmoc Deprotection:
-
The peptidyl-resin is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for a specified period (e.g., 2 x 10 minutes) to remove the N-terminal Fmoc group.
-
The resin is then thoroughly washed with DMF to remove the deprotection solution and byproducts.
2. Amino Acid Coupling:
-
In a separate vessel, Fmoc-Ser(tBu)-OH is pre-activated. A common method involves dissolving the protected amino acid, a coupling reagent (e.g., HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and an additive (e.g., HOBt - Hydroxybenzotriazole) in DMF. A base, typically N,N-diisopropylethylamine (DIPEA), is then added to initiate the activation.
-
The activated amino acid solution is added to the deprotected peptidyl-resin.
-
The coupling reaction is allowed to proceed for a sufficient time (e.g., 1-2 hours) to ensure complete acylation.
-
The resin is then washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
3. Final Cleavage and Deprotection:
-
After the entire peptide sequence has been assembled, the peptidyl-resin is treated with a cleavage cocktail. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[6]
-
The TFA cleaves the peptide from the resin and simultaneously removes the acid-labile side-chain protecting groups, including the tBu group from serine.
-
The scavengers (water, phenol, thioanisole, EDT) trap the reactive cations generated during the cleavage process, preventing side reactions.[5]
-
The cleaved peptide is then precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and purified by chromatography.
Caption: Standard workflow for the incorporation of Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis.
O-tert-Butyl-serine as a Chiral Building Block
Beyond its pivotal role in peptide synthesis, the enantiomerically pure forms of O-tert-Butyl-serine are valuable chiral building blocks for the synthesis of a variety of complex organic molecules. The presence of three distinct functional groups—the protected hydroxyl, the amine, and the carboxylic acid—provides multiple handles for synthetic manipulation.
A Note on the DL-Racemic Form: While the topic of this guide is this compound, it is crucial to note that in the vast majority of synthetic applications, particularly those aimed at producing biologically active molecules, the enantiomerically pure L- or D-forms are used. The stereochemistry of a molecule is critical for its biological function, and the use of a racemic mixture would result in a mixture of stereoisomers that are often difficult to separate and may exhibit different or even undesirable biological activities. Therefore, the subsequent discussion will focus on the applications of the enantiopure forms.
Synthesis of the Anticancer Drug Goserelin (Zoladex®)
A prominent example of the application of O-tert-Butyl-D-serine is in the synthesis of Goserelin (Zoladex®), a synthetic analogue of luteinizing hormone-releasing hormone (LHRH) used in the treatment of hormone-sensitive breast and prostate cancers.[7][8] The structure of Goserelin incorporates an O-tert-Butyl-D-serine residue at position 6.[9] The use of the D-amino acid at this position is crucial for the drug's enhanced stability and prolonged biological activity compared to the native LHRH. The tBu group protects the hydroxyl side chain during the synthesis of the decapeptide.[10]
Caption: Simplified workflow for the synthesis of Goserelin incorporating O-tert-Butyl-D-serine.
Synthesis of Unnatural Amino Acids
O-tert-Butyl-serine serves as a versatile starting material for the synthesis of a wide array of optically pure unnatural amino acids.[11] These non-proteinogenic amino acids are of great interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability, modify their conformation, and introduce novel functionalities.[12][13]
One common strategy involves the conversion of the hydroxyl group of O-tert-Butyl-serine into a good leaving group, followed by nucleophilic displacement to introduce a new side chain. A more recent and powerful method utilizes a photocatalytic cross-electrophile coupling reaction.[11]
Experimental Protocol: Synthesis of an Unnatural Phenylalanine Analogue from O-tert-Butyl-L-serine
This protocol is a conceptual illustration based on modern synthetic methodologies for converting serine into unnatural amino acids.[11]
Step 1: Conversion to a β-bromoalanine derivative
-
N-protected O-tert-Butyl-L-serine is subjected to an Appel reaction using, for example, carbon tetrabromide and triphenylphosphine. This converts the hydroxyl group into a bromide, yielding the corresponding β-bromoalanine derivative.
Step 2: Metallaphotoredox-catalyzed cross-coupling
-
The β-bromoalanine derivative is then coupled with an aryl halide (e.g., bromobenzene) in the presence of a photocatalyst (e.g., an iridium complex), a nickel catalyst, and a suitable ligand.
-
Upon irradiation with visible light, the photocatalyst initiates a catalytic cycle that results in the formation of a carbon-carbon bond between the β-carbon of the alanine derivative and the aryl group.
-
This reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups.
Step 3: Deprotection
-
The resulting protected unnatural amino acid is then subjected to standard deprotection procedures to remove the N-terminal protecting group and the O-tert-butyl group, yielding the final unnatural amino acid.
Caption: Conceptual workflow for the synthesis of an unnatural amino acid from O-tert-Butyl-L-serine.
Conclusion and Future Outlook
O-tert-Butyl-serine, in its enantiomerically pure forms, is a highly valuable and versatile building block in modern organic synthesis. Its widespread use in solid-phase peptide synthesis is a testament to the robustness and orthogonality of the tert-butyl protecting group. As the demand for complex synthetic peptides and novel pharmaceuticals continues to grow, the importance of reliable and efficient building blocks like O-tert-Butyl-serine will only increase. Future research will likely focus on the development of even milder and more selective deprotection methods and the expansion of its application in the synthesis of a broader range of complex natural products and therapeutic agents.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. anyflip.com [anyflip.com]
- 7. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Goserelin - Wikipedia [en.wikipedia.org]
- 9. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN104910257B - The solid phase synthesis process of Goserelin - Google Patents [patents.google.com]
- 11. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Choice: A Comparative Guide to O-tert-Butyl-DL-serine in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the choice of protecting groups is a critical decision that dictates the success, purity, and yield of the final product. Among the myriad of choices for protecting the reactive hydroxyl group of serine, O-tert-Butyl-DL-serine has emerged as a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy.[1] This guide provides an in-depth, objective comparison of O-tert-Butyl-serine against its common alternatives, supported by mechanistic insights and practical case studies, to empower you in the rational design of your next complex peptide synthesis.
The Strategic Imperative of Serine Protection
The hydroxyl group of serine is a nucleophile that, if left unprotected, can lead to a host of side reactions during peptide synthesis. These include O-acylation by the activated carboxyl group of the incoming amino acid, leading to branched peptides, or other undesirable modifications that compromise the integrity and purity of the target sequence. The selection of a side-chain protecting group is therefore not merely a procedural step but a strategic decision that influences the entire synthesis workflow, from coupling efficiency to the final cleavage and deprotection.
The ideal protecting group must exhibit high stability under the conditions required for the repeated cleavage of the temporary Nα-protecting group (typically the base-labile Fmoc group) while being readily removable under conditions that do not degrade the final peptide. This principle of "orthogonality" is the foundation of modern SPPS.[2]
O-tert-Butyl (tBu) Ether: The Workhorse of Fmoc-SPPS
Fmoc-Ser(tBu)-OH is the most frequently utilized protected serine derivative in Fmoc-based peptide synthesis.[3] The tert-butyl (tBu) ether linkage provides robust protection for the serine side chain throughout the synthesis. It is highly stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc deprotection, ensuring the integrity of the side chain during peptide chain elongation.[2]
The key advantage of the tBu group lies in its acid lability. It is efficiently cleaved during the final step of the synthesis using strong acids, typically a trifluoroacetic acid (TFA) cocktail, which simultaneously cleaves the peptide from the resin support and removes other acid-labile side-chain protecting groups. This seamless integration into the final deprotection step is a major reason for its widespread adoption.
Logical Workflow: The Fmoc/tBu Orthogonal Strategy
The diagram below illustrates the core principle of the Fmoc/tBu orthogonal strategy, highlighting the differential lability of the protecting groups that allows for selective deprotection at each stage of the synthesis cycle.
Caption: The Fmoc/tBu orthogonal protection strategy in SPPS.
Comparative Analysis of Serine Side-Chain Protecting Groups
While the tBu group is dominant in Fmoc chemistry, other protecting groups have been employed, particularly in Boc-based strategies or for specific applications. The following table provides a comparative overview.
| Protecting Group | Structure | Lability | Advantages in Fmoc-SPPS | Disadvantages & Side Reactions |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | High Acid Lability (TFA) | High stability to piperidine. Orthogonal with the Fmoc group. Good solubility of the protected amino acid. | Cleavage generates reactive t-butyl cations , which can alkylate sensitive residues like Trp and Met if scavengers are not used.[4] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong Acid (HF) or Hydrogenolysis | Not typically used in standard Fmoc-SPPS due to cleavage condition incompatibility. | Requires harsh cleavage conditions (e.g., liquid HF) or an additional hydrogenolysis step, which are not compatible with standard automated synthesizers and can degrade the peptide.[5] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Mild Acid Lability | Can be cleaved under milder acidic conditions than tBu, allowing for selective deprotection on-resin. May help prevent interchain hydrogen bonding in some cases.[6] | More sterically hindered, which can sometimes slow coupling reactions. The bulky trityl cation is also a potential source of side reactions upon cleavage. |
Case Studies: O-tert-Butyl-Serine in Action
Case Study 1: Synthesis of a Complex Bioactive Peptide (Corticotropin-Releasing Factor)
The synthesis of corticotropin-releasing factor (CRF), a 41-amino acid peptide, is a well-documented example of a complex synthesis where Fmoc-Ser(tBu)-OH is a key building block.[1][7] The sequence contains multiple residues prone to side reactions, including Arginine (Arg), Asparagine (Asn), and Glutamic acid (Glu).
The use of Fmoc-Ser(tBu)-OH within the standard Fmoc/tBu strategy allows for the seamless incorporation of serine without risking side-chain acylation during the numerous coupling cycles required for such a long peptide. The robust stability of the tBu group to piperidine is essential for maintaining the integrity of the serine residue throughout the ~80-hour synthesis.[1][7] The final cleavage with a TFA-based cocktail efficiently removes the tBu group along with other side-chain protection (e.g., Pbf for Arg, Trt for Asn, OtBu for Glu), yielding the final, active peptide.[1]
Case Study 2: Synthesis of an Antioxidant Tetrapeptide
In a study aimed at synthesizing cyclic tetrapeptides with antioxidant properties, Fmoc-Ser(tBu)-OH was used as the fourth amino acid to be coupled to a resin-bound tripeptide (NH₂-Leu-Tyr(tBu)-Ala-resin).[8]
Experimental Workflow:
-
Activation: Fmoc-Ser(tBu)-OH was pre-activated using HBTU/HOBt and DIPEA in DCM.
-
Coupling: The activated solution was added to the deprotected tripeptide on the resin and agitated for 24 hours.
-
Cleavage: After completion of the sequence, the final peptide was cleaved from the resin and all protecting groups (including the tBu on Serine and Tyrosine) were removed using a solution of 95% TFA in water.[8]
This case demonstrates the routine and effective use of Fmoc-Ser(tBu)-OH in a standard SPPS workflow, leading to the successful synthesis of the target peptide backbone prior to cyclization and purification.
Overcoming Challenges: The Role of Ser(tBu) in "Difficult Sequences"
"Difficult sequences," often rich in hydrophobic residues or those capable of forming intra-chain hydrogen bonds (like Serine), are prone to aggregation on the solid support. This aggregation can lead to poor solvation, incomplete reactions, and low yields.[4][9]
While the choice of a side-chain protecting group is not the primary strategy to combat aggregation, it plays a role. Using a protected serine, such as Fmoc-Ser(tBu)-OH, is crucial because it prevents the free hydroxyl group from participating in the hydrogen-bonding networks that can contribute to aggregation.[6] In sequences prone to aggregation, ensuring complete protection of all functional groups is the first line of defense before employing more advanced techniques like using pseudoproline dipeptides or backbone protection.[4]
Caption: Strategic approaches to mitigating peptide aggregation.
Experimental Protocols
Protocol 1: Standard Incorporation of Fmoc-Ser(tBu)-OH in Automated SPPS
This protocol outlines a generalized single coupling cycle for incorporating Fmoc-Ser(tBu)-OH into a growing peptide chain on a solid support resin (e.g., Rink Amide, Wang).
1. Resin Preparation:
-
The peptide-resin from the previous cycle is contained within the reaction vessel of the automated synthesizer.
2. Nα-Fmoc Deprotection:
-
The resin is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the N-terminal Fmoc group. This step is typically repeated once.
-
The resin is washed extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and a suitable activator (e.g., HBTU, HATU) in DMF.
-
Add a base (e.g., N,N-Diisopropylethylamine - DIPEA, 6-10 equivalents) to the solution to begin activation.
-
The activated amino acid solution is transferred to the reaction vessel containing the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[6] For difficult couplings, this time may be extended or a double coupling may be performed.
4. Washing:
-
Following the coupling reaction, the resin is washed thoroughly with DMF to remove excess reagents and byproducts.
5. Cycle Repetition:
-
The synthesizer proceeds to the deprotection step for the newly added Fmoc-Ser(tBu)-OH to prepare for the coupling of the next amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the tBu and other acid-labile side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling and Nα-Fmoc deprotection, the peptide-resin is washed with DMF, followed by dichloromethane (DCM), and dried under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail ("Reagent K") for peptides containing Trp and other sensitive residues is:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
The scavengers (phenol, water, thioanisole, EDT) are crucial for quenching the reactive t-butyl cations generated from the deprotection of Ser(tBu) and other tBu-protected residues, preventing side reactions.[4]
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether to remove residual scavengers.
-
Dry the final crude peptide under vacuum.
Conclusion
This compound, used as the Fmoc-protected derivative, is an indispensable tool in the synthesis of complex peptides. Its stability, orthogonality with the Fmoc group, and compatibility with standard cleavage procedures make it the superior choice for routine and challenging SPPS applications. While alternatives exist, they often require non-standard conditions that are less amenable to the automated, high-throughput workflows common in modern research and drug development. A thorough understanding of the causality behind its selection—preventing side reactions, ensuring orthogonal deprotection, and integrating seamlessly into the Fmoc/tBu strategy—allows the peptide chemist to build complex molecules with precision, confidence, and high fidelity.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Article | KnE Open [kneopen.com]
- 9. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Efficiency of Deprotection Methods for O-tert-Butyl-DL-serine
In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. O-tert-Butyl-DL-serine is a critical building block where the hydroxyl group is masked by a tert-butyl ether. This protection prevents unwanted side reactions during peptide chain elongation. However, the efficient and selective removal of this protecting group is a crucial step that can significantly impact the yield and purity of the final product. This guide provides an in-depth comparison of various deprotection methods for this compound, offering experimental insights and data to aid researchers in selecting the optimal strategy for their specific synthetic needs.
The Chemistry of O-tert-Butyl Deprotection: A Mechanistic Overview
The deprotection of a tert-butyl ether from a serine residue hinges on the cleavage of the C-O bond. The stability of the resulting tert-butyl carbocation is the driving force for this reaction, which is typically facilitated by acidic conditions.
The general mechanism involves the protonation of the ether oxygen, followed by the departure of the stable tertiary carbocation. This carbocation can then be neutralized in several ways, most commonly by eliminating a proton to form isobutylene gas.[1][2]
Comparative Analysis of Deprotection Methodologies
The choice of deprotection method is dictated by the overall synthetic strategy, particularly the presence of other acid-labile protecting groups and the sensitivity of the target molecule. We will now explore the most common and effective methods, evaluating their efficiency, selectivity, and practical considerations.
Strong Acid-Mediated Deprotection: The Industry Standard
Trifluoroacetic acid (TFA) is the most widely used reagent for the cleavage of tert-butyl protecting groups, especially in solid-phase peptide synthesis (SPPS).[3][4][5] Its high efficiency and volatility, which simplifies its removal after the reaction, make it a popular choice.[2]
Mechanism of TFA-Mediated Deprotection
The deprotection mechanism with TFA involves the protonation of the ether oxygen, leading to the formation of a stable tert-butyl cation and the free hydroxyl group of serine. The tert-butyl cation is a potent electrophile that can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan or cysteine.[2] To mitigate these side reactions, scavengers are often added to the cleavage cocktail.[2][6]
Experimental Protocol: TFA Deprotection with Scavengers
-
Preparation: Dissolve the this compound containing peptide in a minimal amount of dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
-
Reaction: Add the cleavage cocktail to the dissolved peptide and stir at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the TFA and DCM under reduced pressure. The crude product can be precipitated with cold diethyl ether and purified further.[4]
Workflow for TFA-Mediated Deprotection
Caption: Workflow for TFA-mediated deprotection of O-tert-Butyl-serine.
Milder Acidic Deprotection: For Sensitive Substrates
For molecules containing other acid-sensitive functionalities, harsh treatment with TFA can lead to undesired side reactions. In such cases, milder acidic conditions are preferable.
Aqueous phosphoric acid (85 wt%) has emerged as an effective and environmentally benign reagent for the deprotection of tert-butyl ethers, esters, and carbamates.[7][8] It offers good selectivity in the presence of other acid-sensitive groups like Cbz carbamates, benzyl esters, and TBDMS ethers.[9][10]
Experimental Protocol: Aqueous Phosphoric Acid Deprotection
-
Reaction Setup: To a solution of the this compound derivative in dichloromethane (CH2Cl2), add 85 wt% aqueous phosphoric acid (typically 5 equivalents).[8]
-
Reaction: Stir the mixture at room temperature. The reaction is generally slower than with TFA, so longer reaction times (e.g., 14 hours) may be necessary.[8]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated.[8]
A novel and highly efficient TFA-free method involves the use of dilute hydrochloric acid (e.g., 0.1 N HCl) in a fluoroalcohol solvent such as hexafluoroisopropanol (HFIP).[11][12] This system has been shown to rapidly and cleanly remove tert-butyl ethers and other acid-labile protecting groups.[11]
Experimental Protocol: HCl/HFIP Deprotection
-
Reagent Preparation: Prepare a 0.1 N solution of HCl in HFIP.
-
Deprotection: Dissolve the this compound substrate in the HCl/HFIP solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically fast, with significant deprotection observed within minutes.[11]
-
Work-up: After completion, the solvent can be removed under reduced pressure.
Lewis Acid-Mediated Deprotection: A Chemoselective Alternative
Lewis acids offer an alternative pathway for tert-butyl ether cleavage, often with different chemoselectivity compared to Brønsted acids.[13]
The combination of anhydrous cerium(III) chloride (CeCl₃) and sodium iodide (NaI) in acetonitrile is a mild and effective system for the deprotection of tert-butyl ethers.[14]
Experimental Protocol: CeCl₃/NaI Deprotection
-
Reaction Setup: To a solution of the this compound derivative in acetonitrile, add CeCl₃·7H₂O and NaI.
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-70 °C).[15]
-
Work-up: After the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent.
Workflow for Lewis Acid-Mediated Deprotection
Caption: Workflow for Lewis acid-mediated deprotection of O-tert-Butyl-serine.
Novel Deprotection Strategies
Research continues to uncover novel and milder deprotection methods.
A recently developed catalytic protocol utilizes the tris-4-bromophenylamminium radical cation, known as Magic Blue (MB•+), in combination with triethylsilane. This method offers a mild deprotection of tert-butyl ethers, esters, and carbamates without the need for high temperatures or strong acids.[15][16]
For certain substrates, a reagent-free thermal deprotection can be achieved using a continuous plug flow reactor at high temperatures (120-240°C).[17] While primarily demonstrated for tert-butyl esters, this method holds promise for other thermally labile protecting groups.
Quantitative Comparison of Deprotection Methods
| Method | Reagents | Typical Conditions | Efficiency/Yield | Key Advantages | Key Disadvantages |
| Strong Acid | TFA, Scavengers (e.g., TIS) | DCM, Room Temp, 1-2h | High to Quantitative | Fast, reliable, volatile reagents | Harsh conditions, potential for side reactions |
| Mild Acid | 85% aq. H₃PO₄ | CH₂Cl₂, Room Temp, ~14h | Good to High[8] | Mild, selective, environmentally benign | Slower reaction times |
| Mild Acid | 0.1 N HCl in HFIP | HFIP, Room Temp, <4h | Quantitative[11] | Very fast, TFA-free | HFIP is a specialized solvent |
| Lewis Acid | CeCl₃·7H₂O, NaI | Acetonitrile, 40-70°C | Good to High[15] | Mild, chemoselective | Requires heating, metal salts |
| Radical | MB•+, Triethylsilane | Acetonitrile, Room Temp, ~1h | High (up to 95%)[16] | Very mild, catalytic | Requires specific radical initiator |
| Thermal | None | Protic Solvents, 120-240°C | Good to High[17] | Reagent-free | Requires specialized equipment |
Conclusion and Recommendations
The selection of an optimal deprotection method for this compound is a critical decision that should be based on the specific requirements of the synthetic route.
-
For routine peptide synthesis where acid stability is not a concern, TFA-mediated deprotection remains the gold standard due to its efficiency and reliability.
-
When dealing with sensitive substrates that are incompatible with strong acids, aqueous phosphoric acid offers a mild and selective alternative.
-
For rapid, TFA-free deprotection, the HCl/HFIP system is a highly effective, albeit more specialized, option.
-
Lewis acid-mediated and radical-mediated methods provide valuable alternatives when specific chemoselectivity is required.
By understanding the mechanisms, advantages, and limitations of each method, researchers can make informed decisions to enhance the efficiency and success of their synthetic endeavors.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tert-Butyl Ethers [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]
- 13. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Stability of Serine Side-Chain Protecting Groups
For researchers, scientists, and professionals in drug development, the synthesis of peptides and complex organic molecules is a foundational activity. Within this discipline, the strategic use of protecting groups is paramount to success. The hydroxyl group of serine, a common amino acid, is a nucleophile that can engage in undesirable side reactions during synthesis if left unprotected. The choice of a suitable protecting group for this side chain is therefore a critical decision that dictates the overall synthetic strategy, influencing yields, purity, and the feasibility of synthesizing complex targets.
This guide provides an in-depth comparison of the stability of common serine side-chain protecting groups. Moving beyond a simple catalog of options, we will delve into the mechanistic underpinnings of their stability and lability, supported by experimental context, to empower you to make informed decisions in your synthetic endeavors.
The Principle of Orthogonality: The Cornerstone of Protecting Group Strategy
In multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS), the concept of orthogonality is crucial.[1] Protecting groups are considered orthogonal if each can be selectively removed in the presence of the others.[1] This allows for a precise and controlled unmasking of reactive sites at specific stages of the synthesis. The two dominant strategies in SPPS, Boc/Bzl and Fmoc/tBu, are built upon this principle.[1]
-
Boc/Bzl Strategy: This "quasi-orthogonal" approach uses the acid-labile tert-butoxycarbonyl (Boc) group for the α-amino terminus and typically employs benzyl (Bzl) ethers for side-chain protection. While both are removed by acid, their lability differs significantly, allowing for selective deprotection based on acid strength.[1]
-
Fmoc/tBu Strategy: This is a truly orthogonal strategy. The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino terminus and is removed by a base (commonly piperidine), while the tert-butyl (tBu) group and other related protecting groups on the side chains are stable to base but are cleaved by strong acid (typically trifluoroacetic acid, TFA).[1]
The stability of the serine protecting group must be compatible with the chosen strategy to prevent its premature removal during the iterative cycles of α-amino group deprotection.
Key Serine Side-Chain Protecting Groups: A Comparative Analysis
The most widely used protecting groups for the serine hydroxyl are ethers, primarily the tert-butyl (tBu), benzyl (Bzl), and trityl (Trt) ethers. Each offers a unique stability profile, making them suitable for different synthetic contexts.
The tert-Butyl (tBu) Ether: The Workhorse of Fmoc SPPS
The tert-butyl ether is the most common protecting group for serine in the Fmoc/tBu strategy.[2] Its defining characteristic is its high stability under the basic conditions used for Fmoc group removal, coupled with its clean cleavage under strong acidic conditions.[3]
Mechanism of Protection and Deprotection: The tBu group is typically introduced under acidic conditions using isobutylene. Deprotection proceeds via an acid-catalyzed cleavage, forming a stable tert-butyl cation. This carbocation must be captured by scavengers (e.g., water, triisopropylsilane) to prevent side reactions, such as the alkylation of sensitive residues like tryptophan or tyrosine.
Stability Profile:
-
Base: Highly stable to 20% piperidine in DMF, the standard condition for Fmoc removal.[3]
-
Acid: Labile to strong acids like TFA. Complete cleavage is typically achieved with a cocktail such as TFA/H₂O/TIS (95:2.5:2.5) within 1-2 hours. It is stable to the milder acidic conditions used to cleave peptides from hyper-acid-sensitive resins like 2-chlorotrityl chloride resin.[2]
-
Hydrogenolysis: Stable.
Advantages:
-
Provides excellent orthogonality in Fmoc-based SPPS.[1]
-
The protected amino acid, Fmoc-Ser(tBu)-OH, generally has good solubility.[4]
Disadvantages:
-
Requires strong acid for cleavage, which may not be suitable for peptides with acid-sensitive modifications.[5]
-
The liberated tert-butyl cation can cause side reactions if not effectively scavenged.[6]
The Benzyl (Bzl) Ether: A Staple of the Boc Strategy and Beyond
The benzyl ether is a classic protecting group for alcohols and is central to the Boc/Bzl strategy for peptide synthesis.[2] Its stability to a wide range of conditions, except for strong acids and hydrogenolysis, makes it a versatile option.
Mechanism of Protection and Deprotection: Benzylation is typically achieved by treating the serine hydroxyl with benzyl bromide in the presence of a base. Deprotection can be accomplished in two primary ways:
-
Acidolysis: Cleavage with strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6]
-
Hydrogenolysis: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[7] This method is significantly milder than strong acid cleavage.
Stability Profile:
-
Base: Stable to bases, including piperidine.
-
Acid: Requires very strong acids like HF for complete cleavage. It shows partial lability to TFA, which can lead to premature deprotection in Fmoc SPPS if used.[2]
-
Hydrogenolysis: Labile.[7]
Advantages:
-
Offers an alternative, mild deprotection method (hydrogenolysis) that is orthogonal to acid- and base-labile groups.
-
The protected amino acid, Boc-Ser(Bzl)-OH, is a well-established and widely used reagent.[8]
Disadvantages:
-
Hydrogenolysis is incompatible with peptides containing sulfur (cysteine, methionine) or other reducible functional groups.
-
Acidolytic cleavage requires harsh, hazardous reagents (e.g., HF).[6]
-
Partial lability in TFA makes it less suitable for long or complex syntheses using the Fmoc strategy.[2]
The Trityl (Trt) Ether: A Highly Acid-Labile Option
The trityl group is significantly more acid-labile than the tBu group due to the high stability of the triphenylmethyl carbocation formed upon cleavage. This property allows for its selective removal under very mild acidic conditions.
Mechanism of Protection and Deprotection: The Trt group is introduced using trityl chloride in the presence of a base. Deprotection is readily achieved with very dilute TFA (e.g., 1-2% in DCM), conditions under which tBu ethers are completely stable.
Stability Profile:
-
Base: Stable to piperidine.
-
Acid: Highly labile. The general order of acid lability for trityl-based groups is Trityl (Trt) > 4-Methyltrityl (Mtt) > 4-Methoxytrityl (Mmt).[2] The Trt group can be cleaved with as little as 1% TFA in DCM.
-
Hydrogenolysis: Labile.
Advantages:
-
Allows for selective deprotection on-resin in the presence of tBu-protected residues, enabling side-chain modifications like phosphorylation or glycosylation.[2]
-
Can improve the synthesis of difficult sequences, potentially by disrupting secondary structures that hinder coupling reactions.[9]
Disadvantages:
-
Its high acid lability can sometimes lead to premature deprotection, even with the small amounts of acid present as impurities in some solvents.
-
The bulky nature of the Trt group can sometimes hinder coupling efficiency.
Quantitative and Semi-Quantitative Stability Comparison
While comprehensive kinetic data for all protecting groups under identical conditions is scarce in the literature, a clear hierarchy of stability can be established from available experimental observations.
A notable study provides a direct comparison between the cyclohexyl (Chx) and benzyl (Bzl) protecting groups. The apparent rate constant for the removal of the Chx group with 50% TFA in CH₂Cl₂ was found to be less than one-twentieth of that for the Bzl group, highlighting the significantly greater acid stability of the Chx ether.[4] This makes the Chx group a more robust alternative to Bzl in Boc-based syntheses where greater acid resistance is required.[4]
| Protecting Group | Structure | Stability to 20% Piperidine/DMF | Stability to 1-2% TFA/DCM | Stability to 95% TFA | Cleavage by Hydrogenolysis | Primary Application |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Stable | Stable | Labile | Stable | Fmoc SPPS |
| Benzyl (Bzl) | -O-CH₂-Ph | Stable | Stable | Partially Labile | Labile | Boc SPPS, Orthogonal Strategies |
| Trityl (Trt) | -O-C(Ph)₃ | Stable | Labile | Labile | Labile | On-resin side-chain modification |
| Cyclohexyl (Chx) | -O-C₆H₁₁ | Stable | Stable | Very Stable | Stable | Boc SPPS (high acid stability) |
Experimental Protocols
The following protocols provide standardized procedures for the protection of serine and the subsequent deprotection of the side chain. These protocols are intended as a starting point and may require optimization based on the specific substrate and synthetic context.
Protocol 1: Protection of N-Boc-L-Serine as a Benzyl Ether
Objective: To synthesize N-Boc-O-benzyl-L-serine.
Materials:
-
N-Boc-L-serine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (Bzl-Br)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend N-Boc-L-serine (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add NaH (2.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via the dropping funnel over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding water at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography on silica gel.
Causality and Self-Validation: The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the hydroxyl group, making it a potent nucleophile for the subsequent Sₙ2 reaction with benzyl bromide. The reaction is quenched with water to destroy any excess NaH. The aqueous workup removes DMF and inorganic salts. Successful synthesis is confirmed by techniques such as NMR and mass spectrometry, which will show the incorporation of the benzyl group.
Protocol 2: Deprotection of the Benzyl Ether by Catalytic Hydrogenolysis
Objective: To remove the benzyl protecting group from N-Boc-O-benzyl-L-serine.
Materials:
-
N-Boc-O-benzyl-L-serine
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolution: Dissolve N-Boc-O-benzyl-L-serine (1.0 eq) in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add Pd/C (approx. 10 mol%) to the solution.
-
Hydrogenation: Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon. For larger scales, a Parr hydrogenator is recommended.
-
Reaction Monitoring: Stir the reaction vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely in the air. Wash the Celite pad with additional methanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, N-Boc-L-serine.
Causality and Self-Validation: The palladium catalyst facilitates the cleavage of the C-O bond of the benzyl ether in the presence of hydrogen. The reaction is self-validating as the starting material is consumed and a single, more polar product is formed, as observed by TLC. The complete removal of the benzyl group is confirmed by NMR (disappearance of aromatic protons) and mass spectrometry (loss of 90 Da).
Visualizing Protecting Group Strategy
Caption: Workflow for selecting a serine protecting group.
Caption: General scheme of SPPS highlighting protecting group stability.
Conclusion
The selection of a serine side-chain protecting group is a strategic decision with far-reaching implications for the success of a chemical synthesis. The tBu group is the undisputed standard for routine Fmoc SPPS due to its robust stability to base and clean acidolytic cleavage. The Bzl group offers versatility, particularly in Boc-based synthesis and when the mild conditions of hydrogenolysis are advantageous. The highly acid-labile Trt group carves a critical niche for strategies requiring selective on-resin deprotection for side-chain manipulations.
A thorough understanding of the stability and lability of these groups, grounded in their chemical mechanisms, allows the synthetic chemist to design elegant and efficient routes to complex molecules. By aligning the choice of protecting group with the overall synthetic strategy—be it the orthogonality of Fmoc/tBu or the graded lability of Boc/Bzl—researchers can navigate the challenges of synthesis with confidence and precision.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. reddit.com [reddit.com]
- 4. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. cblpatras.gr [cblpatras.gr]
A Comparative Guide to the Validation of Peptide Structure and Purity Containing O-tert-Butyl-DL-serine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids, such as O-tert-Butyl-DL-serine (Ser(tBu)), into peptide sequences is a critical strategy in modern drug discovery. This modification can enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. However, the presence of the bulky and acid-labile tert-butyl protecting group introduces unique challenges in the validation of peptide structure and purity.[1] This guide provides a comprehensive comparison of analytical techniques, offering insights into robust methodologies for the characterization of Ser(tBu)-containing peptides.
The Central Role of Ser(tBu) and the Analytical Imperative
O-tert-Butyl-serine is a derivative of L-serine where the side chain hydroxyl group is protected by a tert-butyl ether. This protection is essential during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The tert-butyl group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[2]
The analytical challenge stems from the increased hydrophobicity imparted by the tBu group, which can lead to aggregation and altered chromatographic behavior.[1][3] Incomplete removal of the tBu group or side reactions during cleavage can result in a heterogeneous mixture of peptide-related impurities that must be resolved and identified.[4] Therefore, a multi-faceted analytical approach is not just recommended, but essential for ensuring the identity, purity, and quality of the final peptide product, a mandate underscored by regulatory bodies like the FDA.[5][6]
Orthogonal Analytical Techniques: A Comparative Overview
A robust validation strategy relies on the application of orthogonal analytical methods, each providing a different piece of the structural and purity puzzle. The primary techniques for characterizing Ser(tBu)-containing peptides are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of synthetic peptides.[6][7] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Mobile Phase: A gradient of increasing acetonitrile in water with an ion-pairing agent like TFA is standard.[8] TFA serves to protonate acidic residues and form ion pairs with basic residues, improving peak shape and resolution.
-
Increased Hydrophobicity: The tBu group significantly increases the hydrophobicity of the peptide, leading to longer retention times.[9] This can be advantageous for separating the target peptide from more polar impurities, such as truncated sequences. However, it can also exacerbate aggregation.[9]
-
Method Optimization: A shallow gradient is often necessary to achieve adequate resolution of closely eluting impurities, such as diastereomers or peptides with minor modifications.[9]
Comparative Performance of HPLC Methods:
| Analytical Parameter | Standard RP-HPLC (TFA) | Ion-Pair Free RP-HPLC (e.g., Formic Acid) |
| Resolution | Excellent for most peptide impurities. | May be lower for certain impurities. |
| MS Compatibility | Poor due to ion suppression by TFA.[8] | Excellent, as formic acid is volatile and MS-friendly.[8] |
| Detection | UV at 214 nm (peptide bond) and 280 nm (aromatic residues). | UV and MS detection are readily coupled. |
| Primary Application | Purity determination and quantification. | Purity confirmation and impurity identification by LC-MS. |
Mass Spectrometry (MS): Unambiguous Identity Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of the target peptide and identifying impurities.[7] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
Causality Behind Experimental Choices:
-
High-Resolution MS (HRMS): Provides highly accurate mass measurements, enabling the confirmation of the elemental composition of the peptide and confident identification of modifications.
-
Tandem MS (MS/MS): Involves fragmentation of the parent ion to yield product ions that provide sequence information, confirming the amino acid sequence and locating any modifications.
Workflow for Peptide Identity Confirmation by LC-MS/MS:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling O-tert-Butyl-DL-serine: Beyond the Safety Data Sheet
Foreword: As researchers, we often handle compounds where the official hazard classification doesn't tell the full story. O-tert-Butyl-DL-serine and its derivatives are prime examples. While most Safety Data Sheets (SDS) classify this compound as non-hazardous under OSHA standards, they also consistently note that its toxicological properties have not been fully investigated.[1][2] This gap in data calls for a "Principle of Prudent Practice." Our approach should not be defined by the absence of a warning label, but by a proactive commitment to safety grounded in the potential for irritation and the unknown long-term effects. This guide synthesizes established safety protocols with the experienced insight that every uncharacterized compound should be handled with deliberate care.
Section 1: Hazard Assessment & Risk Profile
While not formally classified as hazardous, this compound presents a low-level risk profile that warrants attention. The primary concerns are mechanical irritation from dust inhalation and direct contact with skin or eyes.[2][3] The lack of comprehensive toxicological data means we must operate under the assumption that it may be harmful if inhaled or swallowed.[2]
Upon thermal decomposition, which can occur during a fire, it may release hazardous gases including oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][4][5]
Table 1: Physicochemical Properties and Hazard Ratings
| Property | Value | Source |
|---|---|---|
| Physical State | Solid, Crystalline Powder | [4][6] |
| Appearance | White | [4] |
| Molecular Formula | C₇H₁₅NO₃ | N/A |
| Molecular Weight | 161.20 g/mol | N/A |
| Melting Point | Approx. 220 °C (428 °F) | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [1][4] |
| NFPA 704 Rating | Health: 1, Flammability: 1, Instability: 0 |[4] |
Section 2: Core Personal Protective Equipment (PPE) Protocol
Adherence to a consistent PPE protocol is the most effective barrier against the potential, uncharacterized hazards of this compound. The causality is simple: preventing contact prevents exposure and mitigates unknown risks.
-
Eye and Face Protection: The eyes are highly susceptible to irritation from airborne particulates.
-
Directive: Always wear ANSI Z87.1-compliant safety glasses or chemical safety goggles.[1][6] The choice depends on the scale of the operation. For weighing and small-scale solution work, safety glasses are sufficient. If there is any risk of splashing or significant dust generation, sealed chemical goggles are required.
-
-
Skin Protection: While not classified as a skin irritant, repeated contact with any chemical powder can lead to dryness or dermatitis. The primary goal is to prevent absorption of a substance with an incomplete toxicological profile.[2]
-
Laboratory Coat: A standard, full-sleeved lab coat is mandatory to protect against incidental contact and spills.
-
Gloves: Wear chemical-resistant nitrile gloves. Ensure gloves are inspected before use and disposed of properly after handling the compound or in case of contamination.[7] Always wash hands thoroughly after removing gloves.[1]
-
-
Respiratory Protection: Inhalation is a primary exposure route for powdered chemicals.
-
Directive: Under normal laboratory conditions with adequate ventilation (e.g., working in a chemical fume hood), respiratory protection is not typically required.[2][5] However, if you are weighing out significant quantities of the powder or if dust is visibly generated, a NIOSH-approved N95 dust mask or equivalent particle filter respirator is mandatory to prevent inhalation of fine particulates.[2][6]
-
Section 3: Safe Handling Workflow: A Procedural Guide
A systematic workflow ensures that safety is integrated into every step of the experimental process, from the moment the compound arrives to its final disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and designate a specific, clean area for the work, preferably within a chemical fume hood or a well-ventilated space.
-
Don PPE: Put on your lab coat, nitrile gloves, and safety glasses or goggles.[5][6]
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store the compound in a tightly closed container in a cool, dry, and refrigerated environment as recommended.[1][4]
-
Weighing and Transfer:
-
Perform all weighing and transfer operations in a manner that minimizes dust generation. Use a chemical fume hood or an enclosure with local exhaust ventilation.
-
If visible dust is created, or if you are working outside of a fume hood, an N95 respirator is required.[2][6]
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid scooping in a way that creates airborne dust.
-
-
Experimental Use: During its use in synthesis or other procedures, maintain all required PPE. Ensure that all containers are clearly labeled.
-
Decontamination: After use, thoroughly clean the work area, any non-disposable equipment, and spatulas with an appropriate solvent and wipe clean.
-
Waste Disposal: Collect all waste material, including contaminated gloves, weigh paper, and empty containers, in a clearly labeled, sealed container for chemical waste.[2][8] Do not mix with other waste streams.[8]
-
Doff PPE: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste container. Remove your lab coat.
-
Hygiene: Wash your hands thoroughly with soap and water.[1]
Section 4: Emergency & Disposal Procedures
Emergency Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove any contaminated clothing.[2][3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical assistance.[1][2]
-
Spills: For small spills, ensure adequate ventilation and wear full PPE. Gently sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust during cleanup.
Disposal Plan:
All waste must be managed in strict accordance with institutional policies and local, state, and federal environmental regulations.[2][8]
-
Waste Segregation: Collect all this compound waste, including grossly contaminated disposables, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Container Management: Do not overfill waste containers. Keep them closed when not in use.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal. Do not pour waste down the drain.[1]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
